molecular formula C24H20N2O2S B13403930 (R)-IBR2

(R)-IBR2

Numéro de catalogue: B13403930
Poids moléculaire: 400.5 g/mol
Clé InChI: YCOHEPDJLXZVBZ-XMMPIXPASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(R)-IBR2 is a useful research compound. Its molecular formula is C24H20N2O2S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C24H20N2O2S

Poids moléculaire

400.5 g/mol

Nom IUPAC

(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline

InChI

InChI=1S/C24H20N2O2S/c27-29(28,17-18-8-2-1-3-9-18)26-15-14-19-10-4-5-11-20(19)24(26)22-16-25-23-13-7-6-12-21(22)23/h1-16,24-25H,17H2/t24-/m1/s1

Clé InChI

YCOHEPDJLXZVBZ-XMMPIXPASA-N

SMILES isomérique

C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3[C@@H]2C4=CNC5=CC=CC=C54

SMILES canonique

C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54

Origine du produit

United States

Foundational & Exploratory

(R)-IBR2 and its Role in Homologous Recombination Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homologous recombination is a critical DNA double-strand break repair pathway, essential for maintaining genomic integrity. Cancers with deficiencies in this pathway, a state known as homologous recombination deficiency (HRD), are often vulnerable to synthetic lethality-based therapeutic strategies. One promising target in this context is RAD51, a recombinase that is a key component of the homologous recombination machinery. (R)-IBR2 is a small molecule inhibitor of RAD51 that has shown potential in targeting HRD tumors. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on homologous recombination, and detailed protocols for key experimental assays to evaluate its efficacy.

Introduction to Homologous Recombination Deficiency and this compound

Homologous recombination (HR) is a high-fidelity repair mechanism for DNA double-strand breaks (DSBs), utilizing a homologous template to ensure accurate repair.[1] A key player in this process is the RAD51 recombinase, which forms a nucleoprotein filament on single-stranded DNA, enabling the search for homology and strand invasion.[2] When the HR pathway is compromised due to mutations in genes such as BRCA1 or BRCA2, cells become reliant on alternative, more error-prone repair pathways, leading to genomic instability—a hallmark of cancer. This state of homologous recombination deficiency (HRD) also presents a therapeutic vulnerability.

This compound is a potent and specific inhibitor of RAD51.[2] It functions by binding to RAD51 and disrupting its multimerization, which is a critical step for its function in HR.[2] This disruption leads to the proteasome-mediated degradation of RAD51, effectively impairing the HR repair pathway.[2][3] In cells with pre-existing HRD, further inhibition of RAD51 by this compound can induce synthetic lethality, leading to selective killing of cancer cells.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the RAD51 protein. This inhibition manifests through several key effects:

  • Disruption of RAD51 Multimerization: RAD51 monomers must assemble into a helical filament on single-stranded DNA to initiate homologous pairing and strand exchange. IBR2 has been shown to bind to RAD51 and inhibit its multimerization.[2]

  • Promotion of RAD51 Degradation: Treatment with IBR2 leads to the ubiquitination and subsequent proteasomal degradation of the RAD51 protein, reducing its intracellular levels.[3]

  • Impairment of RAD51 Foci Formation: Upon DNA damage, RAD51 localizes to the sites of damage, forming nuclear structures known as RAD51 foci, which are indicative of active homologous recombination. IBR2 treatment significantly reduces the formation of these ionizing radiation-induced RAD51 foci.[3]

The culmination of these effects is a significant impairment of the homologous recombination repair pathway, rendering cancer cells, particularly those with existing HRD, more susceptible to DNA damaging agents and PARP inhibitors.[4]

Quantitative Data on this compound Efficacy

The efficacy of this compound and its general form, IBR2, has been evaluated in various cancer cell lines. The following tables summarize key quantitative data.

CompoundCell LineAssay TypeIC50 ValueCitation
IBR2Multiple Cancer Cell LinesCell Growth Inhibition12-20 µM[2]
IBR2MCF7RAD51 Foci Inhibition (IR-induced)20 µM (Significant reduction)[3]
IBR2HeLa-DR-GFPHomologous Recombination Frequency20 µM (Significant reduction)[3]

Table 1: IC50 and Effective Concentrations of IBR2.

TreatmentCell LineParameter MeasuredResultCitation
IBR2 (20 µM) + 8-Gy γ-radiationMCF7Percentage of RAD51 foci positive cellsStatistically significant reduction (p = 0.006)[3]
IBR2 (20 µM)HeLa-DR-GFPHomologous Recombination RateSignificant reduction[3]

Table 2: Quantitative Effects of IBR2 on Homologous Recombination.

Signaling Pathways and Experimental Workflows

The Homologous Recombination Pathway and the Role of this compound

The following diagram illustrates the key steps of the homologous recombination pathway and highlights the point of intervention for this compound.

Homologous_Recombination_Pathway cluster_DSB DNA Double-Strand Break cluster_Resection End Resection cluster_Filament RAD51 Filament Formation cluster_Homology_Search Homology Search & Strand Invasion cluster_Synthesis_Ligation DNA Synthesis & Ligation cluster_Resolution Holliday Junction Resolution DSB DSB Resection 5'-3' Resection (MRN Complex) DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA RPA RPA Coating ssDNA->RPA RAD51_loading RAD51 Loading (BRCA2) RPA->RAD51_loading RAD51_filament RAD51 Nucleoprotein Filament RAD51_loading->RAD51_filament Homology_Search Homology Search RAD51_filament->Homology_Search Strand_Invasion Strand Invasion (D-loop formation) Homology_Search->Strand_Invasion DNA_Synthesis DNA Synthesis Strand_Invasion->DNA_Synthesis Ligation Ligation DNA_Synthesis->Ligation Resolution Resolution Ligation->Resolution IBR2 This compound IBR2->RAD51_loading Inhibits multimerization Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start cell_lines Select HR-proficient and HR-deficient cancer cell lines start->cell_lines treatment Treat cells with this compound (dose-response and time-course) cell_lines->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability dna_damage Induce DNA Damage (e.g., Ionizing Radiation, MMC) treatment->dna_damage cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle quantification Quantify: - IC50 values - % of RAD51 foci positive cells - Comet tail moment - Cell cycle distribution viability->quantification rad51_foci RAD51 Foci Formation Assay (Immunofluorescence) dna_damage->rad51_foci comet Comet Assay (Alkaline/Neutral) dna_damage->comet rad51_foci->quantification comet->quantification cell_cycle->quantification end End quantification->end Logical_Relationship IBR2 This compound RAD51 RAD51 Protein IBR2->RAD51 Inhibits HRD_Phenotype Homologous Recombination Deficiency (HRD) Phenotype IBR2->HRD_Phenotype Induces HR_Pathway Homologous Recombination Pathway RAD51->HR_Pathway Is essential for HR_Pathway->HRD_Phenotype Impairment leads to Synthetic_Lethality Synthetic Lethality in HRD-background Cancers HRD_Phenotype->Synthetic_Lethality Sensitizes to

References

(R)-IBR2 induced apoptosis in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (R)-IBR2 Induced Apoptosis in Cancer Cells

Introduction

This compound is a small molecule inhibitor that has garnered significant attention in cancer research due to its targeted mechanism of action. It selectively inhibits the deubiquitinase (DUB) enzyme complex USP1/UAF1 (Ubiquitin-Specific Protease 1/USP1-Associated Factor 1). The USP1/UAF1 complex is a critical regulator of DNA damage tolerance and repair pathways, primarily through its deubiquitination of key substrates like Fanconi anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). By inhibiting this complex, this compound triggers a cascade of events that leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. This guide provides a detailed overview of the mechanism, quantitative effects, and experimental protocols associated with this compound.

Mechanism of Action: USP1/UAF1 Inhibition

This compound functions as a potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex. The UAF1 protein is essential for the catalytic activity of USP1, as it induces a conformational change in USP1 that renders it active. This compound disrupts the function of this complex, leading to the hyper-ubiquitination and subsequent proteasomal degradation of its downstream targets, FANCD2 and PCNA.

  • PCNA: Monoubiquitinated PCNA (PCNA-Ub) is a key signal for activating translesion synthesis (TLS), a DNA damage tolerance pathway. By preventing its deubiquitination, this compound traps PCNA in its ubiquitinated state, leading to replication stress.

  • FANCD2: The Fanconi anemia pathway is another crucial DNA repair mechanism. Monoubiquitinated FANCD2 (FANCD2-Ub) is essential for the repair of interstrand crosslinks. Inhibition of USP1 by this compound prevents the removal of ubiquitin from FANCD2, impairing this repair process.

The combined effect of disrupting these DNA repair and tolerance pathways is the accumulation of catastrophic DNA damage, which pushes the cancer cell towards programmed cell death, or apoptosis.

USP1_Inhibition_Pathway cluster_0 Cellular Environment R_IBR2 This compound USP1_UAF1 USP1/UAF1 Complex R_IBR2->USP1_UAF1 Inhibits PCNA_Ub PCNA-Ub USP1_UAF1->PCNA_Ub Deubiquitinates FANCD2_Ub FANCD2-Ub USP1_UAF1->FANCD2_Ub Deubiquitinates PCNA PCNA PCNA_Ub->PCNA FANCD2 FANCD2 FANCD2_Ub->FANCD2 DNA_Repair DNA Damage Tolerance (Translesion Synthesis) PCNA->DNA_Repair Promotes FA_Pathway DNA Repair (Fanconi Anemia Pathway) FANCD2->FA_Pathway Promotes DNA_Damage Accumulated DNA Damage DNA_Repair->DNA_Damage Prevents FA_Pathway->DNA_Damage Prevents Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment: This compound vs. Vehicle start->treatment viability Cell Viability Assay (MTS) treatment->viability western Protein Analysis (Western Blot) treatment->western apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis apoptosis->data_analysis conclusion Conclusion data_analysis->conclusion

(R)-IBR2 Structure-Activity Relationship Studies: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent RAD51 Inhibitor for Cancer Therapy

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of (R)-IBR2, a small molecule inhibitor of the RAD51 protein. By disrupting RAD51 function, this compound presents a promising avenue for the development of novel cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's mechanism of action, SAR, and relevant experimental protocols.

Introduction to this compound and its Target: RAD51

Homologous recombination (HR) is a critical DNA repair pathway that is often upregulated in cancer cells, contributing to their survival and resistance to therapy. RAD51, a key recombinase in the HR pathway, facilitates the search for homologous DNA sequences and strand invasion, essential steps in the repair of DNA double-strand breaks. The overexpression of RAD51 is observed in various cancers and is associated with poor prognosis. Consequently, inhibiting RAD51 has emerged as a promising strategy for cancer treatment.

This compound is a potent and specific inhibitor of RAD51. Its mechanism of action involves the direct binding to RAD51, leading to the disruption of RAD51 multimerization (oligomerization) and the acceleration of its proteasome-mediated degradation.[1] This inhibition of RAD51's ability to form functional filaments on DNA ultimately impairs the homologous recombination repair pathway, leading to cancer cell growth inhibition and apoptosis.[1][2]

Structure-Activity Relationship (SAR) of this compound Analogues

The core scaffold of IBR2 consists of a 1-(1H-indol-3-yl)-2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline. The (R)-enantiomer is the more active form. The QSAR study explored various substitutions on the benzyl group, revealing the impact of these modifications on the growth inhibitory (GI50) values.

Table 1: Summary of Structure-Activity Relationships for this compound Analogues

R-Group Substitution on Benzyl MoietyGeneral Observation on Activity (GI50)
Benzyl (unsubstituted)Baseline activity
m,m-dimethylbenzylData not publicly available
4-fluorobenzylData not publicly available
4-tert-butylbenzylData not publicly available
PhenylData not publicly available
4-fluorophenylData not publicly available
4-methylphenylData not publicly available
4-tert-butylphenylData not publicly available
4-carboxylphenylData not publicly available
4-nitrophenylData not publicly available
2-naphthylData not publicly available
MethylData not publicly available
EthylData not publicly available
IsopropylData not publicly available
1-butylData not publicly available
PhenethylData not publicly available

Note: Specific quantitative data from the QSAR study is not publicly accessible. The table reflects the types of modifications investigated.

Biological Activity of IBR2

IBR2 has demonstrated significant biological activity in various cancer cell lines. It competitively disrupts the interaction between RAD51 and BRCA2 with a median competitive inhibition concentration (IC50) of 0.11 µM.[3] The cytotoxic IC50 values of IBR2 are generally in the range of 12-20 µM for most tested cancer cell lines.[4] For instance, in the triple-negative human breast cancer cell line MBA-MD-468, IBR2 inhibits cell growth with an IC50 of 14.8 µM.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogues.

Cell Viability (XTT) Assay

This assay is used to determine the cytotoxic effects of this compound analogues on cancer cell lines.

Protocol:

  • Cell Plating: Plate cells in 96-well microtiter plates at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e-g., this compound analogues) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • XTT Reagent Addition: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions. Add the mixture to each well.

  • Incubation: Incubate the plates for 4-6 hours at 37°C to allow for the formation of the formazan product.

  • Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450 nm (with a reference wavelength of 650 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

RAD51 Foci Formation Assay (Immunofluorescence)

This assay visualizes the recruitment of RAD51 to sites of DNA damage, a process inhibited by this compound.

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat the cells with the test compound for a predetermined time before inducing DNA damage.

  • Induction of DNA Damage: Induce DNA double-strand breaks using an agent such as ionizing radiation (e.g., 10 Gy) or a chemical mutagen (e.g., mitomycin C).

  • Post-Damage Incubation: Incubate the cells for a period (e.g., 4-8 hours) to allow for RAD51 foci formation.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against RAD51.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantification: Count the number of cells with RAD51 foci (e.g., >5 foci per nucleus) in multiple fields of view to determine the percentage of foci-positive cells.

In Vitro RAD51 Multimerization Assay (Surface Plasmon Resonance - SPR)

This biochemical assay directly measures the ability of this compound to inhibit the self-association of RAD51 proteins.

Protocol:

  • Chip Preparation: Immobilize recombinant human RAD51 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of soluble recombinant human RAD51 in a suitable running buffer. Also, prepare solutions of the test inhibitor (this compound or its analogues) at various concentrations.

  • Binding Analysis:

    • Inject the soluble RAD51 over the immobilized RAD51 surface to measure the baseline self-association.

    • Pre-incubate the soluble RAD51 with different concentrations of the test inhibitor.

    • Inject the RAD51-inhibitor mixtures over the immobilized RAD51 surface.

  • Data Acquisition: Monitor the binding events in real-time by measuring the change in resonance units (RU).

  • Data Analysis: Analyze the sensorgrams to determine the effect of the inhibitor on the association and dissociation rates of RAD51 multimerization. A decrease in the binding signal in the presence of the inhibitor indicates disruption of multimerization.

RAD51 Protein Degradation Assay (Western Blot)

This assay determines the effect of this compound on the cellular levels of RAD51 protein.

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound (this compound) at various concentrations and for different time points.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for RAD51.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of RAD51 protein.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language).

RAD51_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 This compound Mechanism of Action DNA_Damage DNA Double-Strand Break (DSB) RAD51_recruitment RAD51 Recruitment and Filament Formation DNA_Damage->RAD51_recruitment HR_Repair Homologous Recombination Repair RAD51_recruitment->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis HR_Repair->Apoptosis R_IBR2 This compound RAD51_protein RAD51 Monomer R_IBR2->RAD51_protein Binds to RAD51_multimerization RAD51 Multimerization R_IBR2->RAD51_multimerization Inhibits Proteasomal_Degradation Proteasomal Degradation R_IBR2->Proteasomal_Degradation Promotes RAD51_protein->Proteasomal_Degradation RAD51_multimerization->RAD51_recruitment SAR_Workflow cluster_mechanism Mechanistic Assays start Design & Synthesize This compound Analogues activity_screening Primary Screening: Cell Viability Assay (e.g., XTT) start->activity_screening hit_validation Hit Validation: RAD51 Foci Formation Assay activity_screening->hit_validation mechanism_study Mechanism of Action Studies hit_validation->mechanism_study rad51_multi RAD51 Multimerization Assay (SPR) mechanism_study->rad51_multi rad51_degrad RAD51 Degradation Assay (Western Blot) mechanism_study->rad51_degrad sar_analysis Structure-Activity Relationship Analysis lead_optimization Lead Optimization sar_analysis->lead_optimization rad51_multi->sar_analysis rad51_degrad->sar_analysis

References

(R)-IBR2 Target Engagement with RAD51 Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAD51 protein is a critical component of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism essential for maintaining genomic integrity. Upregulation of RAD51 is a common feature in many cancers, contributing to therapeutic resistance. Consequently, RAD51 has emerged as a promising target for anticancer drug development. (R)-IBR2 is a small molecule inhibitor that has been identified to engage and modulate the function of RAD51, representing a potential avenue for cancer therapy. This technical guide provides a comprehensive overview of the target engagement of this compound with the RAD51 protein, detailing the mechanism of action, quantitative interaction data, and the experimental protocols used to characterize this interaction.

Mechanism of Action

This compound engages RAD51 through a multi-faceted mechanism that ultimately disrupts the homologous recombination repair pathway. The primary modes of action are:

  • Disruption of RAD51 Multimerization: this compound directly binds to RAD51, preventing the formation of the RAD51 nucleoprotein filament, a crucial step for its function in strand invasion during HR.[1][2]

  • Inhibition of RAD51-BRCA2 Interaction: The interaction between RAD51 and the breast cancer susceptibility protein 2 (BRCA2) is critical for the recruitment of RAD51 to sites of DNA damage. This compound competitively inhibits this interaction.[3]

  • Promotion of Proteasome-Mediated Degradation: Treatment with this compound leads to the ubiquitination of RAD51, targeting it for degradation by the proteasome. This results in a time-dependent decrease in cellular RAD51 protein levels.[1][4]

These actions collectively impair the cell's ability to repair DNA double-strand breaks via homologous recombination, leading to the accumulation of DNA damage, cell growth inhibition, and apoptosis in cancer cells.[2][5]

Quantitative Data Presentation

The following tables summarize the quantitative data available for the interaction of this compound and other relevant inhibitors with RAD51.

Table 1: Biochemical and Cellular Activity of IBR2

ParameterAssayValueCell Line/SystemReference
IC50 Competitive SPR (BRCA2/RAD51 Interaction)0.11 µMIn vitro[3]
IC50 Cell Proliferation12-20 µMVarious Cancer Cell Lines[6]
IC50 Cell Proliferation14.8 µMMBA-MD-468 (Triple-Negative Breast Cancer)[7]

Table 2: Comparative Data for Other RAD51 Inhibitors

InhibitorParameterAssayValueReference
B02 Kd Surface Plasmon Resonance (SPR)5.6 µM[1]
B02 IC50 D-loop Formation27.4 µM[1]
RI(dl)-1 IC50 D-loop Formation21.3 µM[8]
RI(dl)-2 (9h) IC50 D-loop Formation11.1 µM[8]
RI(dl)-2 (9h) IC50 Homologous Recombination (in cells)3.0 µM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the engagement of this compound with RAD51.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes a method to determine the binding interaction between this compound and RAD51.

  • Instrumentation: A Biacore or similar SPR instrument.

  • Sensor Chip: CM5 sensor chip.

  • Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize recombinant human His-tagged RAD51 protein onto the sensor surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target level of ~2000-3000 response units (RU).

    • Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ buffer).

    • Inject the different concentrations of this compound over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to RAD51 in a cellular context.

  • Cell Culture: Culture a suitable human cell line (e.g., HeLa or K562) to ~80-90% confluency.

  • Compound Treatment:

    • Harvest and resuspend cells in culture medium.

    • Treat one aliquot of cells with this compound at a desired concentration and another with vehicle (DMSO) as a control.

    • Incubate for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C).

    • Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by a cooling step.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysates at high speed to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against RAD51 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for RAD51 at each temperature.

    • Normalize the data to the signal at the lowest temperature.

    • Plot the percentage of soluble RAD51 against temperature to generate melt curves. A shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates target engagement.

RAD51 Foci Formation Assay

This immunofluorescence-based assay visualizes the effect of this compound on the recruitment of RAD51 to sites of DNA damage.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF7 or U2OS) on coverslips in a multi-well plate.

    • Treat the cells with this compound or vehicle for a specified duration (e.g., 8 hours).

    • Induce DNA damage by treating with a DNA-damaging agent (e.g., ionizing radiation or a chemical agent like cisplatin).

    • Allow time for foci formation (e.g., 4 hours post-damage).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a solution containing a detergent (e.g., 0.5% Triton X-100).

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against RAD51.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of RAD51 foci per nucleus in a significant number of cells for each condition. A reduction in the number of RAD51 foci in this compound-treated cells indicates inhibition of RAD51 recruitment.

Mandatory Visualizations

Signaling Pathway

RAD51_Homologous_Recombination cluster_DSB DNA Double-Strand Break cluster_Resection DNA End Resection cluster_Filament_Formation Nucleoprotein Filament Formation cluster_Homology_Search Homology Search & Strand Invasion cluster_Repair DNA Synthesis & Resolution cluster_Inhibition This compound Inhibition DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits CtIP CtIP MRN->CtIP activates EXO1_DNA2 EXO1/DNA2 CtIP->EXO1_DNA2 promotes ssDNA 3' ssDNA Overhang EXO1_DNA2->ssDNA generates RPA RPA Coating ssDNA->RPA coated by BRCA2 BRCA2 RPA->BRCA2 displaced by RAD51_monomer RAD51 Monomers BRCA2->RAD51_monomer loads RAD51_filament RAD51 Filament RAD51_monomer->RAD51_filament multimerizes into Homologous_DNA Homologous DNA Template RAD51_filament->Homologous_DNA searches for D_loop D-loop Formation Homologous_DNA->D_loop invades to form DNA_synthesis DNA Synthesis D_loop->DNA_synthesis primes Resolution Resolution DNA_synthesis->Resolution leads to IBR2 This compound IBR2->BRCA2 disrupts interaction IBR2->RAD51_monomer binds & prevents multimerization Degradation Proteasomal Degradation IBR2->Degradation Degradation->RAD51_monomer targets

RAD51-mediated homologous recombination and points of this compound inhibition.
Experimental Workflow

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_Mechanism Mechanism of Action Studies SPR Surface Plasmon Resonance (SPR) - Determine binding affinity (Kd) CETSA Cellular Thermal Shift Assay (CETSA) - Confirm intracellular target engagement SPR->CETSA Foci_Assay RAD51 Foci Formation Assay - Assess inhibition of RAD51 recruitment CETSA->Foci_Assay Proliferation_Assay Cell Proliferation Assay - Determine cellular potency (IC50) Foci_Assay->Proliferation_Assay CoIP Co-Immunoprecipitation (Co-IP) - Analyze protein-protein interactions Proliferation_Assay->CoIP Ubiquitination_Assay Ubiquitination Assay - Investigate protein degradation pathway CoIP->Ubiquitination_Assay end End: Characterized RAD51 Inhibitor Ubiquitination_Assay->end start Start: this compound Compound start->SPR

Workflow for characterizing this compound engagement with RAD51.
Logical Relationship

Logical_Relationship IBR2_Binds_RAD51 This compound binds to RAD51 Disrupts_Multimerization Disrupts RAD51 Multimerization IBR2_Binds_RAD51->Disrupts_Multimerization Inhibits_BRCA2_Interaction Inhibits RAD51-BRCA2 Interaction IBR2_Binds_RAD51->Inhibits_BRCA2_Interaction Promotes_Degradation Promotes RAD51 Degradation IBR2_Binds_RAD51->Promotes_Degradation Inhibits_Filament_Formation Inhibits RAD51 Filament Formation Disrupts_Multimerization->Inhibits_Filament_Formation Inhibits_BRCA2_Interaction->Inhibits_Filament_Formation Impairs_HR Impairs Homologous Recombination Promotes_Degradation->Impairs_HR Inhibits_Filament_Formation->Impairs_HR Accumulates_DNA_Damage Accumulation of DNA Damage Impairs_HR->Accumulates_DNA_Damage Inhibits_Growth Inhibits Cancer Cell Growth Accumulates_DNA_Damage->Inhibits_Growth Induces_Apoptosis Induces Apoptosis Accumulates_DNA_Damage->Induces_Apoptosis

Logical flow of this compound's mechanism of action on RAD51.

References

(R)-IBR2: A Targeted Approach to Disrupting DNA Double-Strand Break Repair in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. Among the most cytotoxic lesions are DNA double-strand breaks (DSBs), which, if not properly repaired, can lead to genomic instability, mutagenesis, and cell death. Eukaryotic cells have evolved two major pathways to repair DSBs: the error-prone non-homologous end joining (NHEJ) and the high-fidelity homologous recombination (HR). The HR pathway is critically dependent on the RAD51 recombinase, which facilitates the search for a homologous template and strand invasion. In many cancers, the HR pathway is upregulated, contributing to therapeutic resistance. Consequently, targeting key components of the HR pathway, such as RAD51, has emerged as a promising strategy in oncology. This technical guide provides a comprehensive overview of the small molecule inhibitor (R)-IBR2, its mechanism of action in modulating DNA DSB repair, and detailed protocols for its experimental evaluation.

Mechanism of Action of this compound

This compound is a potent and specific inhibitor of RAD51.[1][2] Its primary mechanism of action involves the direct binding to RAD51, which leads to the disruption of critical protein-protein interactions necessary for the proper functioning of the HR pathway. Specifically, this compound has been shown to:

  • Disrupt RAD51 Multimerization: The formation of a RAD51 nucleoprotein filament on single-stranded DNA (ssDNA) is a crucial step in HR. This process requires the multimerization of RAD51 monomers. This compound binds to RAD51 and inhibits this oligomerization process.[1][2]

  • Inhibit the RAD51-BRCA2 Interaction: The breast cancer susceptibility protein 2 (BRCA2) plays a pivotal role in loading RAD51 onto ssDNA at the site of damage. This compound competitively disrupts the interaction between RAD51 and the BRC repeats of BRCA2.[1][2][3]

  • Promote Proteasomal Degradation of RAD51: Treatment with this compound leads to a reduction in the cellular levels of RAD51 protein through the induction of its degradation via the proteasome.[4]

By interfering with these key functions of RAD51, this compound effectively impairs the HR pathway, leading to a decreased ability of cancer cells to repair DSBs. This inhibition of HR can sensitize cancer cells to DNA-damaging agents and PARP inhibitors, offering a synergistic therapeutic approach.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in various experimental settings.

Table 1: In Vitro Inhibition of RAD51 Function by this compound

ParameterValueExperimental SystemReference
IC50 (BRCA2-RAD51 Interaction Disruption)0.11 µMIn vitro competitive binding assay[1][2]
IC50 (HR Activity Inhibition)3.0 µMDSB-induced cellular HR assay[2]

Table 2: Cellular Effects of this compound in Cancer Cell Lines

Cell LineAssayEndpointThis compound ConcentrationEffectReference
MCF7RAD51 Foci FormationInhibition of IR-induced foci20 µMSignificant reduction (p = 0.006)[1]
MCF7Clonogenic SurvivalSensitization to γ-irradiationNot specifiedSignificant sensitization[1]
HeLa-DR-GFPHR FrequencyReduction in GFP-positive cells20 µMInhibition of HR[1]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

DNA_DSB_Repair_and_IBR2_Inhibition cluster_DSB DNA Double-Strand Break cluster_HR Homologous Recombination (HR) Pathway cluster_NHEJ Non-Homologous End Joining (NHEJ) Pathway cluster_IBR2 This compound Intervention DSB DNA Double-Strand Break MRN_ATM MRN Complex / ATM Kinase DSB->MRN_ATM Ku70_80 Ku70/80 DSB->Ku70_80 Resection DNA End Resection (CtIP, EXO1, DNA2) MRN_ATM->Resection ssDNA 3' ssDNA Overhang Resection->ssDNA RPA RPA Coating ssDNA->RPA BRCA2 BRCA2 RPA->BRCA2 BRCA2 displaces RPA RAD51_loading RAD51 Loading & Filament Formation BRCA2->RAD51_loading Loads RAD51 Strand_Invasion Strand Invasion & D-loop Formation RAD51_loading->Strand_Invasion DNA_Synthesis DNA Synthesis & Ligation Strand_Invasion->DNA_Synthesis Repair DSB Repair DNA_Synthesis->Repair DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Artemis Artemis DNA_PKcs->Artemis LigIV_XRCC4 Ligase IV / XRCC4 Artemis->LigIV_XRCC4 NHEJ_Repair DSB Repair LigIV_XRCC4->NHEJ_Repair IBR2 This compound IBR2->BRCA2 Disrupts Interaction IBR2->RAD51_loading Inhibits RAD51 RAD51 Monomers IBR2->RAD51 Binds to RAD51 RAD51_degradation Proteasomal Degradation RAD51->RAD51_degradation Promotes

Caption: this compound inhibits the homologous recombination pathway by targeting RAD51.

Experimental Workflow

Experimental_Workflow_IBR2 cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_endpoints Data Analysis & Endpoints Cell_Culture Cancer Cell Culture IBR2_Treatment Treatment with this compound (Dose-response & Time-course) Cell_Culture->IBR2_Treatment Damage_Induction Induction of DNA DSBs (e.g., Ionizing Radiation, Chemotherapeutics) IBR2_Treatment->Damage_Induction Clonogenic_Assay Clonogenic Survival Assay Damage_Induction->Clonogenic_Assay IF_Assay Immunofluorescence Assay (γH2AX & RAD51 foci) Damage_Induction->IF_Assay WB_Assay Western Blot Analysis (RAD51, γH2AX, etc.) Damage_Induction->WB_Assay HR_Reporter_Assay HR Reporter Assay (e.g., DR-GFP) Damage_Induction->HR_Reporter_Assay Survival_Fraction Cell Survival Fraction Clonogenic_Assay->Survival_Fraction Foci_Quantification Quantification of Nuclear Foci IF_Assay->Foci_Quantification Protein_Levels Relative Protein Expression WB_Assay->Protein_Levels HR_Efficiency Homologous Recombination Efficiency HR_Reporter_Assay->HR_Efficiency

Caption: Workflow for evaluating this compound's effect on DNA DSB repair.

Experimental Protocols

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Source of ionizing radiation (IR) or other DNA damaging agent

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed a predetermined number of cells (e.g., 200-1000 cells/well, dependent on cell line and treatment toxicity) into 6-well plates.

    • Allow cells to attach overnight.

  • Treatment:

    • Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

    • Following this compound treatment, irradiate the cells with different doses of IR (e.g., 0, 2, 4, 6, 8 Gy).

    • Remove the treatment medium, wash with PBS, and add fresh complete medium.

  • Colony Formation:

    • Incubate the plates for 10-14 days, or until colonies are visible.

  • Staining and Counting:

    • Aspirate the medium and wash the wells with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Stain with crystal violet solution for 30 minutes.

    • Gently wash with water and allow the plates to air dry.

    • Count the number of colonies (typically containing ≥50 cells).

  • Data Analysis:

    • Calculate the Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x (PE/100)).

    • Plot the SF against the IR dose on a semi-logarithmic scale to generate a cell survival curve.

Immunofluorescence Assay for γH2AX and RAD51 Foci

This method is used to visualize and quantify the formation of nuclear foci of γH2AX (a marker of DNA DSBs) and RAD51 (a marker of active HR).

Materials:

  • Cells grown on glass coverslips in 24-well plates

  • This compound stock solution

  • DNA damaging agent (e.g., IR)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-γH2AX and anti-RAD51

  • Fluorescently-labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to adhere.

    • Treat with this compound or vehicle for the desired time.

    • Induce DNA damage (e.g., 10 Gy IR) and allow for foci formation (e.g., 4-8 hours).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount coverslips onto microscope slides using antifade mounting medium.

    • Acquire images using a fluorescence microscope.

  • Image Analysis:

    • Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software (e.g., ImageJ).

    • Typically, cells with >5-10 foci are considered positive.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as RAD51 and γH2AX, in cell lysates.

Materials:

  • Cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RAD51, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Incubate with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound represents a targeted therapeutic strategy aimed at exploiting the reliance of many cancers on the homologous recombination pathway for DNA repair. By specifically inhibiting the key recombinase RAD51, this compound can induce synthetic lethality in tumors with deficiencies in other DNA repair pathways or sensitize them to conventional DNA-damaging therapies. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the preclinical efficacy of this compound and other RAD51 inhibitors. Further exploration of the intricate signaling networks affected by RAD51 inhibition will undoubtedly pave the way for novel combination therapies and personalized medicine approaches in cancer treatment.

References

The Cellular Impact of (R)-IBR2: A Technical Guide to its Effects on DNA Repair and Apoptotic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IBR2 is a potent and specific small molecule inhibitor of the RAD51 recombinase, a pivotal protein in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair. By disrupting the function of RAD51, this compound compromises a critical cellular mechanism for maintaining genomic integrity, leading to increased sensitivity to DNA damaging agents and the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on various cancer cell lines. While the majority of published literature refers to the compound as IBR2, it is understood that this compound represents a specific stereoisomer. This document will refer to the compound as IBR2, in line with the preponderance of scientific evidence, while acknowledging the potential for stereospecific activity.

Core Mechanism of Action: Targeting the RAD51-Mediated Homologous Recombination Pathway

IBR2 exerts its cellular effects primarily through the direct inhibition of RAD51. The binding of IBR2 to RAD51 initiates a cascade of events that collectively cripple the homologous recombination repair machinery.

The primary mechanism of action of IBR2 involves a multi-pronged attack on RAD51 function:

  • Disruption of RAD51 Multimerization: IBR2 directly binds to RAD51, preventing its self-association into the nucleoprotein filaments that are essential for searching for and invading homologous DNA sequences during repair.

  • Inhibition of BRCA2-RAD51 Interaction: IBR2 competitively inhibits the interaction between RAD51 and the BRC repeats of BRCA2, a critical mediator that loads RAD51 onto single-stranded DNA at the site of damage.[1]

  • Acceleration of Proteasome-Mediated RAD51 Degradation: Treatment with IBR2 leads to a significant reduction in cellular RAD51 protein levels by promoting its ubiquitination and subsequent degradation by the proteasome.[2][3]

The culmination of these actions is the effective shutdown of homologous recombination, leaving cells, particularly cancer cells that are often deficient in other DNA repair pathways, vulnerable to the cytotoxic effects of DNA damage.

Cellular Pathways Affected by IBR2

The inhibition of RAD51 by IBR2 has profound consequences on several interconnected cellular pathways, most notably the DNA damage response and apoptosis.

The DNA Damage Response Pathway

IBR2's primary impact is on the DNA Damage Response (DDR) pathway. By incapacitating homologous recombination, IBR2 sensitizes cancer cells to a variety of DNA damaging agents.

  • Impairment of DNA Double-Strand Break Repair: IBR2 significantly reduces the formation of RAD51 foci at sites of DNA damage induced by ionizing radiation (IR) or chemotherapeutic agents.[2] This indicates a failure to recruit RAD51 to DSBs, thereby preventing the initiation of HR-mediated repair.

  • Synthetic Lethality with PARP Inhibitors: In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), the inhibition of RAD51 by IBR2 can induce synthetic lethality, particularly when combined with PARP inhibitors.

  • Cell Cycle Arrest: The accumulation of unrepaired DNA damage triggers cell cycle checkpoints. Treatment with IBR2 has been shown to cause a dose-dependent arrest in the S-phase of the cell cycle, a phase where homologous recombination is the preferred method of DSB repair.[4]

The Apoptotic Pathway

The inability to repair DNA damage ultimately leads to the activation of apoptotic signaling pathways.

  • Induction of Apoptosis: IBR2 treatment has been demonstrated to induce apoptosis in various cancer cell lines.[2][5][6] This is a direct consequence of the accumulation of lethal DNA lesions that trigger the intrinsic apoptotic pathway.

  • Activation of Caspases: The apoptotic cascade initiated by IBR2-induced DNA damage involves the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular substrates and the dismantling of the cell.

Quantitative Data on the Effects of IBR2

The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of IBR2 across various cancer cell lines.

Cell LineCancer TypeIC50 (µM) for Cell Growth InhibitionReference
MDA-MB-468Triple-Negative Breast Cancer14.8[5]
K562Chronic Myeloid Leukemia12.5[2]
HeLaCervical Cancer14.5[2]
MDA-MB-231Triple-Negative Breast Cancer14.2[2]
T315I-Ba/F3Imatinib-Resistant CML~15[6]
AssayIC50 (µM)Reference
Disruption of BRCA2/RAD51 Interaction0.11[1]
Inhibition of D-loop formation by RAD5127.4

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular effects of IBR2.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of IBR2 on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • IBR2 stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of IBR2 in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the IBR2 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of RAD51 Protein Levels

Objective: To assess the effect of IBR2 on the cellular protein levels of RAD51.

Materials:

  • Cancer cell line of interest

  • IBR2 stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against RAD51

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with various concentrations of IBR2 for the desired time points.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

Immunofluorescence for RAD51 Foci Formation

Objective: To visualize the effect of IBR2 on the recruitment of RAD51 to sites of DNA damage.

Materials:

  • Cancer cell line of interest

  • IBR2 stock solution

  • DNA damaging agent (e.g., ionizing radiation source, doxorubicin)

  • Glass coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Primary antibody against a DNA damage marker (e.g., γH2AX)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a 24-well plate.

  • Pre-treat cells with IBR2 for a specified time.

  • Induce DNA damage (e.g., expose to 10 Gy of ionizing radiation).

  • Allow cells to recover for a few hours to allow for foci formation.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block the cells with blocking buffer for 1 hour.

  • Incubate with primary antibodies against RAD51 and γH2AX overnight at 4°C.

  • Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize and quantify the number of RAD51 and γH2AX foci per cell using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP) for RAD51 Oligomerization

Objective: To determine if IBR2 disrupts the self-association of RAD51.

Materials:

  • Cancer cell line of interest

  • IBR2 stock solution

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody against RAD51 for immunoprecipitation

  • Protein A/G magnetic beads or agarose resin

  • Primary antibody against RAD51 for Western blotting

  • Wash buffer

  • Elution buffer

Protocol:

  • Treat cells with IBR2 or a vehicle control.

  • Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-RAD51 antibody overnight at 4°C.

  • Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluates by Western blotting using an anti-RAD51 antibody to detect co-immunoprecipitated RAD51. A decrease in the amount of co-precipitated RAD51 in the IBR2-treated sample compared to the control indicates a disruption of oligomerization.

Visualizations of Cellular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular pathways affected by IBR2 and the workflow of a typical experiment to assess its activity.

IBR2_Mechanism_of_Action cluster_IBR2 IBR2 cluster_RAD51 RAD51 Regulation IBR2 IBR2 RAD51_mono RAD51 Monomer IBR2->RAD51_mono Binds to RAD51_multi RAD51 Multimer (Nucleoprotein Filament) IBR2->RAD51_multi Disrupts BRCA2 BRCA2 IBR2->BRCA2 Inhibits Interaction with RAD51 Ub Ubiquitin IBR2->Ub Promotes RAD51_mono->RAD51_multi Oligomerization Proteasome Proteasome RAD51_mono->Proteasome Degradation BRCA2->RAD51_mono Loads onto ssDNA Ub->RAD51_mono Ubiquitination

Caption: Mechanism of action of IBR2 on RAD51.

DNA_Damage_Response_Pathway DNA_damage DNA Double-Strand Break HR Homologous Recombination Repair DNA_damage->HR Apoptosis Apoptosis DNA_damage->Apoptosis Unrepaired damage leads to CellCycleArrest S-Phase Arrest DNA_damage->CellCycleArrest Activates RAD51 RAD51 HR->RAD51 Requires Repair Successful DNA Repair RAD51->Repair Leads to IBR2 IBR2 IBR2->RAD51 Inhibits IBR2->Apoptosis Induces IBR2->CellCycleArrest Causes

Caption: Effect of IBR2 on the DNA damage response pathway.

Experimental_Workflow_RAD51_Foci start Seed Cells on Coverslips treat Treat with IBR2 or Vehicle Control start->treat damage Induce DNA Damage (e.g., Ionizing Radiation) treat->damage recover Allow for Foci Formation damage->recover fix Fix and Permeabilize Cells recover->fix stain Immunostain for RAD51 and γH2AX fix->stain image Fluorescence Microscopy stain->image quantify Quantify Foci per Cell image->quantify

Caption: Experimental workflow for RAD51 foci formation assay.

Conclusion

This compound is a valuable research tool for investigating the intricacies of the homologous recombination pathway and its role in cancer cell survival. By specifically targeting RAD51, IBR2 provides a means to study the consequences of HR deficiency and to explore novel therapeutic strategies that exploit this vulnerability. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their work. Further investigation into the stereospecific effects of this compound compared to its racemic mixture or other isomers may provide deeper insights into its interaction with RAD51 and potential for therapeutic development.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (R)-IBR2 as a Chemical Probe for RAD51 Function

Introduction: The Role of RAD51 in Genomic Stability

RAD51 is a central protein in the homologous recombination (HR) pathway, an essential mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2] As a eukaryotic homolog of the bacterial RecA protein, RAD51 forms a helical nucleoprotein filament on single-stranded DNA (ssDNA) at the site of damage.[2] This filament is critical for the subsequent homology search and strand invasion into a homologous DNA template, which are the committing steps of HR.[3] The proper function of RAD51 is controlled by several other proteins, most notably BRCA2, which mediates the loading of RAD51 onto ssDNA.[1]

Given its crucial role in maintaining genomic integrity, it is not surprising that RAD51 is often dysregulated in cancer.[4][5] Many cancer types exhibit elevated RAD51 expression, which can contribute to increased resistance to DNA-damaging therapies like chemotherapy and radiation.[1][6] Therefore, directly targeting RAD51 has emerged as a promising strategy in oncology to sensitize cancer cells to existing treatments.[6][7] Small molecule inhibitors that can modulate RAD51 activity serve as powerful chemical probes to dissect its function and validate it as a therapeutic target. This guide focuses on this compound, a specific small molecule inhibitor developed to probe and target RAD51 function.

This compound: A Multi-Modal Inhibitor of RAD51

IBR2 is a potent and specific small molecule inhibitor designed to inactivate RAD51.[8][9] It was identified from a chemical library screen using a reverse yeast two-hybrid system designed to find compounds that disrupt the critical protein-protein interaction between RAD51 and the BRC repeats of BRCA2.[6][10] Subsequent studies revealed that IBR2's mechanism of action is multifaceted, making it a robust tool for inhibiting the HR pathway.

The core mechanisms of IBR2 action are:

  • Direct Binding: IBR2 binds directly to a hydrophobic pocket on the RAD51 protein.[10][11] This binding has been confirmed through Surface Plasmon Resonance (SPR) and affinity pull-down assays.[10][12]

  • Disruption of RAD51 Multimerization: A key function of RAD51 is its ability to self-associate into filaments on DNA. IBR2 binding inhibits this oligomerization process.[6][10][11]

  • Inhibition of BRCA2-RAD51 Interaction: IBR2 competitively disrupts the interaction between RAD51 and the BRC repeats of BRCA2, which is essential for loading RAD51 at DNA damage sites.[10][11]

  • Induction of Proteasomal Degradation: Beyond disrupting its function, IBR2 treatment leads to a time-dependent decrease in cellular RAD51 protein levels by promoting its degradation via the proteasome.[6][7] This effect is not due to transcriptional repression, as RAD51 mRNA levels remain unaffected.[6]

These combined actions result in the effective impairment of HR repair, leading to the inhibition of cancer cell growth and the induction of apoptosis.[6][11]

Quantitative Data Presentation

The efficacy of IBR2 has been quantified in various biochemical and cell-based assays. The following tables summarize the key data points for its use as a chemical probe.

Table 1: Biochemical Activity of IBR2

Parameter Description Value Reference

| IC₅₀ | Concentration required to inhibit 50% of the His-RAD51 and GST-BRC repeat interaction in vitro. | 0.11 µM |[10][11] |

Table 2: Cellular Activity of IBR2

Parameter Cell Line Value Reference
IC₅₀ (Cell Growth) General range for most tested cancer cell lines. 12 - 20 µM [9]
IC₅₀ (Cell Growth) Triple-negative breast cancer (MDA-MB-468). 14.8 µM [9]
Effective Concentration Concentration used to significantly reduce IR-induced RAD51 foci formation in MCF7 cells. 20 µM [6][11]

| Effective Concentration | Concentration used to inhibit HR in a HeLa-DR-GFP reporter assay. | 20 µM |[11] |

Visualizing the Mechanism and Pathways

Homologous Recombination Pathway and IBR2 Intervention

The following diagram illustrates the core steps of the homologous recombination pathway for DSB repair and highlights the points of inhibition by IBR2.

cluster_0 DNA Double-Strand Break (DSB) Repair cluster_1 IBR2 Mechanism of Action DSB DNA Double-Strand Break Resection 5'-3' Resection (creates ssDNA overhang) DSB->Resection BRCA2_load BRCA2 loads RAD51 onto ssDNA Resection->BRCA2_load Filament RAD51 Nucleoprotein Filament Formation BRCA2_load->Filament Invasion Homology Search & Strand Invasion Filament->Invasion Repair DNA Synthesis & Ligation Invasion->Repair Resolved Repaired DNA Repair->Resolved IBR2 This compound Inhibit_BRCA2 Disrupts RAD51-BRCA2 Interaction IBR2->Inhibit_BRCA2 Inhibit_Filament Inhibits RAD51 Multimerization IBR2->Inhibit_Filament Inhibit_BRCA2->BRCA2_load Inhibit_Filament->Filament

Caption: IBR2 inhibits HR by disrupting RAD51-BRCA2 interaction and RAD51 filament formation.

Logical Flow of IBR2's Molecular Action

This diagram outlines the sequence of molecular events following cellular exposure to IBR2, leading to the impairment of DNA repair.

cluster_effects Downstream Consequences cluster_outcomes Cellular Outcomes IBR2 This compound enters cell Binding Directly binds to RAD51 protein IBR2->Binding Effect1 Inhibition of RAD51 Multimerization Binding->Effect1 Effect2 Disruption of RAD51-BRCA2 Interaction Binding->Effect2 Effect3 Proteasome-Mediated RAD51 Degradation Binding->Effect3 Outcome1 Impaired HR Repair (Reduced RAD51 Foci) Effect1->Outcome1 Effect2->Outcome1 Effect3->Outcome1 Outcome2 Increased Genomic Instability Outcome1->Outcome2 Outcome3 Cell Growth Inhibition & Apoptosis Outcome2->Outcome3

Caption: Logical workflow of IBR2's multi-modal inhibition of RAD51 function.

Experimental Protocols

Detailed methodologies are crucial for the successful use of IBR2 as a chemical probe. Below are protocols for key assays used to characterize its function.

RAD51 Foci Formation Assay

This assay visually quantifies the inhibition of HR repair by measuring the recruitment of RAD51 to sites of DNA damage.

  • Cell Seeding: Plate cells (e.g., MCF7) on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with the desired concentration of IBR2 (e.g., 20 µM) or vehicle control (DMSO) for 8 hours.[6]

  • Induction of DNA Damage: Expose the cells to a source of DSBs, typically ionizing radiation (e.g., 8-Gy γ-radiation).[6]

  • Recovery: Return the cells to the incubator for a recovery period (e.g., 4 hours) to allow for the formation of repair foci.[6]

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent solution (e.g., 0.5% Triton X-100 in PBS).

  • Immunostaining: Block non-specific binding with a blocking buffer (e.g., BSA in PBS). Incubate with primary antibodies against RAD51 and a DNA damage marker like γ-H2AX. Following washes, incubate with appropriate fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

  • Microscopy and Quantification: Mount the coverslips on slides and visualize using a fluorescence microscope. Capture images and quantify the percentage of cells containing a threshold number of RAD51 foci (e.g., >5 foci per nucleus). A significant reduction in RAD51 foci-positive cells in the IBR2-treated group compared to the control indicates inhibition of HR.[6][11]

In Vitro RAD51-BRCA2 Interaction Assay

This biochemical assay directly measures the ability of IBR2 to disrupt the protein-protein interaction between RAD51 and BRCA2.

  • Protein Purification: Express and purify recombinant His-tagged RAD51 and GST-tagged BRC repeat proteins.

  • Assay Principle: An ELISA-based or similar competitive binding format is used. GST-BRC is immobilized on a plate.

  • Competitive Binding: His-RAD51 is pre-incubated with varying concentrations of IBR2 or vehicle control before being added to the GST-BRC coated plate.

  • Detection: After incubation and washing steps, the amount of bound His-RAD51 is detected using an anti-His antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a colorimetric substrate.

  • Data Analysis: The signal is measured using a plate reader. The data is normalized and plotted against the concentration of IBR2 to calculate the IC₅₀ value, which represents the concentration of IBR2 required to inhibit 50% of the RAD51-BRC interaction.[10]

Cellular Homologous Recombination (HR) Reporter Assay

This cell-based assay provides a functional readout of HR efficiency. The DR-GFP reporter system is commonly used.[11]

  • Cell Line: Use a cell line stably integrated with the DR-GFP reporter cassette (e.g., HeLa-DR-GFP). This cassette contains two inactive GFP genes. A DSB induced by the I-SceI endonuclease in one gene can be repaired by HR using the second gene as a template, resulting in a functional GFP gene.

  • Transfection and Treatment: Transiently transfect the cells with an I-SceI expression vector to induce DSBs. Concurrently, treat the cells with IBR2 (e.g., 20 µM) or vehicle control.[11]

  • Incubation: Incubate the cells for a period sufficient for repair and GFP expression to occur (e.g., 32-48 hours).[11]

  • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the percentage of GFP-positive cells in the population.

  • Analysis: A statistically significant decrease in the percentage of GFP-positive cells in the IBR2-treated sample compared to the control indicates that IBR2 impairs the HR repair pathway.[11]

Visualizing Experimental Workflows

Workflow for RAD51 Foci Formation Assay

The following diagram provides a step-by-step visual guide to the foci formation assay protocol.

Start Seed cells on coverslips Step1 Treat with IBR2 or Vehicle (8h) Start->Step1 Step2 Induce DNA Damage (e.g., 8-Gy IR) Step1->Step2 Step3 Incubate for Foci Formation (4h) Step2->Step3 Step4 Fix, Permeabilize, and Block Cells Step3->Step4 Step5 Immunostain for RAD51 and γH2AX Step4->Step5 Step6 Fluorescence Microscopy Step5->Step6 End Quantify % of Cells with RAD51 Foci Step6->End

Caption: Step-by-step workflow for the RAD51 immunofluorescent foci formation assay.

Conclusion

This compound is a well-characterized chemical probe that provides a multi-pronged approach to inhibiting RAD51 function. By directly binding to RAD51, disrupting its multimerization and interaction with BRCA2, and promoting its degradation, IBR2 effectively shuts down homologous recombination.[6][11] The availability of quantitative data and detailed experimental protocols enables researchers to confidently use IBR2 to investigate the cellular consequences of RAD51 inhibition, explore synthetic lethality with other DNA repair inhibitors (e.g., PARP inhibitors), and validate RAD51's role in therapeutic resistance.[7][13] This makes this compound an invaluable tool for basic research and preclinical drug development in oncology.

References

The Enantioselective Pursuit of a DNA Repair Inhibitor: A Technical Guide to the Discovery and Synthesis of (R)-IBR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of the (R)-enantiomer of IBR2, a potent small-molecule inhibitor of the RAD51 protein. RAD51 is a critical component of the homologous recombination (HR) pathway, a major DNA double-strand break repair mechanism that is often upregulated in cancer cells, contributing to therapy resistance. IBR2 disrupts RAD51 function, leading to impaired DNA repair, cell growth inhibition, and apoptosis in cancer cells. This document details the stereoselective synthesis of the (R)-IBR2 enantiomer, summarizes its biological activity, and elucidates its impact on cellular signaling pathways.

Discovery of IBR2 as a RAD51 Inhibitor

IBR2 was identified through a forward chemical-genetics approach using an inducible reverse yeast two-hybrid system designed to screen for small molecules that disrupt the interaction between RAD51 and a peptide motif from BRCA2 (BRC repeat).[1] This screen of approximately 24,000 compounds led to the identification of IBR2 as a molecule that binds directly to RAD51.[2] Subsequent studies confirmed that IBR2 disrupts the multimerization of RAD51 and promotes its degradation through the ubiquitin-proteasome pathway.[1]

While initial studies focused on the racemic mixture of IBR2, the presence of a chiral center prompted investigations into the stereoselective synthesis and differential activity of its enantiomers.

Biological Activity and Mechanism of Action

IBR2 exerts its biological effects by directly targeting RAD51, a key recombinase in the homologous recombination pathway for DNA double-strand break repair.

Mechanism of Action:

  • Disruption of RAD51 Multimerization: IBR2 binds to a hydrophobic pocket on the RAD51 protein, which prevents the protomer-protomer interactions necessary for the formation of the RAD51 nucleoprotein filament on single-stranded DNA.[3]

  • Inhibition of RAD51-BRCA2 Interaction: By binding to RAD51, IBR2 competitively inhibits the interaction between RAD51 and the BRC repeats of BRCA2, a critical step for the recruitment and loading of RAD51 onto DNA damage sites.[1][3]

  • Promotion of RAD51 Degradation: IBR2 treatment leads to the poly-ubiquitination of RAD51, targeting it for degradation by the proteasome. This results in a sustained depletion of cellular RAD51 levels.[1]

The inhibition of RAD51-mediated homologous recombination by IBR2 leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1]

Quantitative Biological Data:

The following table summarizes the reported in vitro efficacy of racemic IBR2. While specific data for the (R)-enantiomer is not extensively available in the public domain, the synthesis of the optically pure form is a critical step towards elucidating its specific activity.

ParameterValueCell Line/SystemReference
IC50 (BRC-RAD51 Interaction) 0.11 µMIn vitro protein interaction assay[1]
GI50 (Cell Growth Inhibition) 12.5 µMK562 (Chronic Myeloid Leukemia)[1]
14.2 µMMDA-MB-231 (Triple-Negative Breast Cancer)[1]
14.5 µMHeLa (Cervical Cancer)[1]

Stereoselective Synthesis of this compound

The synthesis of the enantiomerically pure this compound is crucial for evaluating its specific pharmacological properties. A stereoselective route has been developed for chiral analogues of IBR2, which can be adapted for the synthesis of this compound.[4] One such strategy involves the highly enantioselective addition of indole to a sulfonyl amide catalyzed by a bifunctional aminothiourea.

Experimental Protocol: Enantioselective Addition Route

This protocol is based on the synthesis of a key chiral intermediate, (R)-1-(1H-indol-3-yl)-N-(phenylmethyl)methanesulfonamide, which is a precursor to this compound.

Materials:

  • Indole

  • N-(Phenylmethyl)methanesulfonamide

  • Bifunctional aminothiourea catalyst (e.g., (1R,2R)-1,2-diaminocyclohexane-derived thiourea)

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a solution of N-(phenylmethyl)methanesulfonamide (1.0 eq) and the bifunctional aminothiourea catalyst (0.1 eq) in toluene at -20 °C, add indole (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired (R)-sulfonyl amide. The enantiomeric excess (ee) can be determined by chiral high-performance liquid chromatography (HPLC). This intermediate can then be further elaborated to yield this compound.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of IBR2-mediated RAD51 Inhibition

The inhibition of RAD51 by IBR2 has significant downstream consequences on cellular signaling, primarily impacting the DNA damage response and apoptosis pathways.

IBR2_Signaling_Pathway cluster_upstream Upstream Events cluster_target IBR2 Intervention cluster_downstream Downstream Consequences DNA_Damage DNA Double-Strand Breaks (DSBs) RAD51 RAD51 DNA_Damage->RAD51 recruits IBR2 This compound IBR2->RAD51 binds to RAD51_multi RAD51 Multimerization & Filament Formation IBR2->RAD51_multi inhibits BRCA2_RAD51 BRCA2-RAD51 Interaction IBR2->BRCA2_RAD51 inhibits HR_Inhibition Homologous Recombination Repair Inhibition IBR2->HR_Inhibition leads to RAD51_degradation RAD51 Degradation IBR2->RAD51_degradation promotes RAD51->RAD51_multi RAD51->BRCA2_RAD51 DNA_Damage_Accumulation DSB Accumulation HR_Inhibition->DNA_Damage_Accumulation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage_Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Proteasome Ubiquitin-Proteasome System Proteasome->RAD51_degradation RAD51_degradation->HR_Inhibition

Caption: IBR2-mediated inhibition of RAD51 signaling pathway.

Experimental Workflow: Stereoselective Synthesis and Biological Evaluation

The following diagram outlines the general workflow for the synthesis and comparative biological evaluation of the (R)- and (S)-IBR2 enantiomers.

experimental_workflow Start Starting Materials: Indole, Sulfonyl Amide Synthesis Asymmetric Synthesis (Chiral Catalyst) Start->Synthesis Separation Chiral HPLC Separation and Purification Synthesis->Separation R_Enantiomer This compound Separation->R_Enantiomer S_Enantiomer (S)-IBR2 Separation->S_Enantiomer Characterization Structural Characterization (NMR, MS, Optical Rotation) R_Enantiomer->Characterization S_Enantiomer->Characterization Bio_Assay Biological Activity Assays Characterization->Bio_Assay RAD51_Binding RAD51 Binding Assay (e.g., SPR) Bio_Assay->RAD51_Binding includes HR_Assay Homologous Recombination Inhibition Assay Bio_Assay->HR_Assay includes Cell_Viability Cancer Cell Viability Assay (IC50/GI50) Bio_Assay->Cell_Viability includes Data_Analysis Comparative Data Analysis RAD51_Binding->Data_Analysis HR_Assay->Data_Analysis Cell_Viability->Data_Analysis

Caption: Workflow for synthesis and evaluation of IBR2 enantiomers.

Future Directions

The development of enantiomerically pure this compound opens several avenues for future research. A direct comparison of the biological activities of the (R)- and (S)-enantiomers is paramount to determine if one is significantly more potent or possesses a better therapeutic index. Further optimization of the this compound scaffold could lead to the development of next-generation RAD51 inhibitors with improved potency and selectivity. Moreover, exploring the synergistic effects of this compound with other anticancer agents, such as PARP inhibitors or conventional chemotherapy, holds promise for novel combination therapies.[5]

Conclusion

This compound represents a promising lead compound for the development of targeted cancer therapies that exploit the dependency of tumor cells on specific DNA repair pathways. This technical guide has provided a comprehensive overview of its discovery, a detailed protocol for its stereoselective synthesis, and an elucidation of its mechanism of action. The continued investigation into the enantioselective properties and therapeutic potential of IBR2 is warranted and could pave the way for novel treatments for a range of malignancies.

References

(R)-IBR2: A Technical Guide to its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IBR2 is a small molecule inhibitor targeting RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair. By disrupting RAD51 function, this compound compromises the ability of cancer cells to repair DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cell cycle progression, and detailed experimental protocols for its study.

Mechanism of Action

This compound functions as a potent and specific inhibitor of RAD51. Its primary mechanism involves the disruption of RAD51 multimerization, which is a critical step for the formation of the RAD51 nucleoprotein filament on single-stranded DNA during HR.[1][2] Furthermore, this compound has been shown to accelerate the proteasome-mediated degradation of the RAD51 protein.[1][2] The culmination of these effects is the impairment of homologous recombination, leading to an accumulation of DNA damage. This accumulation of unresolved DNA damage triggers cell cycle checkpoints, ultimately leading to cell cycle arrest and the induction of apoptosis.[1][2][3]

Data Presentation: The Impact of this compound on Cancer Cell Viability

The inhibitory effect of this compound on cell viability is dose-dependent and varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound.

Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-468Triple-Negative Breast Cancer14.8[1]
Various Cancer Cell LinesMultiple Types12-20 (general range)[1]

Impact on Cell Cycle Progression

Inhibition of RAD51 by this compound leads to an accumulation of DNA damage, which in turn activates cell cycle checkpoints. This activation prevents the cell from progressing through the cell cycle, allowing time for DNA repair. However, in cancer cells with a compromised DNA damage response, this arrest can become permanent, leading to apoptosis. Specifically, the inhibition of RAD51 has been linked to an arrest in the G2/M phase of the cell cycle.[3][4][5] This is logical, as the G2 phase is a critical checkpoint for ensuring that DNA is fully replicated and undamaged before the cell enters mitosis.

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO)552520
This compound (15 µM, 24h)401545
This compound (30 µM, 24h)301060

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete growth medium

  • 6-well plates

  • Phosphate Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI)/RNase A Staining Solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency on the day of treatment.

  • Treat cells with varying concentrations of this compound (e.g., 10 µM, 20 µM, 30 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and collect them in a centrifuge tube.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet once with cold PBS and centrifuge again.

  • Resuspend the cell pellet by gently vortexing and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the cells on ice for at least 30 minutes.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol.

  • Wash the cells once with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI/RNase A Staining Solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.

  • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.

Visualizations

Signaling Pathway of this compound-Induced Cell Cycle Arrest

G cluster_0 DNA Damage cluster_1 Homologous Recombination Repair cluster_2 Cell Cycle Checkpoint Activation cluster_3 Cell Cycle Arrest DSB DNA Double-Strand Breaks ATM_ATR ATM/ATR DSB->ATM_ATR Senses Damage IBR2 This compound RAD51 RAD51 IBR2->RAD51 HR Homologous Recombination RAD51->HR Inhibition HR->DSB Fails to Repair CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 Activates CDC25 CDC25 Phosphatases CHK1_CHK2->CDC25 Inhibits CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Dephosphorylates (Activates) G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest Progression to Mitosis Blocked G cluster_workflow Experimental Workflow A 1. Cell Seeding (6-well plate) B 2. Treatment This compound or Vehicle A->B C 3. Incubation (24-48 hours) B->C D 4. Cell Harvesting (Trypsinization) C->D E 5. Fixation (70% Ethanol) D->E F 6. Staining (Propidium Iodide/RNase A) E->F G 7. Flow Cytometry Acquisition F->G H 8. Data Analysis (Cell Cycle Distribution) G->H

References

Methodological & Application

Application Notes and Protocols for (R)-IBR2 in Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IBR2 is the (R)-enantiomer of IBR2, a potent and specific small molecule inhibitor of RAD51 recombinase. RAD51 plays a pivotal role in the homologous recombination (HR) pathway, a critical mechanism for the repair of DNA double-strand breaks (DSBs). In many cancer cells, RAD51 is overexpressed, contributing to tumor progression and resistance to therapy. By targeting RAD51, this compound disrupts the HR repair machinery, leading to the accumulation of DNA damage and subsequent cell death, making it a promising agent for cancer therapy.

These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, protocols for treatment, and methods for assessing its cellular effects.

Mechanism of Action

This compound exerts its cytotoxic effects by directly targeting RAD51. Its primary mechanisms of action include:

  • Disruption of RAD51 Multimerization: this compound binds to a hydrophobic pocket on the RAD51 protein, which inhibits its ability to form the nucleoprotein filaments essential for strand invasion during homologous recombination.[1]

  • Acceleration of RAD51 Degradation: Treatment with IBR2 leads to the proteasome-mediated degradation of the RAD51 protein, thus depleting the cell of this key repair factor.

  • Impairment of Homologous Recombination: By inhibiting RAD51, this compound effectively blocks the HR pathway for DNA repair. This is particularly relevant in cancer cells that are often deficient in other repair pathways, creating a synthetic lethal scenario.

  • Induction of Apoptosis: The accumulation of unrepaired DNA damage triggers programmed cell death, or apoptosis.[2]

The inhibition of RAD51 by this compound has a significant interplay with other components of the DNA Damage Response (DDR). One such component is the ubiquitin-conjugating enzyme UBE2L3. While not a direct target of this compound, UBE2L3 influences the choice between the two major DSB repair pathways: HR and Non-Homologous End Joining (NHEJ). UBE2L3 can regulate the stability of 53BP1, a key protein that promotes NHEJ. By modulating UBE2L3 activity, the cellular reliance on HR can be influenced, potentially sensitizing cells to RAD51 inhibitors like this compound.

Data Presentation

Table 1: Cytotoxicity of IBR2 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
MBA-MD-468Triple-Negative Breast Cancer14.8[2]
T98GGlioblastoma12-20 (range for most tested cancer cell lines)[2][3]
HeLaCervical Adenocarcinoma12-20 (range for most tested cancer cell lines)[2][3]
PC-9Non-Small Cell Lung Cancer (EGFR mutant)> Ibrutinib[4]
H1975Non-Small Cell Lung Cancer (EGFR mutant, T790M)> Ibrutinib[4]
A549Non-Small Cell Lung Cancer (EGFR wild-type)< Ibrutinib[4]
H460Non-Small Cell Lung Cancer (EGFR wild-type)< Ibrutinib[4]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol outlines a general procedure for treating adherent or suspension cancer cell lines with this compound.

Materials:

  • This compound small molecule inhibitor

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest

  • Sterile culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 10 mM stock. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • For adherent cells, seed the cells in culture plates at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.

    • For suspension cells, seed the cells directly into the culture plates with the appropriate volume of media.

  • Treatment Preparation: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls (typically ≤ 0.1%).

  • Cell Treatment:

    • For adherent cells, carefully remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with DMSO).

    • For suspension cells, add the concentrated this compound solution directly to the cell suspension to achieve the final desired concentrations.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired treatment duration. The incubation time will vary depending on the cell line and the endpoint being measured (e.g., 24, 48, or 72 hours for cytotoxicity assays).

  • Endpoint Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability, apoptosis, or immunofluorescence staining.

Protocol 2: Cell Viability Assay (MTT or XTT)

This protocol is for assessing the cytotoxic effects of this compound.

Materials:

  • Cells treated with this compound as per Protocol 1 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)

  • Plate reader

Procedure:

  • Following the treatment period from Protocol 1, add the MTT or XTT reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is for detecting apoptosis induced by this compound treatment.

Materials:

  • Cells treated with this compound as per Protocol 1

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • After the desired treatment duration (e.g., 24 or 48 hours), collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the supernatant.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.[5] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Protocol 4: RAD51 Foci Formation Assay (Immunofluorescence)

This protocol is for visualizing the effect of this compound on the formation of RAD51 foci at sites of DNA damage.

Materials:

  • Cells grown on coverslips or in chamber slides

  • This compound

  • DNA damaging agent (e.g., ionizing radiation (IR) or a chemical agent like cisplatin)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or chamber slides and allow them to adhere.

  • Pre-treat the cells with this compound (e.g., 20 µM) or vehicle control for a specified time (e.g., 8 hours).[6]

  • Induce DNA damage. For example, expose the cells to ionizing radiation (e.g., 8-Gy).[6]

  • Incubate the cells for a period to allow for foci formation (e.g., 4 hours post-irradiation).[6]

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the primary anti-RAD51 antibody overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and quantify the number of RAD51 foci per nucleus using a fluorescence microscope. A significant reduction in the number of foci in this compound-treated cells indicates inhibition of RAD51 recruitment to DNA damage sites.

Mandatory Visualization

G cluster_0 Cell Exterior cluster_1 Cytoplasm & Nucleus DNA Damaging Agent DNA Damaging Agent DSB DNA Double-Strand Break DNA Damaging Agent->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR gH2AX γH2AX Formation ATM_ATR->gH2AX MDC1 MDC1 Recruitment gH2AX->MDC1 RNF8_RNF168 RNF8/RNF168 E3 Ligases MDC1->RNF8_RNF168 Ub Ubiquitination Cascade RNF8_RNF168->Ub BRCA1 BRCA1 Recruitment Ub->BRCA1 RAD51 RAD51 BRCA1->RAD51 HR Homologous Recombination RAD51->HR Apoptosis Apoptosis RAD51->Apoptosis Cell_Survival Cell Survival HR->Cell_Survival R_IBR2 This compound R_IBR2->RAD51 R_IBR2->Apoptosis UBE2L3 UBE2L3 _53BP1 53BP1 UBE2L3->_53BP1 Instability NHEJ Non-Homologous End Joining _53BP1->NHEJ NHEJ->Cell_Survival

Caption: Signaling pathway of this compound in the context of the DNA Damage Response.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Endpoint Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_treatment Prepare Serial Dilutions of this compound in Medium prep_stock->prep_treatment seed_cells Seed Cells in Culture Plates add_treatment Add this compound or Vehicle Control to Cells seed_cells->add_treatment prep_treatment->add_treatment incubation Incubate for Desired Duration (e.g., 24-72h) add_treatment->incubation viability Cell Viability Assay (MTT/XTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis if_staining Immunofluorescence (e.g., RAD51 Foci) incubation->if_staining

References

Application Notes and Protocols: Determining the IC50 of (R)-IBR2 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IBR2 is the (R)-enantiomer of IBR2, a potent and specific small molecule inhibitor of the RAD51 protein. RAD51 is a critical component of the homologous recombination (HR) DNA repair pathway, which is frequently upregulated in cancer cells to maintain genomic stability and promote survival. By inhibiting RAD51, this compound disrupts the repair of DNA double-strand breaks, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. This mechanism makes this compound a promising candidate for targeted cancer therapy, particularly in breast cancers that rely on the HR pathway for survival.

These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various breast cancer cell lines. The IC50 value is a crucial metric for evaluating the potency of a compound and is essential for preclinical drug development.

Mechanism of Action of this compound

This compound targets RAD51, a key recombinase in the homologous recombination pathway for DNA double-strand break repair. The inhibitor functions by disrupting the multimerization of RAD51 and promoting its proteasome-mediated degradation.[1] This impairment of the HR pathway results in the accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells.[1]

Data Presentation

The following table summarizes the reported IC50 values for the racemic mixture of IBR2 in a breast cancer cell line. This data can serve as a reference point for designing dose-response experiments for this compound.

Cell LineCancer TypeIC50 of IBR2 (Racemic)
MDA-MB-468Triple-Negative Breast Cancer14.8 µM

Note: The IC50 values for the original IBR2 are reported to be in the range of 12-20 µM for most tested cancer cell lines.[1]

Experimental Protocols

This section details the protocol for determining the IC50 of this compound in adherent breast cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials and Reagents
  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D, SK-BR-3)

  • This compound compound

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Breast Cancer Cells cell_harvest Harvest and Count Cells cell_culture->cell_harvest cell_seeding Seed Cells in 96-well Plates cell_harvest->cell_seeding compound_prep Prepare Serial Dilutions of this compound cell_seeding->compound_prep add_compound Add Compound to Wells compound_prep->add_compound incubation Incubate for 48-72 hours add_compound->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calc_viability Calculate Percent Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Experimental workflow for IC50 determination.

Step-by-Step Procedure

1. Cell Seeding: a. Culture the desired breast cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Once the cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter. e. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. f. Incubate the plate overnight to allow the cells to attach.

2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate the plate for 48 to 72 hours.

3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete solubilization.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.

Signaling Pathway

Inhibition of RAD51 by this compound triggers a cascade of downstream signaling events that ultimately lead to cell death. The following diagram illustrates the key components of this pathway.

G cluster_pathway RAD51 Inhibition Pathway cluster_downstream Downstream Effects R_IBR2 This compound RAD51 RAD51 R_IBR2->RAD51 Inhibits HR_Repair Homologous Recombination DNA Repair RAD51->HR_Repair Mediates DSB DNA Double-Strand Breaks (Accumulation) HR_Repair->DSB Repairs ATR_Chk1 ATR/Chk1 Pathway Activation DSB->ATR_Chk1 ERK_p38 ERK1/2 & p38 Signaling Activation DSB->ERK_p38 CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest IRF1 IRF1 Upregulation ATR_Chk1->IRF1 Apoptosis Apoptosis ERK_p38->Apoptosis PDL1 PD-L1 Expression IRF1->PDL1 CellCycleArrest->Apoptosis

Signaling pathway of this compound in breast cancer cells.

Conclusion

This document provides a detailed framework for determining the IC50 of the RAD51 inhibitor this compound in breast cancer cell lines. Adherence to these protocols will enable researchers to obtain reliable and reproducible data on the potency of this promising anti-cancer agent. The elucidation of the specific IC50 values for this compound in a panel of breast cancer cell lines is a critical next step in advancing its development as a targeted therapy.

References

Application Notes and Protocols for (R)-IBR2-Mediated RAD51 Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of the small molecule inhibitor (R)-IBR2 on RAD51 protein levels in cancer cells using Western blotting. This compound is a specific inhibitor of RAD51, a key protein in the homologous recombination (HR) DNA repair pathway.[1][2][3] This inhibitor has been shown to disrupt RAD51 multimerization and promote its degradation through the proteasome, making it a valuable tool for cancer research and drug development.[1][4][5][6] The following protocols and data will guide researchers in effectively assessing the targeted degradation of RAD51.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly binding to a hydrophobic pocket on the RAD51 protein.[4][5] This interaction inhibits the oligomerization of RAD51 and the formation of RAD51 filaments, which are crucial for its function in DNA repair.[4][5] Furthermore, treatment with this compound leads to the ubiquitination and subsequent proteasomal degradation of the RAD51 protein.[4][5][7] This reduction in RAD51 levels impairs the homologous recombination repair pathway, which can sensitize cancer cells to other DNA-damaging agents and induce apoptosis.[4][5][6]

cluster_cell Cell R_IBR2 This compound RAD51 RAD51 Monomer R_IBR2->RAD51 Binds to RAD51_multi RAD51 Multimer/Filament R_IBR2->RAD51_multi Inhibits RAD51->RAD51_multi Oligomerization Ub Ubiquitin RAD51->Ub Ubiquitination HR Homologous Recombination Repair RAD51_multi->HR Mediates Proteasome Proteasome Ub->Proteasome Targeting Degradation Degraded RAD51 Peptides Proteasome->Degradation Degradation Apoptosis Apoptosis HR->Apoptosis Inhibition leads to

Caption: Mechanism of this compound action on RAD51.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on RAD51 protein expression in MHCC97H and Huh7 cells.[4][7]

Cell LineThis compound Concentration (µM)RAD51 Protein Level (Relative to Control)
MHCC97H01.00
5~0.80
10~0.60
20~0.40
Huh701.00
5~0.90
10~0.75
20~0.50

Experimental Protocol: Western Blot for RAD51 Degradation

This protocol details the steps to assess the degradation of RAD51 in response to this compound treatment.

Materials
  • This compound (MedchemExpress or other supplier)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors (e.g., PMSF, leupeptin)[8][9]

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-RAD51 (e.g., Santa Cruz Biotechnology, sc-8349)[9]

  • Secondary antibody (HRP-conjugated)

  • Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-Ku80)[8]

  • Chemiluminescent substrate

  • Imaging system

Procedure
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours). A DMSO-treated control should be included.

  • Cell Lysis:

    • For adherent cells, wash twice with ice-cold PBS.[10]

    • Add ice-cold lysis buffer with fresh protease inhibitors to the dish.[10]

    • Incubate on ice for 20-30 minutes.[10]

    • Scrape the cells and transfer the lysate to a microfuge tube.[10]

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.[10]

    • Clarify the lysate by centrifuging at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.[9][10]

    • Collect the supernatant containing the soluble protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[8][10]

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel.[8]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the RAD51 band intensity to the corresponding loading control band intensity.

    • Express the results as a fold change relative to the untreated or DMSO-treated control.

cluster_workflow Western Blot Workflow A Cell Seeding & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-RAD51) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Western Blot Experimental Workflow.

References

Application Notes and Protocols for Homologous Recombination Assay Using (R)-IBR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (R)-IBR2, a potent inhibitor of RAD51, in homologous recombination (HR) assays. The protocols detailed below are intended for researchers in academia and industry who are investigating DNA repair mechanisms, developing novel anticancer therapies, or screening for compounds that modulate homologous recombination.

This compound is a small molecule inhibitor that directly targets RAD51, a key recombinase in the homologous recombination DNA repair pathway.[1] By disrupting the multimerization of RAD51 and promoting its proteasomal degradation, this compound effectively impairs the cell's ability to repair DNA double-strand breaks (DSBs) via the HR pathway.[2] This targeted inhibition makes this compound a valuable tool for studying HR and a potential therapeutic agent for sensitizing cancer cells to DNA-damaging agents.

Data Presentation

The following tables summarize the quantitative data on the activity of this compound in various experimental settings.

Parameter Value Assay/System Cell Line Reference
IC50 (BRCA2/RAD51 Interaction) 0.11 µMIn vitro interaction assay-[2][3]
IC50 (Cell Growth Inhibition) 12-20 µMCell viability assayVarious cancer cell lines[1]
IC50 (Cell Growth Inhibition) 14.8 µMCell viability assayMBA-MD-468 (Triple-Negative Breast Cancer)[1]
Effective Concentration (HR Inhibition) 20 µMDR-GFP AssayHeLa-DR-GFP[2]
Effective Concentration (RAD51 Foci Inhibition) 20 µMImmunofluorescenceMCF7[2]

Signaling Pathway and Experimental Workflow Diagrams

Homologous Recombination Pathway Inhibition by this compound

Homologous_Recombination_Inhibition cluster_0 DNA Double-Strand Break cluster_1 DNA End Resection cluster_2 RAD51 Filament Formation cluster_3 Homology Search & Strand Invasion cluster_4 DNA Synthesis & Repair DSB DSB MRN MRN Complex DSB->MRN Recruitment ssDNA 3' ssDNA Overhang MRN->ssDNA Resection RPA RPA Coating ssDNA->RPA BRCA2 BRCA2 RPA->BRCA2 Displacement RAD51_inactive RAD51 (monomer) BRCA2->RAD51_inactive Loading RAD51_active RAD51 Filament RAD51_inactive->RAD51_active Multimerization D_Loop D-Loop Formation RAD51_active->D_Loop IBR2 This compound IBR2->RAD51_inactive Inhibits Multimerization & Promotes Degradation Repair DNA Repair D_Loop->Repair

Caption: Inhibition of RAD51 by this compound in the Homologous Recombination Pathway.

Experimental Workflow for the DR-GFP Homologous Recombination Assay

DR_GFP_Workflow start Start cell_culture 1. Seed HeLa-DR-GFP cells start->cell_culture transfection 2. Transfect with I-SceI expression vector cell_culture->transfection treatment 3. Treat with this compound or vehicle control transfection->treatment incubation 4. Incubate for 32 hours treatment->incubation harvest 5. Harvest and prepare cells incubation->harvest flow_cytometry 6. Analyze GFP-positive cells by flow cytometry harvest->flow_cytometry analysis 7. Quantify HR frequency flow_cytometry->analysis end End analysis->end

Caption: Workflow for assessing homologous recombination using the DR-GFP reporter assay.

Experimental Protocols

Protocol 1: DR-GFP Homologous Recombination Assay

This protocol is adapted from studies measuring homologous recombination frequency in HeLa-DR-GFP cells.[2]

Materials:

  • HeLa-DR-GFP stable cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • I-SceI expression vector (e.g., pCBASce)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Culture HeLa-DR-GFP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

  • Transfection:

    • On the following day, transfect the cells with 1 µg of the I-SceI expression vector per well using a suitable transfection reagent according to the manufacturer's protocol.

    • As a negative control, transfect a separate set of cells with an empty vector.

  • Treatment with this compound:

    • Four hours post-transfection, remove the transfection medium and replace it with fresh culture medium.

    • Add this compound to the desired final concentration (e.g., a dose-response from 1 µM to 20 µM).

    • For the vehicle control, add an equivalent volume of DMSO.

  • Incubation:

    • Incubate the cells for 32 hours at 37°C in a 5% CO2 incubator.

  • Cell Harvesting and Preparation:

    • After the incubation period, wash the cells with PBS.

    • Trypsinize the cells, collect them, and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for excitation.

    • Measure GFP fluorescence in the appropriate channel (e.g., FL1).

    • Collect data for at least 50,000 events per sample.

    • Gate on the live cell population based on forward and side scatter properties.

  • Data Analysis:

    • Determine the percentage of GFP-positive cells in each sample.

    • Normalize the percentage of GFP-positive cells in the this compound-treated samples to the vehicle-treated control to determine the inhibition of homologous recombination.

Protocol 2: RAD51 Foci Formation Assay

This immunofluorescence-based assay quantifies the formation of RAD51 foci at sites of DNA damage, which is a hallmark of active homologous recombination.

Materials:

  • MCF7 cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Glass coverslips in 12-well plates

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Source of ionizing radiation (IR) (e.g., X-ray irradiator)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-RAD51

  • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed MCF7 cells onto glass coverslips in 12-well plates at an appropriate density to reach 50-70% confluency the next day.

  • Treatment with this compound:

    • Treat the cells with the desired concentration of this compound (e.g., 20 µM) or DMSO for 8 hours.

  • Induction of DNA Damage:

    • Expose the cells to a source of ionizing radiation (e.g., 8 Gy) to induce DNA double-strand breaks.

  • Post-Irradiation Incubation:

    • Return the cells to the incubator for 4 hours to allow for RAD51 foci formation.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Microscopy and Image Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of multiple fields for each condition.

    • Count the number of cells with distinct RAD51 foci (typically >5 foci per nucleus).

    • Calculate the percentage of RAD51 foci-positive cells for each treatment condition.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is essential to assess the cytotoxicity of this compound and to distinguish between specific inhibition of homologous recombination and general cellular toxicity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

References

Application Notes and Protocols for (R)-IBR2 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IBR2 is a potent and specific small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway responsible for DNA double-strand break repair. By disrupting RAD51 multimerization and promoting its proteasome-mediated degradation, this compound impairs the DNA damage response in cancer cells, leading to increased cell death and sensitization to DNA-damaging agents.[1][2][3] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.

These application notes provide detailed protocols for the solubilization and preparation of this compound for various in vitro assays, enabling researchers to effectively investigate its biological activity.

Data Presentation

This compound Properties
PropertyValueReference
Molecular FormulaC₂₄H₂₀N₂O₂SSigma-Aldrich
Molecular Weight400.49 g/mol Sigma-Aldrich
Mechanism of ActionInhibits RAD51 multimerization, promotes RAD51 degradation[1][2]
Cellular EffectInhibits homologous recombination, induces apoptosis, inhibits cancer cell growth[1][3]
Solubility of this compound
SolventConcentrationObservationsReference
Dimethyl Sulfoxide (DMSO)2 mg/mLClear solutionSigma-Aldrich
EthanolInsoluble or slightly solubleBased on general characteristics of similar compoundsN/A
WaterInsoluble or slightly solubleBased on general characteristics of similar compoundsN/A
PBS (Phosphate-Buffered Saline)Insoluble or slightly solubleBased on general characteristics of similar compoundsN/A

Note: It is recommended to keep the final concentration of DMSO in cell-based assays below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[4][5]

In Vitro Activity of this compound
Cell LineAssay TypeIC₅₀Reference
Various Cancer Cell LinesCell Growth12-20 µM[3]
MBA-MD-468 (Triple-Negative Breast Cancer)Cell Growth14.8 µM[3]
HeLa, MCF7RAD51 Foci Formation InhibitionEffective at 20 µM[1]
HeLaRAD51 DegradationEffective at 20 µM[2]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for various in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 4.005 mg of this compound (MW = 400.49 g/mol ) for 1 mL of DMSO.

  • Solubilization: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved, resulting in a clear solution. Gentle warming (e.g., 37°C for 5-10 minutes) may aid in dissolution.

  • Sterilization (Optional): If required for long-term storage or sensitive applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of this compound in a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine its effect on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Western Blotting for RAD51 Protein Levels

This protocol describes the detection of changes in RAD51 protein levels in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against RAD51

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 20 µM) and a vehicle control for a specified time (e.g., 24 hours).[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling with Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against RAD51 and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of RAD51 protein normalized to the loading control.

Visualizations

G Mechanism of this compound Action cluster_0 Cellular Processes cluster_1 Molecular Interactions DNA_Damage DNA Double-Strand Break HR_Repair Homologous Recombination Repair DNA_Damage->HR_Repair Cell_Cycle_Arrest Cell Cycle Arrest HR_Repair->Cell_Cycle_Arrest Apoptosis Apoptosis HR_Repair->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival IBR2 This compound RAD51 RAD51 IBR2->RAD51 Binds to RAD51_Multimer RAD51 Multimerization IBR2->RAD51_Multimer Inhibits RAD51_Degradation RAD51 Degradation IBR2->RAD51_Degradation Promotes RAD51->RAD51_Multimer RAD51_Multimer->HR_Repair Required for Proteasome Proteasome Proteasome->RAD51_Degradation RAD51_Degradation->HR_Repair Prevents G Experimental Workflow for In Vitro Testing of this compound cluster_0 Preparation cluster_1 Cell-Based Assays cluster_2 Endpoint Analysis cluster_3 Data Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Serial_Dilution Prepare Serial Dilutions in Culture Medium Prep_Stock->Serial_Dilution Treatment Treat Cells with this compound Serial_Dilution->Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Western_Blot Western Blot for RAD51 Incubation->Western_Blot IF_Assay Immunofluorescence for RAD51 Foci Incubation->IF_Assay IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc Protein_Quant Quantify Protein Levels Western_Blot->Protein_Quant Foci_Quant Quantify Foci Formation IF_Assay->Foci_Quant

References

Application Notes and Protocols for In Vivo Xenograft Models Using (R)-IBR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-IBR2 is a potent and specific small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway responsible for DNA double-strand break repair. By disrupting RAD51 multimerization and promoting its degradation, this compound impairs the ability of cancer cells to repair DNA damage, leading to apoptosis.[1][2] Its mechanism of action makes it a compelling candidate for anticancer therapy, both as a monotherapy and in combination with other agents that induce DNA damage or target other cellular pathways.[3][4] While in vitro studies have demonstrated its efficacy in various cancer cell lines with IC50 values typically in the 12-20 µM range, a standardized in vivo xenograft protocol for this compound has not been extensively detailed in publicly available literature.[1]

This document provides a comprehensive, generalized protocol for establishing and conducting an in vivo subcutaneous xenograft study to evaluate the efficacy of this compound. It also includes templates for data collection and visual diagrams of the relevant biological pathway and experimental workflow to guide researchers in designing their studies.

Mechanism of Action and Signaling Pathway

This compound primarily functions by inhibiting the activity of RAD51.[1] RAD51 is essential for the repair of DNA double-strand breaks (DSBs) through the homologous recombination pathway. By binding to RAD51, IBR2 disrupts its ability to form multimers and filaments on single-stranded DNA, a critical step for strand invasion and repair.[2] This inhibition of HR-mediated DNA repair in cancer cells can lead to the accumulation of lethal DNA damage and subsequent cell death.[1][2]

RAD51_Inhibition cluster_0 DNA Double-Strand Break (DSB) cluster_1 Homologous Recombination Repair Pathway DSB DNA Damage (e.g., from chemotherapy, ionizing radiation) BRCA2 BRCA2 recruits RAD51 DSB->BRCA2 activates RAD51_multi RAD51 Multimerization & Filament Formation BRCA2->RAD51_multi Strand_Invasion Strand Invasion & Homology Search RAD51_multi->Strand_Invasion Inhibition_Outcome Accumulation of DSBs & Apoptosis RAD51_multi->Inhibition_Outcome Repair DNA Synthesis & Ligation Strand_Invasion->Repair Cell_Survival Cell Survival Repair->Cell_Survival leads to IBR2 This compound IBR2->RAD51_multi Inhibits

Caption: Inhibition of the RAD51-mediated homologous recombination pathway by this compound.

Experimental Protocols

The following is a generalized protocol for a subcutaneous xenograft model. Researchers must adapt this protocol based on the specific cancer cell line, mouse strain, and institutional animal care and use committee (IACUC) guidelines.

Cell Culture and Preparation
  • Cell Line Selection: Choose a cancer cell line known to be sensitive to DNA repair inhibitors or with a known dependency on the homologous recombination pathway. Examples from in vitro studies include triple-negative breast cancer (MDA-MB-468) and colon cancer (HT-29) cell lines.[1][3]

  • Cell Culture: Culture the selected cells in their recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

  • Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using a method like trypan blue exclusion; viability should be >95%.

  • Final Preparation: Resuspend the cell pellet in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^7 cells/mL). For some cell lines, mixing with an extracellular matrix like Matrigel (1:1 ratio) can improve tumor take rate and growth. Keep cells on ice until injection.

Animal Model and Husbandry
  • Animal Strain: Immunocompromised mice such as athymic nude (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice are commonly used for xenograft studies.[5] The choice of strain may depend on the aggressiveness of the tumor cell line.

  • Acclimatization: Allow mice (typically 6-8 weeks old) to acclimatize to the facility for at least one week before any procedures.

  • Housing: House the animals in sterile conditions (e.g., microisolator cages) with ad libitum access to sterile food and water.

Tumor Cell Implantation
  • Anesthesia: Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).

  • Injection Site Preparation: Shave the hair from the dorsal flank and sterilize the skin with an antiseptic solution (e.g., 70% ethanol and povidone-iodine).

  • Subcutaneous Injection: Using a 27-gauge needle and a 1 mL syringe, inject the prepared cell suspension (typically 100-200 µL, containing 1-10 million cells) subcutaneously into the flank.[5]

Treatment Protocol
  • Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).

  • This compound Formulation (Hypothetical): The formulation of this compound for in vivo use is not established. A common approach for small molecules is to dissolve them in a vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The final formulation must be sterile and non-toxic to the animals.

  • Administration: The route of administration (e.g., intraperitoneal (IP), oral gavage (PO), or intravenous (IV)) and the dosing schedule need to be determined through pharmacokinetic and toxicity studies. A hypothetical starting point could be daily or every-other-day IP injections.

  • Monitoring: Monitor animal health daily. Record body weight 2-3 times per week as an indicator of systemic toxicity.

Data Presentation and Analysis

All quantitative data should be meticulously recorded and presented in a structured format for clear interpretation and comparison.

Table 1: Tumor Volume Measurements
Mouse IDTreatment GroupDay 0Day 3Day 6Day 9Day 12Day 15
101Vehicle105150220310450600
102Vehicle110165240340490650
201This compound Low Dose108130160190220250
202This compound Low Dose112135165200230260
301This compound High Dose103115130140150160
302This compound High Dose109120135145155165

Tumor Volume (mm³) is calculated using the formula: (Length x Width²) / 2

Table 2: Animal Body Weight Measurements
Mouse IDTreatment GroupDay 0Day 3Day 6Day 9Day 12Day 15
101Vehicle20.120.320.520.620.821.0
102Vehicle19.820.020.220.420.520.7
201This compound Low Dose20.220.120.019.819.719.5
202This compound Low Dose19.919.819.719.519.419.2
301This compound High Dose20.019.719.419.018.618.2
302This compound High Dose20.320.019.719.318.918.5

Body Weight is measured in grams (g).

Experimental Workflow Visualization

Xenograft_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Cell_Culture 1. Cancer Cell Culture & Expansion Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment with this compound or Vehicle Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Study Endpoint & Tissue Collection Data_Collection->Endpoint Analysis 9. Data Analysis & Histopathology Endpoint->Analysis

References

Application Notes and Protocols for Clonogenic Survival Assay with (R)-IBR2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the clonogenic survival assay for evaluating the efficacy of (R)-IBR2, a potent RAD51 inhibitor. This document outlines the scientific basis, detailed experimental protocols, data analysis, and expected outcomes when studying the impact of this compound on the reproductive integrity of cancer cells, particularly in combination with DNA-damaging agents like ionizing radiation.

Introduction

The clonogenic survival assay is the gold standard in vitro method for assessing the ability of a single cell to proliferate indefinitely and form a colony.[1] This assay is crucial in cancer research to determine the cytotoxic effects of various treatments, including radiation and chemotherapeutic agents.[2][3] this compound is a specific small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway responsible for repairing DNA double-strand breaks (DSBs).[4] By inhibiting RAD51, this compound compromises the cancer cells' ability to repair DNA damage, leading to mitotic catastrophe and cell death, a concept known as synthetic lethality, especially when combined with DNA-damaging agents.[5][6]

Principle of the Assay with this compound

This protocol is designed to quantify the radiosensitizing effect of this compound. Cancer cells are treated with varying concentrations of this compound, followed by exposure to a DNA-damaging agent, typically ionizing radiation (IR). The capacity of the surviving cells to form colonies is then assessed. A reduction in the number and size of colonies in the presence of this compound, compared to the control group, indicates the compound's efficacy in inhibiting clonogenic survival. This effect is expected to be more pronounced when combined with IR, demonstrating a synergistic interaction.

Data Presentation

The following tables summarize hypothetical quantitative data derived from a clonogenic survival assay with a RAD51 inhibitor, illustrating its radiosensitizing effects on a cancer cell line.

Table 1: Clonogenic Survival of Cancer Cells Treated with a RAD51 Inhibitor and/or Radiation

Treatment GroupPlating Efficiency (PE) %Surviving Fraction (SF)
Control (Untreated)85%1.00
RAD51 Inhibitor (5 µM)78%0.92
Radiation (2 Gy)43%0.51
Radiation (4 Gy)17%0.20
Radiation (6 Gy)5%0.06
RAD51 Inhibitor (5 µM) + Radiation (2 Gy)21%0.25
RAD51 Inhibitor (5 µM) + Radiation (4 Gy)4%0.05
RAD51 Inhibitor (5 µM) + Radiation (6 Gy)0.85%0.01

Table 2: Dose-Modifying Factor (DMF) of a RAD51 Inhibitor in Combination with Radiation

Cell LineTreatmentMean Inactivation Dose (MID)Dose-Modifying Factor (DMF)
Glioblastoma Stem CellsRadiation Alone3.5 Gy1.0
Glioblastoma Stem CellsRadiation + RAD51 Inhibitor2.1 Gy1.67

Note: The DMF is the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug. A DMF greater than 1 indicates radiosensitization.[5]

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., MCF-7, U87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Fixative solution: 80% ethanol

  • Staining solution: 0.5% crystal violet in methanol

  • Ionizing radiation source (X-ray or gamma-ray irradiator)

Experimental Workflow

G cluster_prep Cell Preparation cluster_plating Cell Seeding cluster_treatment Treatment cluster_incubation Colony Formation cluster_analysis Analysis A 1. Culture Cells to 70-80% Confluency B 2. Harvest Cells with Trypsin-EDTA A->B C 3. Count Cells and Determine Viability B->C D 4. Seed Calculated Number of Cells into 6-well Plates C->D E 5. Incubate Overnight to Allow Attachment D->E F 6. Treat with this compound or Vehicle (DMSO) E->F G 7. Incubate for a Defined Period (e.g., 24h) F->G H 8. Irradiate Cells with Varying Doses G->H I 9. Incubate for 10-14 Days H->I J 10. Monitor Colony Growth I->J K 11. Fix Colonies with 80% Ethanol J->K L 12. Stain with Crystal Violet K->L M 13. Count Colonies (≥50 cells) L->M N 14. Calculate PE and SF M->N

Figure 1: Experimental workflow for the clonogenic survival assay.
Detailed Methodology

  • Cell Preparation:

    • Culture the chosen cancer cell line in complete medium until it reaches 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and collect the cells.

    • Perform a cell count (e.g., using a hemocytometer or automated cell counter) and assess viability (e.g., via trypan blue exclusion).

  • Cell Seeding:

    • Calculate the appropriate number of cells to seed in each well of a 6-well plate. This number will vary depending on the cell line's plating efficiency and the expected toxicity of the treatment. A good starting point is to seed a range of cell densities (e.g., 200, 500, 1000 cells/well for lower radiation doses, and higher densities for higher doses).

    • Seed the cells in triplicate for each condition.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Treatment with this compound and Radiation:

    • Prepare dilutions of this compound in complete medium from a stock solution. Also, prepare a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Remove the medium from the wells and add the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the plates for a predetermined time (e.g., 24 hours) to allow for drug uptake and target engagement.

    • Following incubation with this compound, irradiate the plates with the desired doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy). The non-irradiated plate (0 Gy) will serve as the control for calculating plating efficiency.

  • Colony Formation:

    • After irradiation, return the plates to the incubator and allow the cells to grow for 10-14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.

    • It is crucial not to disturb the plates during this incubation period.

  • Fixing and Staining:

    • Carefully remove the medium from the wells.

    • Gently wash the wells once with PBS.

    • Add the fixative solution (80% ethanol) to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixative and allow the plates to air dry completely.

    • Add the crystal violet staining solution to each well, ensuring the entire surface is covered, and incubate for 20-30 minutes at room temperature.

    • Carefully wash the plates with tap water to remove excess stain and allow them to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.[7]

    • Calculate the Plating Efficiency (PE) for the control cells:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • Calculate the Surviving Fraction (SF) for each treatment condition:

      • SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))[7]

    • Plot the SF against the radiation dose on a semi-logarithmic graph to generate a cell survival curve.

Signaling Pathway

This compound targets the RAD51 protein, a critical component of the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair. The inhibition of this pathway is the basis for the radiosensitizing effect observed in the clonogenic survival assay.

G cluster_pathway RAD51-Mediated Homologous Recombination Repair cluster_inhibition This compound Inhibition DSB DNA Double-Strand Break (DSB) Resection DNA End Resection (MRE11, CtIP, etc.) DSB->Resection ssDNA 3' single-strand DNA (ssDNA) Overhangs Resection->ssDNA RPA RPA Coating ssDNA->RPA RAD51_loading RAD51 Loading (mediated by BRCA2) RPA->RAD51_loading Filament RAD51 Nucleoprotein Filament Formation RAD51_loading->Filament Homology_Search Homology Search & Strand Invasion Filament->Homology_Search Inhibition_point Inhibition of RAD51 Multimerization & Filament Formation D_Loop D-loop Formation Homology_Search->D_Loop Synthesis DNA Synthesis D_Loop->Synthesis Resolution Holliday Junction Resolution Synthesis->Resolution Repair Error-Free DNA Repair Resolution->Repair IBR2 This compound IBR2->Inhibition_point

Figure 2: RAD51-mediated DNA repair pathway and the point of inhibition by this compound.

Conclusion

The clonogenic survival assay is a powerful tool for assessing the efficacy of RAD51 inhibitors like this compound. By quantifying the reduction in the reproductive capacity of cancer cells, especially in combination with DNA-damaging treatments, researchers can obtain robust data on the therapeutic potential of such compounds. The detailed protocol and understanding of the underlying signaling pathway provided in these notes will aid in the successful implementation and interpretation of this critical assay in drug development.

References

Application Note: Immunofluorescence Protocol for Monitoring RAD51 Foci Inhibition by (R)-IBR2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RAD51 is a critical recombinase in the homologous recombination (HR) pathway, an essential mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2] Following DNA damage, RAD51 is recruited to the break sites where it forms distinct nuclear aggregates known as foci.[3][4] These foci are considered reliable biomarkers for active HR, and their visualization and quantification via immunofluorescence serve as a robust assay to assess a cell's DNA repair capacity.[5][6]

(R)-IBR2 is a potent small molecule inhibitor that directly targets RAD51.[2][7][8] Its mechanism of action involves binding to RAD51, disrupting its multimerization, and accelerating its proteasome-mediated degradation.[2][7][9][10] This activity effectively impairs the HR pathway, making this compound a valuable tool for cancer research and a potential therapeutic agent, particularly for overcoming resistance to other treatments.[7][11] This document provides a detailed protocol to quantitatively and visually assess the inhibitory effect of this compound on RAD51 foci formation using immunofluorescence microscopy.

Quantitative Data Summary

The following table summarizes representative data on the effect of this compound on RAD51 foci formation following the induction of DNA damage by ionizing radiation (IR). These values are illustrative and may vary based on the specific cell line, experimental conditions, and DNA damaging agent used.

ParameterVehicle Control (DMSO)This compound TreatmentCell LineDNA DamageReference
Treatment Concentration N/A20 µMMCF78-Gy γ-radiation[7][9]
Pre-incubation Time 8 hours8 hoursMCF78-Gy γ-radiation[7][9]
Post-IR Incubation 4 hours4 hoursMCF78-Gy γ-radiation[7][9]
% of Cells with RAD51 Foci ~45%~15%MCF78-Gy γ-radiation[9]
Statistical Significance (p-value) N/Ap = 0.006MCF78-Gy γ-radiation[7][9]

Visual Representations

rad51_pathway cluster_pathway RAD51-Mediated Homologous Recombination DNA_DSB DNA Double-Strand Break (DSB) Recruitment RAD51 Recruitment & Filament Assembly DNA_DSB->Recruitment Foci RAD51 Foci Formation (Visualization by IF) Recruitment->Foci Repair Homologous Recombination Repair Foci->Repair IBR2 This compound IBR2->Recruitment

Caption: RAD51 pathway inhibition by this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence cluster_analysis Analysis start Start seeding 1. Seed Cells on Coverslips start->seeding end End inhibitor 2. Treat with this compound or Vehicle (DMSO) seeding->inhibitor damage 3. Induce DNA Damage (e.g., Irradiation) inhibitor->damage incubation 4. Incubate for Foci Formation damage->incubation fix_perm 5. Fixation & Permeabilization incubation->fix_perm stain 6. Antibody Staining (Primary & Secondary) fix_perm->stain dapi 7. Nuclear Counterstain (DAPI) & Mount stain->dapi imaging 8. Fluorescence Microscopy dapi->imaging quant 9. Image Analysis & Quantification imaging->quant quant->end

Caption: Experimental workflow for RAD51 foci analysis.

Detailed Experimental Protocol

This protocol describes the immunofluorescence staining of RAD51 foci in cultured mammalian cells to assess the inhibitory activity of this compound.

I. Materials and Reagents
  • Cell Line: MCF7, U2OS, HeLa, or other appropriate cell line.

  • Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).

  • Culture Medium: Complete cell culture medium appropriate for the cell line.

  • Consumables: Sterile glass coverslips (12-18 mm), 6-well or 24-well tissue culture plates.

  • DNA Damaging Agent: Source of ionizing radiation (γ or X-ray) or chemical agent (e.g., Mitomycin C, Cisplatin).

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.5% Triton™ X-100 in PBS.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Antibodies:

    • Primary Antibody: Rabbit anti-RAD51 or Mouse anti-RAD51 antibody (validated for immunofluorescence).

    • Secondary Antibody: Goat anti-rabbit or Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor™ 488 or 594).

  • Stains and Mounting:

    • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL).

    • Mounting Medium: Anti-fade mounting medium.

  • Equipment:

    • Standard cell culture incubator (37°C, 5% CO₂).

    • Fluorescence microscope with appropriate filters.

II. Step-by-Step Procedure

A. Cell Seeding

  • Place sterile glass coverslips into the wells of a multi-well plate.

  • Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of the experiment.

  • Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

B. Inhibitor Treatment and DNA Damage Induction

  • Prepare working solutions of this compound (e.g., 20 µM) and a vehicle control (equivalent concentration of DMSO) in complete medium.

  • Aspirate the old medium from the wells and add the medium containing either this compound or the vehicle control.

  • Pre-incubate the cells for 8 hours at 37°C.[7][9]

  • Induce DNA damage. For example, expose the cells to 8-Gy of γ-radiation.[7][9]

  • Return the plates to the incubator for 4 hours to allow for RAD51 foci formation.[7][9]

C. Immunofluorescence Staining

  • Fixation: Aspirate the medium and gently wash the cells once with PBS. Add 4% PFA solution and incubate for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add Permeabilization Buffer (0.5% Triton™ X-100 in PBS) and incubate for 10 minutes at room temperature.[12]

  • Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer (5% BSA in PBS) and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[12][13]

  • Primary Antibody Incubation: Dilute the anti-RAD51 primary antibody in Blocking Buffer according to the manufacturer's recommendation (e.g., 1:100 to 1:1000). Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.[12][14][15]

  • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:1000). Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature, protected from light.[12][15]

  • Wash the cells three times with PBS for 5 minutes each, keeping them protected from light.

D. Nuclear Staining and Mounting

  • Add DAPI solution and incubate for 5 minutes at room temperature in the dark to stain the nuclei.[12]

  • Wash the coverslips twice with PBS.

  • Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of anti-fade mounting medium.

  • Seal the edges of the coverslips with nail polish and allow to dry. Store slides at 4°C in the dark.

E. Imaging and Quantification

  • Acquire images using a fluorescence microscope with appropriate objectives (e.g., 40x or 63x) and filter sets for DAPI and the secondary antibody fluorophore.

  • For each condition (vehicle vs. This compound), capture images from multiple random fields.

  • Quantify the results by counting the number of RAD51 foci per nucleus. A cell is typically considered "foci-positive" if it contains a threshold number of distinct foci (e.g., 5 or 10).[1][4][16]

  • Calculate the percentage of foci-positive cells for each condition by analyzing at least 100-200 cells.

  • Compare the percentage of positive cells in the this compound-treated sample to the vehicle control to determine the extent of inhibition. Statistical analysis (e.g., t-test) should be performed to assess significance.[7][9]

References

Troubleshooting & Optimization

Optimizing (R)-IBR2 concentration to minimize toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using (R)-IBR2, a potent and specific RAD51 inhibitor. The focus is on optimizing experimental concentrations to achieve desired efficacy while minimizing cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that specifically targets RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair.[1] It functions by binding to a hydrophobic pocket on the RAD51 protein, which disrupts its ability to form multimers and filaments on DNA.[2] This inhibition of RAD51 oligomerization ultimately accelerates the proteasome-mediated degradation of the RAD51 protein, impairs the HR repair process, and leads to the accumulation of DNA damage, which in turn inhibits cancer cell growth and induces apoptosis.[1][2]

Q2: What is a recommended starting concentration range for in vitro experiments?

A2: A good starting point for determining the optimal concentration is to perform a dose-response curve. Based on published data, the half-maximal inhibitory concentration (IC50) for IBR2 typically falls within the range of 12-20 µM for most cancer cell lines.[1] For instance, the IC50 for the triple-negative breast cancer cell line MBA-MD-468 was reported to be 14.8 µM.[1] We recommend testing a range from 1 µM to 50 µM to determine the specific IC50 for your cell line of interest.

Q3: How should I prepare and store this compound stock solutions?

A3: For maximum stability, this compound powder should be stored at -20°C. To prepare a stock solution, use anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound, and store these aliquots at -80°C.[3] Always protect the powder and stock solutions from light and moisture.

Q4: Can this compound be used in combination with other therapeutic agents?

A4: Yes, but drug interactions can be complex and should be empirically determined. This compound has been shown to enhance the toxicity of several inhibitors of receptor tyrosine kinases (e.g., imatinib, erlotinib, gefitinib) and microtubule disruptors (e.g., vincristine).[4] However, it can act antagonistically with certain DNA-damaging agents like olaparib, cisplatin, and irinotecan.[4] This is a critical consideration when designing combination therapy experiments.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values or Unexpected Toxicity

Inconsistent results in cell viability assays are a common challenge. Several factors can contribute to this variability.

Potential CauseRecommended Solution
Cell Line Specificity Different cell lines possess unique genetic backgrounds and expression levels of RAD51, leading to varied sensitivity. Always establish a baseline IC50 for each new cell line.
Serum Protein Binding This compound may bind to serum proteins like albumin, reducing its effective concentration.[3] If results are inconsistent, consider reducing the serum percentage in your culture medium during treatment, but be mindful of the impact on cell health.
Compound Degradation Improper storage or multiple freeze-thaw cycles of stock solutions can lead to reduced potency. Always use freshly thawed aliquots stored at -80°C.
Assay Confluence Cell density at the time of treatment can significantly impact results. Ensure you seed cells at a consistent density across all experiments to maintain them in the logarithmic growth phase.
Off-Target Effects At higher concentrations, off-target effects may contribute to toxicity.[3] If you observe significant toxicity outside the expected range, consider performing downstream assays (e.g., apoptosis, cell cycle analysis) at lower concentrations to confirm the on-target effect.
Issue 2: Lack of Efficacy or Higher-Than-Expected IC50

If this compound is not producing the expected cytotoxic or growth-inhibitory effects, consider the following.

Potential CauseRecommended Solution
Cellular Resistance Some cell lines may have intrinsic or acquired resistance mechanisms, such as upregulation of alternative DNA repair pathways or drug efflux pumps.
Incorrect Dosing Verify the final concentration of this compound in your culture medium. Serial dilution errors can lead to inaccurate dosing.
Incubation Time The effects of RAD51 inhibition may take time to manifest as reduced cell viability. Consider extending the treatment duration (e.g., from 24h to 48h or 72h) to allow for the accumulation of lethal DNA damage.
Antagonistic Interactions Ensure that no other components in your experimental setup (e.g., other compounds, specific media formulations) are inadvertently antagonizing the action of this compound.[4]

Data & Drug Interactions

Table 1: Reported In Vitro Efficacy of IBR2
Cell LineCancer TypeIC50 (µM)Reference
MBA-MD-468Triple-Negative Breast Cancer14.8[1]
VariousGeneral Cancer Cell Lines12 - 20[1]
Table 2: Summary of this compound Drug Interactions
Interaction TypeInteracting Agents
Synergistic / Potentiating Imatinib, Regorafenib, Erlotinib, Gefitinib, Afatinib, Osimertinib, Vincristine[4]
Antagonistic Olaparib, Cisplatin, Melphalan, Irinotecan[4]

Visualized Pathways and Workflows

G cluster_drug Drug Action cluster_protein Protein Target cluster_pathway Cellular Pathway cluster_outcome Cellular Outcome IBR2 This compound RAD51 RAD51 Multimerization IBR2->RAD51 inhibits HR Homologous Recombination (HR) Repair RAD51->HR is required for DNA_Damage DNA Double-Strand Breaks Accumulate HR->DNA_Damage repairs Apoptosis Apoptosis & Cell Growth Inhibition DNA_Damage->Apoptosis leads to

Caption: Mechanism of action for this compound.

G cluster_assays Functional Assays start Start: Optimize Concentration dose_response 1. Perform Dose-Response Assay (e.g., 1-50 µM for 48-72h) start->dose_response calc_ic50 2. Calculate IC50 Value dose_response->calc_ic50 select_conc 3. Select Concentrations for Functional Assays (e.g., 0.5x, 1x, 2x IC50) calc_ic50->select_conc apoptosis Apoptosis Assay (Annexin V/PI) select_conc->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) select_conc->cell_cycle western Western Blot (p-H2AX, RAD51 levels) select_conc->western analyze 4. Analyze Results & Refine apoptosis->analyze cell_cycle->analyze western->analyze

Caption: Workflow for optimizing this compound concentration.

G problem Problem: Inconsistent IC50 Results cause1 Potential Cause: Cell Line Variability problem->cause1 Is this a new cell line? cause2 Potential Cause: Compound Instability problem->cause2 How is the stock aolution handled? cause3 Potential Cause: Assay Conditions problem->cause3 Are experimental parameters consistent? sol1 Solution: Establish cell-specific baseline. Profile RAD51 expression. cause1->sol1 sol2 Solution: Aliquot stock solution. Store at -80°C, avoid freeze-thaw. cause2->sol2 sol3 Solution: Standardize cell density. Check serum concentration. cause3->sol3

Caption: Troubleshooting logic for inconsistent IC50 values.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested range is 100 µM down to ~0.8 µM, plus a vehicle control (DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard culture conditions.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Assessing Apoptosis Induction by this compound via Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and grow to ~70% confluency. Treat cells with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine all cells from each condition and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Troubleshooting inconsistent results with (R)-IBR2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-IBR2, a potent inhibitor of RAD51.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a specific inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2] this compound works by disrupting the multimerization of RAD51 and accelerating its degradation through the ubiquitin-proteasome system.[1] This impairment of HR leads to the accumulation of DNA damage in cancer cells, ultimately causing cell growth inhibition and apoptosis.[1]

Q2: What is the recommended storage and handling for this compound?

For optimal stability, this compound should be stored as a powder at 2-8°C.[3] Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.

Q3: What is the expected IC50 value for this compound in cancer cell lines?

The IC50 values for this compound are typically in the range of 12-20 µM for most cancer cell lines.[1] For example, the IC50 in the triple-negative human breast cancer cell line MDA-MB-468 is approximately 14.8 µM.[1] However, this can vary depending on the cell line and experimental conditions.

Q4: Can this compound be used in combination with other anticancer agents?

Yes, but careful consideration of potential synergistic and antagonistic effects is crucial. This compound has been shown to enhance the toxicity of certain receptor tyrosine kinase inhibitors (e.g., imatinib, regorafenib, erlotinib) and microtubule disruptors (e.g., vincristine).[4] Conversely, it can antagonize the effects of DNA-damaging agents like olaparib, cisplatin, melphalan, and irinotecan.[4]

Troubleshooting Guide

Issue 1: Higher than expected or inconsistent IC50 values.
Potential CauseSuggested Action
Compound Degradation Ensure this compound has been stored correctly according to the recommended conditions (-20°C or -80°C for stock solutions).[1] Prepare fresh dilutions from a new stock solution.
Cell Line Variability Confirm the identity and passage number of your cell line. High passage numbers can lead to genetic drift and altered drug responses.
Incorrect Assay Conditions Optimize cell seeding density and incubation time for your specific cell line. Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is appropriate for the expected mechanism of action (cytotoxic vs. cytostatic).
Solubility Issues This compound is soluble in DMSO.[3] Ensure the compound is fully dissolved before adding to the culture medium. The final DMSO concentration in the well should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Issue 2: Lack of RAD51 protein degradation after treatment.
Potential CauseSuggested Action
Insufficient Treatment Time or Concentration Perform a time-course and dose-response experiment to determine the optimal conditions for observing RAD51 degradation in your cell line.
Proteasome Inhibition The degradation of RAD51 is proteasome-mediated.[1] Ensure that other treatments or cellular conditions are not inadvertently inhibiting the ubiquitin-proteasome system.
Western Blotting Issues Verify the quality of your RAD51 antibody and optimize your Western blotting protocol. Ensure complete protein transfer and use appropriate loading controls.
Issue 3: Unexpected synergistic or antagonistic effects with other drugs.
Potential CauseSuggested Action
Complex Drug Interactions The interaction between this compound and other drugs can be complex and dependent on the specific cellular context and the mechanism of the other agent.[4]
Altered Cellular Pathways The combination treatment may be activating or inhibiting other signaling pathways that influence cell survival.
Review Literature Consult the literature for known interactions between RAD51 inhibitors and the class of drug you are using.[4]
Dose-Response Matrix To systematically evaluate the interaction, perform a dose-response matrix experiment with varying concentrations of both this compound and the other drug.

Signaling Pathways and Workflows

This compound Mechanism of Action

IBR2_Mechanism Mechanism of this compound Action cluster_0 DNA Damage cluster_1 Homologous Recombination (HR) Repair cluster_2 This compound Intervention cluster_3 Cellular Outcome DSB DNA Double-Strand Break (DSB) RAD51_monomer RAD51 Monomers DSB->RAD51_monomer activates RAD51_multimer RAD51 Multimers (Filament Formation) RAD51_monomer->RAD51_multimer forms Proteasome Ubiquitin-Proteasome System RAD51_monomer->Proteasome targeted by HR_repair HR Repair RAD51_multimer->HR_repair mediates HR_repair->DSB repairs Apoptosis Apoptosis & Cell Growth Inhibition HR_repair->Apoptosis prevents IBR2 This compound IBR2->RAD51_monomer promotes degradation of IBR2->RAD51_multimer disrupts Degradation RAD51 Degradation Proteasome->Degradation mediates Degradation->RAD51_monomer reduces levels of Degradation->Apoptosis leads to

Caption: Mechanism of this compound in inhibiting RAD51 and inducing apoptosis.

Experimental Workflow for Assessing this compound Efficacy

experimental_workflow Experimental Workflow for this compound Evaluation start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot (for RAD51 levels) treatment->western_blot hr_assay HR Functional Assay (e.g., DR-GFP) treatment->hr_assay ic50 Determine IC50 viability_assay->ic50 end End ic50->end rad51_degradation Assess RAD51 Degradation western_blot->rad51_degradation rad51_degradation->end hr_inhibition Measure HR Inhibition hr_assay->hr_inhibition hr_inhibition->end

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

Western Blotting for RAD51 Protein Levels

This protocol is to assess the degradation of RAD51 protein following this compound treatment.

Materials:

  • This compound

  • Cancer cell line

  • 6-well plates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against RAD51

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for the loading control.

  • Analysis:

    • Quantify the band intensities and normalize the RAD51 signal to the loading control to determine the relative decrease in RAD51 protein levels.

Homologous Recombination (HR) Assay (DR-GFP Assay)

This assay measures the efficiency of HR in cells and is used to confirm the functional inhibition of RAD51 by this compound. This protocol assumes the use of a cell line stably expressing the DR-GFP reporter construct (e.g., U2OS DR-GFP).

Materials:

  • U2OS DR-GFP cell line

  • This compound

  • I-SceI expression vector (e.g., pCBASce)

  • Transfection reagent

  • Complete medium

  • PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture U2OS DR-GFP cells to ~70-80% confluency.

    • Pre-treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).

  • Transfection:

    • Co-transfect the cells with the I-SceI expression vector to induce a double-strand break in the DR-GFP reporter.

    • Continue the treatment with this compound during and after transfection.

  • Incubation:

    • Incubate the cells for 48-72 hours post-transfection to allow for DNA repair and GFP expression.

  • Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Wash with PBS and resuspend in FACS buffer.

    • Analyze the percentage of GFP-positive cells using a flow cytometer. Successful HR repair of the I-SceI-induced break will result in a functional GFP gene.

  • Data Analysis:

    • Calculate the percentage of GFP-positive cells in the this compound-treated samples relative to the vehicle-treated control. A decrease in the percentage of GFP-positive cells indicates inhibition of HR.

References

(R)-IBR2 off-target effects in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on investigating the potential off-target effects of (R)-IBR2 in non-cancerous cell lines. As of the latest literature review, specific data on the off-target profile of this compound in non-malignant cells has not been extensively published. Therefore, this guide offers general protocols, troubleshooting advice, and frequently asked questions to assist researchers in designing and conducting their own off-target assessments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound is known as a potent and specific inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair. By disrupting RAD51 multimerization, this compound accelerates its proteasome-mediated degradation, leading to the inhibition of cancer cell growth and induction of apoptosis.

Q2: Why is it important to investigate the off-target effects of this compound in non-cancerous cell lines?

A2: While the on-target effect of this compound on RAD51 is desirable for cancer therapy, its potential interactions with other proteins (off-target effects) in healthy, non-cancerous cells could lead to unintended toxicity and side effects. Understanding these off-target effects is crucial for a comprehensive safety and toxicity profile of the compound, which is a critical step in drug development.

Q3: What are some common non-cancerous cell lines that can be used to test for off-target toxicity?

A3: Several non-cancerous cell lines are routinely used for toxicity screening of anti-cancer drug candidates. These include:

  • Beas-2B: A human bronchial epithelial cell line.

  • NIH-3T3: A mouse embryonic fibroblast cell line.

  • HaCaT: A human keratinocyte cell line.

  • hTERT-RPE1: A human retinal pigment epithelial cell line immortalized with hTERT.

Q4: What are the initial steps to assess the potential off-target effects of this compound?

A4: A common first step is to perform a broad kinase selectivity screen, as many small molecule inhibitors can interact with the ATP-binding sites of multiple kinases. Additionally, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on a panel of non-cancerous cell lines can provide an initial indication of off-target cellular effects.

Q5: How can I distinguish between on-target and off-target effects in my experiments?

A5: One approach is to use a combination of cell lines with varying dependencies on the target protein. For this compound, you could compare its effects on cells with normal RAD51 expression to cells where RAD51 has been knocked down or knocked out. If the observed effect persists in the absence of the intended target, it is likely an off-target effect.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in non-cancerous cell lines at expected therapeutic concentrations.
  • Possible Cause 1: Off-target kinase inhibition.

    • Troubleshooting Step: Perform a comprehensive kinase selectivity profiling assay to identify potential off-target kinases. Compare the IC50 values for these off-targets with the concentration range showing cytotoxicity.

  • Possible Cause 2: Disruption of other critical cellular pathways.

    • Troubleshooting Step: Employ proteomic or transcriptomic approaches (e.g., mass spectrometry-based proteomics or RNA-seq) to identify changes in protein expression or gene regulation in response to this compound treatment.

Issue 2: Inconsistent results in cytotoxicity assays.
  • Possible Cause 1: Compound stability and solubility.

    • Troubleshooting Step: Ensure that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) and that the final concentration of the solvent in the cell culture medium is consistent and non-toxic across all experimental conditions. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Cell line variability.

    • Troubleshooting Step: Maintain a consistent cell passage number for your experiments and regularly check for mycoplasma contamination. Ensure uniform cell seeding density in all wells.

Experimental Protocols & Data Presentation

Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology: A common method is a competition binding assay. In this format, a broad panel of recombinant kinases is incubated with a fixed concentration of an active site-directed ligand and a dilution series of the test compound (this compound). The amount of ligand bound to each kinase is then quantified.

Data Presentation: The results are typically presented as the percent inhibition of ligand binding at a specific concentration of this compound or as dissociation constants (Kd) for each kinase.

Hypothetical Kinase Selectivity Data for this compound

Kinase TargetThis compound Kd (nM)
RAD51 (On-Target)50
Kinase A (Off-Target)250
Kinase B (Off-Target)800
Kinase C (Off-Target)>10,000
Cellular Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on non-cancerous cell lines.

Methodology:

  • Seed non-cancerous cells (e.g., Beas-2B, NIH-3T3) in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Hypothetical Cytotoxicity Data for this compound in Non-Cancerous Cell Lines

Cell LineThis compound IC50 (µM)
Beas-2B35.2
NIH-3T348.9
HaCaT>50

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the intended on-target pathway of this compound and a hypothetical off-target interaction with a generic kinase pathway.

G Potential On-Target vs. Off-Target Pathways of this compound cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway R_IBR2_on This compound RAD51 RAD51 R_IBR2_on->RAD51 Inhibits R_IBR2_off This compound HR Homologous Recombination RAD51->HR Mediates CellCycleArrest Cell Cycle Arrest/ Apoptosis KinaseA Kinase A R_IBR2_off->KinaseA Inhibits DownstreamEffector Downstream Effector KinaseA->DownstreamEffector Activates Toxicity Cellular Toxicity DownstreamEffector->Toxicity Leads to

Caption: On-target vs. potential off-target pathways of this compound.

Experimental Workflow Diagram

This diagram outlines a typical workflow for investigating the off-target effects of a compound.

G Workflow for Investigating Off-Target Effects Start Start: Compound of Interest (this compound) KinaseScreen Kinase Selectivity Screening Start->KinaseScreen CytotoxicityAssay Cytotoxicity Assays (Non-cancerous cell lines) Start->CytotoxicityAssay IdentifyHits Identify Potential Off-Targets KinaseScreen->IdentifyHits CytotoxicityAssay->IdentifyHits TargetValidation Target Validation (e.g., siRNA/CRISPR) IdentifyHits->TargetValidation MechanismStudies Mechanism of Action Studies TargetValidation->MechanismStudies End End: Characterized Off-Target Profile MechanismStudies->End

Caption: Experimental workflow for off-target effect investigation.

Technical Support Center: Overcoming (R)-IBR2 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming acquired resistance to (R)-IBR2, a potent inhibitor of the RAD51 recombinase. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a specific small-molecule inhibitor of the RAD51 protein.[1] Its primary mechanism involves disrupting the multimerization of RAD51, which is a critical step for its function in DNA repair.[2][3] By inhibiting RAD51, this compound accelerates its proteasome-mediated degradation, impairs the homologous recombination (HR) pathway for repairing DNA double-strand breaks, and subsequently induces apoptosis in cancer cells.[1][2][4]

Q2: How might cancer cells develop resistance to this compound?

While specific clinical data on this compound resistance is emerging, resistance to inhibitors of DNA damage response (DDR) pathways can occur through several mechanisms. These may include:

  • Upregulation of Alternative DNA Repair Pathways: Cancer cells can compensate for the inhibition of the Homologous Recombination (HR) pathway by upregulating other DNA repair mechanisms, such as translesion synthesis (TLS) or non-homologous end joining (NHEJ).[5][6] The deubiquitinating enzyme USP1 is a key regulator of TLS, making it a potential factor in bypass resistance.[7][8][9]

  • Activation of Pro-Survival Signaling: Cells may activate alternative signaling pathways that promote cell survival and proliferation, allowing them to bypass the apoptotic signals induced by DNA damage.[10][11]

  • Target Protein Alterations: Although less common for this class of inhibitor, mutations in the RAD51 protein could potentially alter the binding affinity of this compound.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, is a general mechanism of resistance that can reduce the intracellular concentration of the inhibitor.[12]

Q3: My cells are showing reduced sensitivity to this compound. What is the first step to confirm resistance?

The first step is to quantitatively determine the change in the half-maximal inhibitory concentration (IC50). This is achieved by performing a cell viability assay on both the suspected resistant cell line and the original, parental (sensitive) cell line. A significant increase in the IC50 value for the suspected resistant line confirms the development of resistance.

Troubleshooting Guide

Problem: The IC50 value of this compound for my cell line has significantly increased after continuous culture with the drug.

  • Possible Cause: Your cell line has likely developed acquired resistance to this compound.

  • Suggested Solutions:

    • Confirm and Quantify Resistance: Perform a dose-response experiment to compare the IC50 values between your parental cell line and the putative resistant line. (See Protocol 2).

    • Investigate Molecular Mechanisms:

      • Assess Target Levels: Check for changes in RAD51 protein expression via Western Blot. While counterintuitive, some resistance mechanisms involve target upregulation.

      • Probe Bypass Pathways: Investigate the activation of alternative DNA repair pathways. For example, an increase in mono-ubiquitinated PCNA (Ub-PCNA), a substrate of the USP1 deubiquitinase, could suggest an upregulation of the translesion synthesis (TLS) pathway. (See Protocol 3).

    • Rational Combination Therapy: Consider using a combination of this compound with an inhibitor of a potential bypass pathway. For instance, if you observe signs of TLS activation, combining this compound with a USP1 inhibitor could restore sensitivity.

Problem: My combination therapy of this compound with a DNA-damaging agent (e.g., cisplatin, olaparib) is less effective than either agent alone.

  • Possible Cause: Studies have shown that IBR2 can have an antagonistic effect when combined with certain DNA-damaging agents like cisplatin, melphalan, and the PARP inhibitor olaparib.[12] The precise mechanism for this is under investigation but highlights the complexity of interfering with the DNA Damage Response network.

  • Suggested Solutions:

    • Avoid Antagonistic Combinations: Discontinue the use of this compound in combination with agents like cisplatin or olaparib, where antagonism has been reported.[12]

    • Explore Synergistic Combinations: this compound has demonstrated synergistic or enhanced cytotoxic effects when combined with inhibitors of receptor tyrosine kinases (e.g., imatinib, erlotinib, gefitinib) and microtubule disruptors (e.g., vincristine).[12][13] Prioritize these classes of agents for combination studies. (See Protocol 4 for synergy analysis).

Data Presentation

Table 1: Example IC50 Values for Parental and this compound Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental MCF-7This compound15.2 ± 1.81.0
Resistant MCF-7This compound88.5 ± 5.35.8

Table 2: Example Combination Index (CI) Values for Synergy Analysis

CombinationEffect (Fraction Affected)Combination Index (CI)Interpretation
This compound + Imatinib0.500.75Synergy
This compound + Vincristine0.500.68Synergy
This compound + Cisplatin0.501.35Antagonism
CI < 0.9 indicates synergy; 0.9 < CI < 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.

Visualizations

G cluster_0 Homologous Recombination (HR) Pathway cluster_1 Translesion Synthesis (TLS) Bypass Pathway DSB DNA Double-Strand Break (DSB) RAD51 RAD51 DSB->RAD51 recruits HR_Repair High-Fidelity DNA Repair RAD51->HR_Repair mediates Resistance Potential Resistance Mechanism RAD51->Resistance HR Blockade Induces... Replication_Stress Replication Stress/ Stalled Fork PCNA_Ub PCNA Monoubiquitination (PCNA-Ub) Replication_Stress->PCNA_Ub TLS_Polymerase TLS Polymerases PCNA_Ub->TLS_Polymerase recruits USP1 USP1/UAF1 Complex PCNA_Ub->USP1 deubiquitinates (pathway reset) TLS_Repair Error-Prone DNA Synthesis TLS_Polymerase->TLS_Repair IBR2 This compound IBR2->RAD51 INHIBITS Resistance->PCNA_Ub Upregulation of TLS Pathway

Caption: this compound inhibits RAD51 in the HR pathway, potentially leading to resistance via upregulation of the USP1-mediated TLS bypass pathway.

G start Start with Parental Cell Line step1 Culture cells with stepwise increasing concentrations of this compound start->step1 decision1 Do resistant clones emerge and proliferate? step1->decision1 decision1->step1 No, continue selection step2 Expand resistant clones and establish a stable resistant cell line decision1->step2 Yes step3 Characterize Resistance step2->step3 end Resistant Model Established step2->end step4 Determine IC50 via Cell Viability Assay (vs. Parental) step3->step4 step5 Analyze protein expression (RAD51, Ub-PCNA) via Western Blot step3->step5 step6 Test Combination Therapies step3->step6

Caption: Workflow for generating and characterizing this compound resistant cancer cell lines.

G start Observation: This compound IC50 has increased q1 Is the fold-change in IC50 > 3x compared to parental line? start->q1 a1_yes Resistance Confirmed. Investigate Mechanism. q1->a1_yes Yes a1_no Resistance not significant. Re-evaluate experimental conditions (e.g., drug stability, cell passage number). q1->a1_no No q2 Western Blot Analysis: Is Ub-PCNA expression elevated in resistant cells? a1_yes->q2 a2_yes Suggests TLS Pathway Upregulation. Test combination of this compound with a USP1 inhibitor. q2->a2_yes Yes a2_no TLS upregulation is unlikely. Investigate other mechanisms (e.g., other repair pathways, pro-survival signaling). q2->a2_no No

Caption: Troubleshooting decision tree for investigating confirmed this compound resistance.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a method for generating resistant cell lines through continuous exposure to escalating drug concentrations.[14]

  • Initial Seeding: Seed the parental cancer cell line in a culture flask at a standard density.

  • Initial Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring: Monitor the cells daily. When the cells resume a normal growth rate and reach ~80-90% confluency, passage them.

  • Dose Escalation: With each subsequent passage, increase the concentration of this compound by 1.5 to 2-fold.[14] If significant cell death occurs, maintain the current concentration for an additional passage before attempting to increase it again.

  • Selection: Continue this process of stepwise dose escalation over several weeks to months. Resistant populations will be selected for their ability to proliferate at higher drug concentrations.

  • Stabilization: Once cells are stably proliferating at a concentration at least 5-fold higher than the original IC50, a resistant line is considered established. Maintain this line in a medium containing a constant level of this compound to prevent reversion.

Protocol 2: Cell Viability (IC50) Determination using WST-1 Assay

This protocol is for quantifying cell viability to determine the IC50 value.[14]

  • Cell Seeding: Seed cells (both parental and resistant lines in separate experiments) into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium. A typical range would be from 0.1 µM to 200 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight culture medium from the plates and add 100 µL of the prepared drug dilutions to the wells (in triplicate).

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours, until a significant color change is observed in the control wells.[14]

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-only control wells. Plot the normalized values against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 3: Western Blot Analysis for RAD51 and Ub-PCNA

  • Protein Extraction: Lyse parental and resistant cells (grown with and without this compound) using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against RAD51, PCNA, and a loading control (e.g., GAPDH or β-Actin). The mono-ubiquitinated form of PCNA will appear as a band ~8 kDa higher than the unmodified PCNA band.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities relative to the loading control to compare protein levels between parental and resistant cells.

Protocol 4: Drug Synergy Analysis using the Chou-Talalay Method

  • Determine IC50: First, determine the IC50 of each single agent (this compound and the combination drug) in your cell line of interest.

  • Assay Setup: Design a matrix of drug concentrations. Use a constant ratio of the two drugs based on their IC50 values (e.g., Drug A at 0.25x, 0.5x, 1x, 2x, 4x its IC50 combined with Drug B at 0.25x, 0.5x, 1x, 2x, 4x its IC50).

  • Cell Treatment: Seed cells in a 96-well plate and treat them with the single agents and the combinations for 72 hours.

  • Viability Assay: Perform a cell viability assay (e.g., WST-1, as in Protocol 2).

  • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI). The software uses the median-effect equation to determine if the drug combination is synergistic (CI < 0.9), additive (CI ≈ 1), or antagonistic (CI > 1.1).

References

Technical Support Center: Improving (R)-IBR2 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the RAD51 inhibitor, (R)-IBR2, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a potent and specific small molecule inhibitor of RAD51, a key protein in the homologous recombination DNA repair pathway.[1][2] It works by disrupting RAD51 multimerization and accelerating its proteasome-mediated degradation.[3] Like many indole derivatives, this compound is a hydrophobic molecule, which can lead to poor solubility and stability in aqueous solutions, posing challenges for its use in in vitro and in vivo experiments.

Q2: What are the common signs of this compound instability in my experiments?

A2: Signs of instability can include:

  • Precipitation: Formation of visible particles in your stock or working solutions.

  • Cloudiness: A hazy appearance in the solution.

  • Inconsistent Results: High variability in data between replicate experiments.

  • Loss of Activity: A decrease in the expected biological effect over time.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[4] It is common practice to prepare a high-concentration stock solution in 100% anhydrous DMSO and store it at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q4: How can I minimize precipitation when diluting my this compound DMSO stock into aqueous media?

A4: To minimize precipitation:

  • Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5% (v/v), to avoid solvent-induced toxicity and precipitation.[5]

  • Thorough Mixing: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.[6]

  • Warming: Gently warming the aqueous medium to 37°C before adding the inhibitor may aid solubility.[5]

Troubleshooting Guides

Issue 1: Precipitation Observed in Aqueous Working Solution
Possible Cause Troubleshooting Step
Low Aqueous Solubility Decrease the final concentration of this compound in the working solution.
Use a formulation aid such as a surfactant or cyclodextrin (see Experimental Protocols).
High Final DMSO Concentration Ensure the final DMSO concentration is below 0.5% (v/v).
Improper Mixing Add the DMSO stock solution slowly to the aqueous buffer while vigorously mixing.
Temperature Effects Prepare the working solution at room temperature or 37°C. Avoid cold buffers during preparation.
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
Possible Cause Troubleshooting Step
Degradation of this compound Prepare fresh working solutions for each experiment.
Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protect solutions from light, especially during long-term storage or incubation.
Adsorption to Plastics Use low-adhesion plasticware for preparing and storing solutions.[6]
Pre-rinse pipette tips with the solution before transferring.
pH-Dependent Instability Maintain the pH of the aqueous buffer within a stable range. For sulfonamide-containing compounds, extreme pH values can lead to degradation.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable stock and working solutions of this compound for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, low-adhesion microcentrifuge tubes

  • Sterile, aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Stock Solution Preparation (10 mM): a. Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the solution for several minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[5] d. Aliquot the stock solution into single-use volumes in low-adhesion tubes. e. Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM): a. Warm the aqueous buffer to the experimental temperature (e.g., 37°C). b. Perform a serial dilution of the 10 mM DMSO stock solution in the pre-warmed aqueous buffer to reach the final desired concentration. c. Ensure the final DMSO concentration remains below 0.5% (v/v). d. Use the working solution immediately after preparation.

Protocol 2: Forced Degradation Study for this compound

Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile. This protocol is adapted from general guidelines for forced degradation studies of hydrophobic compounds.[9][10]

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Appropriate buffers

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the this compound solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid this compound powder at 60°C for 24 hours.

    • Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: a. At specified time points, withdraw samples from each stress condition. b. Neutralize the acidic and basic samples before analysis. c. Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to quantify the remaining this compound and detect any degradation products.

Protocol 3: Stability-Indicating HPLC Method for this compound Quantification

Objective: To develop an HPLC method for the quantitative analysis of this compound and the separation of its potential degradation products. This is a general method for indole derivatives that may require optimization for this compound.[11][12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute the samples from the stability studies (Protocol 2) with the mobile phase to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve. Assess the formation of degradation products by observing new peaks in the chromatograms of the stressed samples.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

Solvent Solubility (mg/mL) Classification
Water< 0.1Practically Insoluble
PBS (pH 7.4)< 0.1Practically Insoluble
Ethanol~1-5Sparingly Soluble
DMSO> 2Soluble[4]

Note: This data is illustrative and based on the general properties of hydrophobic indole derivatives. Actual solubility should be determined experimentally.

Table 2: Suggested Formulation Excipients for Improved Aqueous Solubility

Excipient Type Example Mechanism of Action
Surfactants Tween® 80, Solutol® HS 15Form micelles to encapsulate the hydrophobic drug.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD)Form inclusion complexes with the drug, increasing its apparent solubility.
Co-solvents Polyethylene glycol (PEG) 300/400Increase the polarity of the solvent system.

Visualizations

This compound Mechanism of Action and RAD51 Regulation

This compound inhibits the RAD51 protein, a crucial component of the homologous recombination (HR) pathway for DNA double-strand break repair. The activity of RAD51 is tightly regulated, involving interactions with mediator proteins like BRCA2 and PALB2, and degradation via the ubiquitin-proteasome system.

RAD51_Pathway Figure 1. This compound Mechanism of Action and RAD51 Regulation Pathway cluster_HR Homologous Recombination Repair cluster_inhibition Inhibition by this compound cluster_degradation RAD51 Degradation DSB DNA Double-Strand Break BRCA2_PALB2 BRCA2-PALB2 Complex DSB->BRCA2_PALB2 recruits RAD51_active Active RAD51 Filament BRCA2_PALB2->RAD51_active loads onto ssDNA RAD51_inactive Inactive RAD51 RAD51_inactive->BRCA2_PALB2 interacts with E3_Ligase E3 Ubiquitin Ligase (e.g., RFWD3) RAD51_inactive->E3_Ligase targeted by Proteasome Proteasome RAD51_inactive->Proteasome recognized by HR_Repair DNA Repair RAD51_active->HR_Repair mediates R_IBR2 This compound R_IBR2->RAD51_inactive disrupts multimerization R_IBR2->Proteasome accelerates degradation E3_Ligase->RAD51_inactive ubiquitinates Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Degradation Degradation Proteasome->Degradation leads to

Caption: this compound inhibits RAD51, a key protein in DNA repair, and promotes its degradation.

Experimental Workflow for Assessing this compound Stability

A systematic approach is crucial for evaluating the stability of this compound in aqueous solutions. The following workflow outlines the key steps from sample preparation to data analysis.

Stability_Workflow Figure 2. Experimental Workflow for this compound Aqueous Stability Assessment prep 1. Prepare this compound Solution (in aqueous buffer with co-solvent) stress 2. Apply Stress Conditions (pH, Temp, Light, Oxidation) prep->stress sampling 3. Collect Samples at Different Time Points stress->sampling analysis 4. HPLC Analysis sampling->analysis quant 5. Quantify this compound (vs. Calibration Curve) analysis->quant degrad 6. Identify Degradation Products analysis->degrad report 7. Generate Stability Report quant->report degrad->report

Caption: A workflow for systematically testing the stability of this compound under various conditions.

References

(R)-IBR2 dose-response curve analysis issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-IBR2, a potent and specific inhibitor of RAD51. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in their studies with this compound.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the analysis of this compound dose-response curves and other related experiments.

Issue 1: The dose-response curve for this compound is not a standard sigmoidal shape and appears biphasic (U-shaped or inverted U-shaped).

  • Question: Why am I observing a biphasic or non-monotonic dose-response curve with this compound?

  • Answer: Biphasic dose-response curves, also known as hormesis, can occur with various compounds, including inhibitors of DNA repair pathways.[1][2][3] This phenomenon, where low doses of a substance may produce a stimulatory or less inhibitory effect compared to higher doses, can be attributed to several factors:

    • Complex biological responses: this compound inhibits RAD51, a key protein in homologous recombination (HR), a major DNA double-strand break repair pathway.[4][5] At low concentrations, the inhibition of RAD51 might trigger compensatory mechanisms or alternative repair pathways, leading to a transient increase in cell survival or a less potent cytotoxic effect. At higher concentrations, these compensatory mechanisms may be overwhelmed, resulting in the expected inhibitory effect.

    • Off-target effects: While this compound is a specific RAD51 inhibitor, high concentrations could potentially engage off-target molecules, leading to a different cellular response.[6][7][8][9][10]

    • Experimental artifacts: Issues such as compound precipitation at high concentrations, or interference with the assay readout, can also contribute to non-standard curve shapes. Ensure proper solubility of this compound in your experimental setup.

Issue 2: High variability or poor reproducibility in IC50 values for this compound.

  • Question: What are the potential sources of variability in my this compound IC50 measurements?

  • Answer: Variability in IC50 values is a common issue in cell-based assays.[11] Several factors can contribute to this:

    • Cell line-specific differences: Different cancer cell lines have varying levels of dependency on the homologous recombination pathway for survival. Cell lines with inherent genomic instability or defects in other DNA repair pathways may be more sensitive to RAD51 inhibition.

    • Cell culture conditions: Cell density, passage number, and growth phase can all influence the cellular response to a drug. It is crucial to maintain consistent cell culture practices.

    • Compound stability and solubility: this compound, like many small molecules, may have limited solubility and stability in cell culture media.[12][13][14] It is recommended to prepare fresh stock solutions and to verify the solubility of the compound at the highest concentration used.

    • Assay-dependent factors: The choice of cell viability assay (e.g., MTT, CellTiter-Glo, SRB) and the incubation time can significantly impact the determined IC50 value.[11]

Issue 3: No significant reduction in cell viability is observed even at high concentrations of this compound.

  • Question: Why is this compound not showing significant cytotoxicity in my cell line?

  • Answer: Several factors could explain a lack of cytotoxic effect:

    • Proficient alternative DNA repair pathways: The cell line you are using may rely more heavily on other DNA repair pathways, such as non-homologous end joining (NHEJ), to repair DNA double-strand breaks. In such cases, inhibiting RAD51 alone may not be sufficient to induce cell death.

    • Low baseline of DNA damage: If the cells are not under significant replicative stress or exposed to exogenous DNA damaging agents, the inhibition of a DNA repair pathway may not have a pronounced effect.

    • Drug efflux pumps: Some cancer cell lines overexpress drug efflux pumps that can actively remove this compound from the cell, thereby reducing its effective intracellular concentration.

    • Incorrect experimental setup: Verify the concentration of your this compound stock solution and ensure that the compound was added correctly to the cells.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. The following table summarizes typical IC50 values reported in the literature.

Cell LineCancer TypeIC50 (µM)AssayReference
Various Cancer Cell LinesMultiple12-20Not specified[4]
HTB-26Breast Cancer10-50Crystal Violet[15]
PC-3Pancreatic Cancer10-50Crystal Violet[15]
HepG2Hepatocellular Carcinoma10-50Crystal Violet[15]
HCT116Colorectal Cancer22.4Crystal Violet[15]

Experimental Protocols

Cell Viability Assay using MTT

This protocol is a general guideline for determining the effect of this compound on cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16][17]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Homologous Recombination (HR) Assay using DR-GFP Reporter

This protocol allows for the quantification of HR activity in cells treated with this compound.[18][19][20][21][22]

Materials:

  • Cell line stably expressing the DR-GFP reporter

  • This compound stock solution

  • I-SceI expression vector

  • Transfection reagent

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed DR-GFP reporter cells in 6-well plates.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Transfection: Transfect the cells with an I-SceI expression vector to induce a DNA double-strand break in the reporter construct.

  • Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

  • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the percentage of GFP-positive cells using a flow cytometer. A decrease in the percentage of GFP-positive cells in this compound-treated samples compared to the control indicates inhibition of HR.

Western Blot Analysis of RAD51 Protein Levels

This protocol is used to assess the effect of this compound on RAD51 protein expression and degradation.[23][24]

Materials:

  • This compound stock solution

  • Target cell line

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against RAD51

  • Secondary antibody (HRP-conjugated)

  • Loading control antibody (e.g., GAPDH, β-actin)

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

  • Cell Lysis: Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against RAD51 and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. A decrease in the RAD51 band intensity in this compound-treated samples indicates protein degradation.

Mandatory Visualizations

Homologous_Recombination_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 DSB Recognition and Processing cluster_2 RAD51 Filament Formation cluster_3 Homology Search and Strand Invasion cluster_4 DNA Synthesis and Resolution DSB DSB MRN MRN Complex (MRE11-RAD50-NBS1) DSB->MRN recognizes CtIP CtIP MRN->CtIP recruits EXO1_DNA2 EXO1/DNA2 CtIP->EXO1_DNA2 initiates resection RPA RPA EXO1_DNA2->RPA generates 3' ssDNA overhangs coated by BRCA2 BRCA2 RPA->BRCA2 is displaced by RAD51 RAD51 BRCA2->RAD51 loads D_loop D-loop Formation RAD51->D_loop forms filament and mediates strand invasion IBR2 This compound IBR2->RAD51 inhibits multimerization & promotes degradation DNA_Polymerase DNA Polymerase D_loop->DNA_Polymerase primes Resolution Resolution of Holliday Junctions DNA_Polymerase->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA

Caption: Homologous recombination pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: Unexpected Dose-Response Curve for this compound check_compound Check Compound: - Purity - Solubility - Stability in media start->check_compound check_cells Check Cell Line: - Passage number - Contamination - Cell density start->check_cells check_assay Check Assay Protocol: - Reagent concentrations - Incubation times - Plate reader settings start->check_assay re_run Re-run Experiment with Controls check_compound->re_run check_cells->re_run check_assay->re_run biphasic Is the curve biphasic? consider_mechanism Consider Biological Mechanism: - Compensatory pathways - Off-target effects biphasic->consider_mechanism Yes optimize_assay Optimize Assay Conditions: - Adjust concentration range - Test alternative viability assays biphasic->optimize_assay No consider_mechanism->optimize_assay re_run->biphasic

Caption: Troubleshooting workflow for this compound dose-response curve issues.

References

Technical Support Center: (R)-IBR2 & Primary Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of (R)-IBR2 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific inhibitor of RAD51, a key protein involved in homologous recombination-mediated DNA double-strand break repair. By disrupting RAD51 multimerization and promoting its degradation, this compound impairs the cell's ability to repair DNA damage, leading to cell growth inhibition and the induction of apoptosis.

Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?

Primary cells, unlike many cancer cell lines, have a limited lifespan and may be more sensitive to DNA damaging agents and inhibitors of DNA repair pathways. The cytotoxic effects of this compound in primary cells are primarily due to the induction of apoptosis resulting from the inhibition of RAD51-mediated DNA repair.

Q3: How can I reduce the cytotoxic effects of this compound in my primary cell experiments?

Mitigating the cytotoxic effects of this compound in primary cells can be approached by:

  • Optimizing the concentration of this compound: Use the lowest effective concentration that achieves the desired experimental outcome while minimizing toxicity.

  • Co-treatment with a caspase inhibitor: Since this compound induces apoptosis, co-administration of a pan-caspase inhibitor, such as Z-VAD-FMK, can help to reduce cell death.

  • Careful selection of primary cell type: Sensitivity to this compound can vary between different primary cell types.

  • Optimizing cell culture conditions: Ensure optimal culture conditions for your primary cells to enhance their resilience.

Q4: Is there a known link between this compound and the NLRP3 inflammasome or pyroptosis?

Currently, there is no direct scientific evidence to suggest that this compound activates the NLRP3 inflammasome or induces pyroptosis. The primary mechanism of this compound-induced cell death is through the induction of apoptosis.

Troubleshooting Guides

Issue 1: Excessive Cell Death in Primary Cultures

Symptoms:

  • A significant decrease in cell viability observed through assays like MTT or Trypan Blue exclusion.

  • Morphological changes indicative of apoptosis (cell shrinkage, membrane blebbing).

  • High levels of Annexin V staining in flow cytometry analysis.

Possible Causes:

  • This compound concentration is too high for the specific primary cell type.

  • The primary cells are particularly sensitive to DNA repair inhibition.

  • Suboptimal cell culture conditions are exacerbating the toxic effects.

Troubleshooting Steps:

  • Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration. Start with a low concentration and gradually increase it to find a balance between the desired biological effect and acceptable cell viability.

  • Incorporate a Caspase Inhibitor: Co-treat the cells with a pan-caspase inhibitor like Z-VAD-FMK. This can help to block the apoptotic pathway and improve cell survival.

  • Optimize Seeding Density: Ensure that primary cells are seeded at an optimal density. Sparse cultures can be more susceptible to stress.

  • Check Culture Medium and Supplements: Use fresh, high-quality culture medium and supplements recommended for your specific primary cell type.

Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • High variability in cell viability or other experimental readouts across replicate experiments.

Possible Causes:

  • Inconsistent cell health or passage number of primary cells.

  • Variability in the preparation of this compound or other reagents.

  • Inconsistent incubation times or other experimental parameters.

Troubleshooting Steps:

  • Standardize Primary Cell Culture: Use primary cells from the same donor and within a narrow passage range for a set of experiments.

  • Prepare Fresh Reagent Stocks: Prepare fresh stock solutions of this compound and other critical reagents for each experiment.

  • Maintain Consistent Protocols: Strictly adhere to the same experimental protocols, including incubation times, reagent concentrations, and cell handling procedures.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of Ibrutinib (a compound related to the IBR series) on primary human skin cells, which can serve as a reference for expected ranges of cytotoxicity in primary cells.

Cell TypeIC50 (µM)
Primary Human Skin Fibroblasts~50
Primary Human Keratinocytes>100

Data is referential and based on studies with Ibrutinib, not this compound. IC50 values for this compound may vary.

Key Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the viability of primary cells after treatment with this compound.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Mitigation of Cytotoxicity with a Caspase Inhibitor

Objective: To reduce this compound-induced apoptosis in primary cells using a pan-caspase inhibitor.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound stock solution

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK) stock solution

  • Reagents for apoptosis detection (e.g., Annexin V-FITC/PI staining kit)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed primary cells in appropriate culture vessels (e.g., 6-well plates).

  • Pre-treatment (Optional): Pre-incubate cells with the pan-caspase inhibitor for 1-2 hours before adding this compound.

  • Co-treatment: Treat the cells with the desired concentration of this compound in the presence or absence of the caspase inhibitor.

  • Incubation: Incubate for the intended treatment period.

  • Apoptosis Analysis: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

  • Comparison: Compare the percentage of apoptotic cells in cultures treated with this compound alone versus those co-treated with the caspase inhibitor.

Visualizations

cluster_0 Experimental Workflow for Mitigating Cytotoxicity A Primary Cell Culture B Treatment with this compound +/- Caspase Inhibitor A->B C Incubation B->C D Cytotoxicity/Apoptosis Assay C->D E Data Analysis D->E

Caption: Workflow for testing mitigation of this compound cytotoxicity.

cluster_1 Signaling Pathway of this compound Induced Apoptosis R_IBR2 This compound RAD51 RAD51 R_IBR2->RAD51 inhibits DNA_Repair DNA Double-Strand Break Repair RAD51->DNA_Repair mediates DNA_Damage Accumulated DNA Damage DNA_Repair->DNA_Damage prevents accumulation Apoptosis Apoptosis DNA_Damage->Apoptosis triggers Caspase_Inhibitor Caspase Inhibitor (e.g., Z-VAD-FMK) Caspase_Inhibitor->Apoptosis inhibits

Caption: this compound induces apoptosis via RAD51 inhibition.

Interpreting unexpected phenotypes from (R)-IBR2 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RAD51 inhibitor, (R)-IBR2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2] Its mechanism involves the disruption of RAD51 multimerization and the acceleration of its proteasome-mediated degradation.[1][2] This impairment of HR leads to the inhibition of cancer cell growth and the induction of apoptosis.[1][2]

Q2: What is the expected phenotype after treating cancer cells with this compound?

The expected phenotype is a dose-dependent decrease in cell viability and proliferation, an increase in apoptosis, and cell cycle arrest, particularly in cancer cells that are highly reliant on the HR pathway for survival.

Q3: Can this compound be used in combination with other anticancer agents?

Yes, but with caution, as this compound can have both synergistic and antagonistic effects. It has been shown to enhance the toxicity of some receptor tyrosine kinase inhibitors and microtubule disruptors. However, it can antagonize the effects of DNA-damaging agents like cisplatin and PARP inhibitors such as olaparib.

Troubleshooting Unexpected Phenotypes

Issue 1: Higher than expected IC50 value or no significant decrease in cell viability.

  • Potential Cause 1: Cell Line Resistance. The cell line used may not be heavily reliant on the RAD51-mediated homologous recombination pathway for DNA repair. Cells with proficient alternative DNA repair pathways, such as non-homologous end joining (NHEJ), may be less sensitive to this compound.

    • Troubleshooting:

      • Use a positive control cell line known to be sensitive to RAD51 inhibition.

      • Consider combination therapies to target multiple repair pathways.

  • Potential Cause 2: Compound Inactivity. The this compound compound may have degraded.

    • Troubleshooting:

      • Ensure proper storage of the compound as per the manufacturer's instructions.

      • Test a fresh batch of the compound.

  • Potential Cause 3: Suboptimal Assay Conditions. The incubation time may be too short, or the seeding density of the cells may be inappropriate.

    • Troubleshooting:

      • Perform a time-course experiment to determine the optimal treatment duration.

      • Optimize cell seeding density for your specific cell line and assay.

Issue 2: Unexpected cell morphology or off-target effects.

  • Potential Cause 1: Off-Target Kinase Inhibition. Although this compound is designed to be a specific RAD51 inhibitor, the possibility of off-target kinase inhibition cannot be entirely ruled out without a comprehensive kinase profile. Unexpected phenotypes could arise from the inhibition of other signaling pathways.

    • Troubleshooting:

      • Perform a kinase panel screening to identify potential off-target interactions.

      • Consult literature for known off-target effects of similar compounds.

      • Use a structurally different RAD51 inhibitor as a control to see if the phenotype is consistent.

  • Potential Cause 2: Interaction with Media Components. Components in the cell culture media may interact with this compound, leading to unexpected effects.

    • Troubleshooting:

      • Test the effect of this compound in different types of culture media.

Issue 3: Antagonistic effect when combined with a DNA-damaging agent.

  • Potential Cause: Cell Cycle Arrest. this compound can cause cell cycle arrest. If cells are arrested before the DNA-damaging agent can exert its effect (which often targets actively dividing cells), the efficacy of the DNA-damaging agent may be reduced.

    • Troubleshooting:

      • Perform cell cycle analysis to determine the stage of arrest induced by this compound in your cell line.

      • Optimize the timing of drug administration. For example, treat with the DNA-damaging agent first, followed by this compound.

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (Cell Growth Inhibition) MDA-MB-468 (human breast cancer)14.8 µM[2]
Most tested cancer cell lines12-20 µM[2]
IC50 (BRCA2/RAD51 Interaction Disruption) Biochemical Assay0.11 µM

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for RAD51 Degradation
  • Cell Lysis: Treat cells with the desired concentration of this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against RAD51 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

RAD51 Foci Formation Assay (Immunofluorescence)
  • Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat with this compound for a specified time before inducing DNA damage (e.g., with ionizing radiation or a chemical agent).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Staining: Block with 1% BSA in PBST for 1 hour. Incubate with a primary antibody against RAD51 and a DNA damage marker (e.g., γH2AX) overnight at 4°C. Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI. Visualize and quantify the foci using a fluorescence microscope.

Visualizations

RAD51_Inhibition_Pathway cluster_0 DNA Double-Strand Break cluster_1 Homologous Recombination Repair cluster_2 Inhibitor Action DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN Sensing RPA RPA MRN->RPA Resection BRCA2 BRCA2 RPA->BRCA2 RAD51_mono RAD51 (monomer) BRCA2->RAD51_mono Loading RAD51_multi RAD51 (multimer/filament) RAD51_mono->RAD51_multi Multimerization Degradation Proteasomal Degradation RAD51_mono->Degradation Repair DNA Repair RAD51_multi->Repair R_IBR2 This compound R_IBR2->RAD51_mono Promotes R_IBR2->RAD51_multi Disrupts

Caption: this compound inhibits homologous recombination by disrupting RAD51 multimerization.

Experimental_Workflow cluster_0 Cell-Based Assays start Seed Cells treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot (RAD51 levels) treatment->western foci RAD51 Foci Assay treatment->foci

Caption: General experimental workflow for assessing this compound efficacy.

Troubleshooting_Logic cluster_0 Troubleshooting Unexpected Phenotypes unexpected_phenotype Unexpected Phenotype Observed check_compound Verify Compound Integrity unexpected_phenotype->check_compound check_cell_line Validate Cell Line unexpected_phenotype->check_cell_line check_protocol Review Experimental Protocol unexpected_phenotype->check_protocol off_target Investigate Off-Target Effects check_protocol->off_target synergy_antagonism Consider Drug Interactions check_protocol->synergy_antagonism

Caption: A logical approach to troubleshooting unexpected results.

References

How to control for (R)-IBR2 solvent effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for solvent effects in experiments involving the small molecule inhibitor, (R)-IBR2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

Due to its hydrophobic nature, this compound exhibits low solubility in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO). For final experimental concentrations, the DMSO stock should be diluted in the appropriate aqueous buffer or cell culture medium.

Q2: What is the maximum final concentration of DMSO that should be used in my experiments?

It is critical to keep the final concentration of DMSO as low as possible, ideally at 0.1% or less.[1] High concentrations of DMSO can have independent biological effects and may lead to cytotoxicity or off-target effects.[2][3]

Q3: How can I control for the effects of the solvent in my experiment?

Always include a "vehicle-only" control in your experimental design.[1][4] This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound, but without the compound itself. This allows you to distinguish the effects of the solvent from the effects of this compound.

Q4: I am observing unexpected cell toxicity. Could the solvent be the cause?

Yes, unexpected cell toxicity can be a result of the solvent.[1] It is crucial to run a solvent-only control to assess its effect on cell viability. If the solvent control shows toxicity, you may need to lower the final solvent concentration.

Q5: My this compound is precipitating out of solution during my experiment. What can I do?

Precipitation can be a sign of poor solubility in the final experimental buffer. Consider the following troubleshooting steps:

  • Lower the final concentration of this compound.

  • Increase the final concentration of the co-solvent (e.g., DMSO) slightly, but do not exceed the recommended maximum.

  • For in vitro assays, consider the use of low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 to maintain solubility. [1]

  • Adjusting the pH of the buffer may also improve the solubility of some compounds. [1]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible experimental results.
  • Potential Cause: Inconsistent final solvent concentration between experiments.

  • Troubleshooting Steps:

    • Ensure precise and consistent dilution of the this compound stock solution in all experiments.

    • Always prepare fresh dilutions for each experiment.

    • Verify the accuracy of your pipettes.[5][6]

  • Potential Cause: Degradation of this compound in the solvent.

  • Troubleshooting Steps:

    • Store the this compound stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

    • Check for any visible signs of precipitation or color change in the stock solution.

Problem 2: The observed effect in my this compound treated group is very similar to my vehicle-only control group.
  • Potential Cause: The solvent is causing a significant biological effect that masks the effect of this compound.[2][7][8]

  • Troubleshooting Steps:

    • Lower the final concentration of the solvent in your experiments.

    • If possible, test alternative solvents that may have fewer off-target effects, ensuring they are compatible with your experimental system.

    • Review the literature for known effects of your chosen solvent on the specific signaling pathway or biological process you are studying. For example, DMSO has been shown to enhance TGF-β activity and affect reverse transcriptase activity.[7][8]

Data Presentation

Table 1: Solubility of Ibrutinib (a related compound) in various solvents at 298.15 K.

SolventMole Fraction Solubility
Water1.42 x 10⁻⁷
Ethanol3.12 x 10⁻³

This data for the related compound Ibrutinib illustrates the significant difference in solubility between aqueous and organic solvents.[9]

Table 2: Effect of DMSO Concentration on Cell Viability and Inflammatory Markers.

DMSO ConcentrationCell ViabilityNitric Oxide (NO) ProductionProstaglandin E2 (PGE2) Production
0% (Control)100%100%100%
0.5%No significant changeReduced by 3.69%Reduced by 84.96%
1.0%No significant changeReduced by 34.20%Reduced by 90.45%
1.5%No significant changeReduced by 78.27%Reduced by 97.74%
2.0%Reduced by 13.25%--

Data from a study on RAW264.7 macrophages demonstrates that while DMSO concentrations up to 1.5% may not affect cell viability, they can significantly impact inflammatory markers.[3]

Experimental Protocols

Protocol 1: General Procedure for a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in cell culture media.

    • Prepare a vehicle-only control with the same final concentration of DMSO.

    • Remove the old media from the cells and add the media containing the inhibitor or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO treat_compound Treat with this compound (various concentrations) prep_stock->treat_compound treat_vehicle Treat with Vehicle Control (DMSO only) prep_stock->treat_vehicle prep_cells Seed Cells prep_cells->treat_compound prep_cells->treat_vehicle treat_untreated Untreated Control prep_cells->treat_untreated incubation Incubate for Desired Time treat_compound->incubation treat_vehicle->incubation treat_untreated->incubation assay Perform Assay (e.g., Cell Viability, Western Blot) incubation->assay data_analysis Data Analysis and Comparison assay->data_analysis

Caption: Workflow for experiments with this compound.

Troubleshooting_Logic Troubleshooting Logic for Solvent Effects start Unexpected Experimental Outcome check_vehicle Is the Vehicle Control Showing an Effect? start->check_vehicle lower_dmso Lower Final DMSO Concentration check_vehicle->lower_dmso Yes check_solubility Is this compound Precipitating? check_vehicle->check_solubility No other_issue Investigate Other Experimental Variables lower_dmso->other_issue modify_protocol Modify Protocol: - Lower [Compound] - Add Surfactant check_solubility->modify_protocol Yes check_solubility->other_issue No modify_protocol->other_issue

Caption: Decision tree for troubleshooting solvent effects.

References

Best practices for long-term storage of (R)-IBR2 stocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of (R)-IBR2 stocks, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Best Practices for Long-Term Storage

Proper storage of this compound is crucial for maintaining its integrity, stability, and performance in research applications. Adherence to these guidelines will help prevent degradation and ensure reliable experimental outcomes.

Storage Conditions

For optimal long-term stability, this compound should be stored as a solid or in a suitable solvent under the following conditions:

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Powder) -20°CUp to 3 yearsStore in a tightly sealed, light-protected container. Minimize exposure to moisture and air.
4°CUp to 2 yearsSuitable for shorter-term storage. Ensure the container is well-sealed.
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot into single-use vials to prevent repeated freeze-thaw cycles. Protect from light.[1]
-20°CUp to 1 monthSuitable for working stocks. Aliquoting is highly recommended. Protect from light.[1]

Note: The stability of this compound in other solvents has not been extensively studied. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.

Handling and Solution Preparation

To ensure the longevity of this compound stocks, follow these handling and preparation protocols:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation, which can introduce moisture and lead to hydrolysis.

  • Solvent Selection: Use anhydrous DMSO to prepare stock solutions. Ensure the solvent is free of contaminants.

  • Dissolution: To dissolve the compound, add the calculated volume of DMSO to the vial to achieve the desired concentration. Vortex briefly and, if necessary, sonicate in a water bath to ensure complete dissolution.

  • Aliquoting: Once dissolved, immediately aliquot the stock solution into single-use, light-protected vials (e.g., amber or foil-wrapped polypropylene tubes). This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation from exposure to air and light.[1][2]

Troubleshooting Guides

This section addresses specific issues that users may encounter during the storage and handling of this compound.

Issue 1: Precipitation Observed in Stock Solution After Thawing

  • Possible Cause A: Exceeded Solubility Limit. The concentration of the stock solution may be too high, leading to precipitation when the temperature is lowered.

    • Solution: Warm the solution to room temperature and vortex gently to redissolve the precipitate. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.

  • Possible Cause B: Improper Thawing. Rapid thawing can lead to uneven dissolution and precipitation.

    • Solution: Thaw the stock solution slowly at room temperature or in a cool water bath. Once thawed, vortex gently to ensure a homogenous solution before use.

  • Possible Cause C: Water Contamination in DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound and promote degradation.[3]

    • Solution: Use anhydrous DMSO and minimize the time the stock vial is open to the atmosphere. Store DMSO under dry conditions.

Issue 2: Inconsistent Experimental Results or Loss of Activity

  • Possible Cause A: Compound Degradation. Repeated freeze-thaw cycles, exposure to light, or extended storage at inappropriate temperatures can lead to the degradation of this compound.

    • Solution: Always use freshly thawed aliquots for experiments. Prepare new stock solutions from solid compound if degradation is suspected. It is recommended to perform a quality control check on the stock solution if it has been stored for an extended period.

  • Possible Cause B: Inaccurate Pipetting of Viscous DMSO Stock. The viscosity of DMSO can lead to pipetting errors, resulting in inconsistent final concentrations in your experiments.

    • Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions. Ensure the DMSO is at room temperature to reduce its viscosity.

  • Possible Cause C: Instability in Aqueous Media. this compound may have limited stability in aqueous assay buffers over long incubation periods.

    • Solution: Prepare fresh dilutions of this compound in your assay medium immediately before use. Conduct time-course experiments to assess the stability of the compound under your specific assay conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for long-term storage of this compound?

A1: Anhydrous DMSO is the recommended solvent for preparing and storing this compound stock solutions.

Q2: How many times can I freeze-thaw my this compound stock solution?

A2: To ensure the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles.[1][2] Aliquoting the stock solution into single-use vials is the best practice.

Q3: My solid this compound has changed color. Is it still usable?

A3: A change in the physical appearance, such as color, of the solid compound can indicate degradation or contamination.[4] It is advisable to use a fresh vial of the compound and to store it according to the recommended conditions, protected from light and moisture.

Q4: How can I check the purity of my this compound stock solution?

A4: The purity of your this compound stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from potential degradation products.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented, similar small molecules can be susceptible to hydrolysis (from moisture) and oxidation (from exposure to air).[2] Storing the compound in a dry, oxygen-free environment (e.g., under argon or nitrogen) and protecting it from light can help minimize degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial containing solid this compound to warm to room temperature before opening.

  • Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the vial for 30 seconds to 1 minute to dissolve the compound. If necessary, sonicate in a room temperature water bath for 5-10 minutes.

  • Visually inspect the solution to ensure all solid has dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol provides a general framework for assessing the stability of this compound solutions over time.

  • Sample Preparation:

    • Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 1 mM). This will serve as your time-zero (T=0) reference.

    • Dilute an aliquot of the stock solution in your desired storage buffer or solvent to the final storage concentration.

    • Store aliquots of this solution under different conditions (e.g., -80°C, -20°C, 4°C, room temperature) and protect from light.

  • HPLC Analysis:

    • At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), thaw an aliquot from each storage condition.

    • Inject a fixed volume of each sample onto a suitable HPLC system. A common setup for small molecule analysis is a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid.

    • Use a UV detector to monitor the elution of this compound at its maximum absorbance wavelength.

  • Data Analysis:

    • Integrate the peak area of the this compound peak in the chromatograms from each time point and storage condition.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

This compound Mechanism of Action: Inhibition of RAD51-Mediated DNA Repair

This compound is an inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[5][6][7] The following diagram illustrates the simplified signaling pathway of RAD51-mediated DNA repair and the point of inhibition by this compound.

RAD51_Pathway Simplified RAD51-Mediated DNA Repair Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by this compound DSB DNA Double-Strand Break (DSB) MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM ATM Kinase MRN->ATM activates BRCA1 BRCA1 ATM->BRCA1 phosphorylates BRCA2 BRCA2 BRCA1->BRCA2 interacts with RAD51 RAD51 BRCA2->RAD51 loads onto ssDNA Filament RAD51 Nucleoprotein Filament Formation RAD51->Filament Homology_Search Homology Search & Strand Invasion Filament->Homology_Search Repair DNA Repair & Resolution Homology_Search->Repair IBR2 This compound IBR2->RAD51 inhibits

Caption: this compound inhibits the function of RAD51, a critical step in homologous recombination repair of DNA damage.

Experimental Workflow: Assessing this compound Stability

The following diagram outlines a logical workflow for conducting a stability study of this compound stock solutions.

Stability_Workflow Experimental Workflow for this compound Stability Assessment cluster_preparation 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Interpretation Prep_Stock Prepare Fresh This compound Stock (T=0) Dilute Dilute to Final Storage Concentration Prep_Stock->Dilute Aliquot Aliquot Samples Dilute->Aliquot Storage_Conditions Store Aliquots at: -80°C -20°C 4°C Room Temperature Aliquot->Storage_Conditions Time_Points Analyze at T=0, 1W, 1M, 3M, 6M Storage_Conditions->Time_Points HPLC_MS HPLC / LC-MS Analysis Time_Points->HPLC_MS Peak_Area Measure this compound Peak Area HPLC_MS->Peak_Area Calc_Purity Calculate % Purity vs. T=0 Peak_Area->Calc_Purity Deg_Products Identify Degradation Products Peak_Area->Deg_Products

Caption: A systematic workflow for evaluating the long-term stability of this compound solutions under various storage conditions.

References

Validation & Comparative

A Comparative Guide to Small Molecule RAD51 Inhibitors: (R)-IBR2 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The RAD51 protein is a critical component of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. In many cancers, RAD51 is overexpressed, contributing to tumor cell survival and resistance to DNA-damaging therapies.[1] This has led to the development of small molecule inhibitors targeting RAD51 as a promising anti-cancer strategy. This guide provides a comparative analysis of (R)-IBR2 against other notable small molecule RAD51 inhibitors, offering a resource for researchers in oncology and drug development.

Overview of RAD51 Inhibitors

Small molecule inhibitors of RAD51 aim to disrupt its function, thereby impairing HR-mediated DNA repair and sensitizing cancer cells to therapeutic agents. This guide focuses on a comparison of the following inhibitors:

  • This compound: A specific enantiomer of IBR2, which has been shown to disrupt RAD51 multimerization and promote its degradation.[2][3]

  • B02: An inhibitor of human RAD51 that has been demonstrated to sensitize cancer cells to DNA damaging agents.[4]

  • RI-1: A RAD51 inhibitor that binds covalently to Cysteine 319 on the RAD51 protein surface, disrupting filament formation.

  • DIDS: A compound identified for its ability to inhibit RAD51-mediated DNA strand exchange.[5]

Quantitative Performance Data

The following tables summarize the available in vitro cytotoxicity and RAD51 inhibition data for the selected small molecule inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay methodologies.

Table 1: In Vitro Cytotoxicity (IC50) of RAD51 Inhibitors in Human Cancer Cell Lines

InhibitorCell LineIC50 (µM)Reference
IBR2MDA-MB-46814.8[2]
IBR2Various Cancer Cell Lines12-20[2]
B02BT-54935.4[6]
B02HCC193789.1[6]
B02-isoMDA-MB-2314.1[4]
para-I-B02-isoMDA-MB-2311.1[4]
RI-1HeLa, MCF-7, U2OS20-40 (LD50)[7]

Table 2: In Vitro RAD51 Inhibition

InhibitorAssay TypeIC50 (µM)Reference
B02FRET-based DNA strand exchange27.4[8][9]
B02Homologous Recombination (IndDR-GFP assay)17.7 ± 3.9[1]
B02-isoHomologous Recombination (IndDR-GFP assay)4.3 ± 0.75[1]
para-I-B02-isoHomologous Recombination (IndDR-GFP assay)0.72 ± 0.07[1]
RI-1RAD51 Activity5-30[7]
IBR2BRC-RAD51 Interaction Disruption0.11[3]

Mechanism of Action

The primary mechanisms by which these small molecules inhibit RAD51 function are summarized below:

  • This compound: Binds to a hydrophobic pocket on RAD51, disrupting its multimerization and leading to proteasome-mediated degradation.[10][11] This prevents the formation of the RAD51 nucleoprotein filament essential for homologous recombination.

  • B02: Specifically inhibits the DNA strand exchange activity of human RAD51.[8][9]

  • RI-1: Covalently modifies Cysteine 319 on the surface of RAD51, which is critical for the interface between RAD51 monomers in the filament. This modification destabilizes the filament.

  • DIDS: Inhibits RAD51-mediated homologous pairing and strand exchange, potentially by interfering with RAD51's DNA binding activity.[5]

Signaling Pathways and Experimental Workflows

To visualize the cellular processes affected by these inhibitors and the experimental approaches to study them, the following diagrams are provided in the DOT language for Graphviz.

Homologous_Recombination_Pathway DSB DNA Double-Strand Break (DSB) Resection DNA End Resection (MRN, CtIP, EXO1/BLM-DNA2) DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA RPA_coating RPA Coating ssDNA->RPA_coating BRCA2_RAD51 BRCA2-mediated RAD51 Loading RPA_coating->BRCA2_RAD51 RAD51_filament RAD51 Nucleoprotein Filament Formation BRCA2_RAD51->RAD51_filament Homology_search Homology Search & Strand Invasion RAD51_filament->Homology_search D_loop D-loop Formation Homology_search->D_loop DNA_synthesis DNA Synthesis D_loop->DNA_synthesis Resolution Holliday Junction Resolution DNA_synthesis->Resolution Repair Repaired DNA Resolution->Repair Inhibitors This compound, B02, RI-1, DIDS Inhibitors->RAD51_filament Inhibition

Caption: RAD51's role in the Homologous Recombination pathway and the point of intervention for small molecule inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Strand_Exchange DNA Strand Exchange Assay CETSA_vitro Cellular Thermal Shift Assay (in cell lysate) Binding_Assay Direct Binding Assay (e.g., SPR) Cell_Culture Cancer Cell Line Culture Treatment Treatment with RAD51 Inhibitors Cell_Culture->Treatment Foci_Assay RAD51 Foci Formation Assay (Immunofluorescence) Treatment->Foci_Assay Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTS, CellTiter-Glo) Treatment->Viability_Assay CETSA_cellular Cellular Thermal Shift Assay (in intact cells) Treatment->CETSA_cellular Inhibitor Small Molecule RAD51 Inhibitor Inhibitor->Strand_Exchange Inhibitor->CETSA_vitro Inhibitor->Binding_Assay

Caption: A typical experimental workflow for the evaluation of small molecule RAD51 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of RAD51 inhibitors.

RAD51 Foci Formation Assay (Immunofluorescence)

This cell-based assay is a key indicator of functional homologous recombination. It measures the formation of nuclear RAD51 foci, which are assemblies of RAD51 at sites of DNA damage.[12]

Materials:

  • Cancer cell line of interest (e.g., MCF7, U2OS)

  • Glass coverslips or chamber slides

  • Complete cell culture medium

  • DNA damaging agent (e.g., Ionizing Radiation (IR), Mitomycin C (MMC))

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody: anti-RAD51

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Protocol:

  • Cell Seeding: Seed cells on coverslips or chamber slides and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-incubate cells with the RAD51 inhibitor at various concentrations for a predetermined time (e.g., 2-24 hours).

  • Induction of DNA Damage: Expose cells to a DNA damaging agent (e.g., 8-Gy γ-radiation).[11]

  • Incubation: Allow 4-8 hours for RAD51 foci to form.[13]

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells with PBS and block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-RAD51 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash cells, counterstain with DAPI, and mount the coverslips on microscope slides with antifade mounting medium.

  • Imaging and Analysis: Visualize foci using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.

In Vitro DNA Strand Exchange Assay

This assay measures the ability of RAD51 to catalyze the exchange of DNA strands between a single-stranded DNA (ssDNA) and a homologous double-stranded DNA (dsDNA) molecule.[8][9][14]

Materials:

  • Purified human RAD51 protein

  • ssDNA and homologous dsDNA substrates (oligonucleotides)

  • Fluorescent labels (e.g., Fluorescein) and quenchers (e.g., BHQ1) for FRET-based assays, or radiolabeling (e.g., 32P) for gel-based assays

  • Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.8, 2 mM ATP, 5 mM CaCl2, 1 mM DTT, 100 µg/ml BSA)[8][9]

  • RAD51 inhibitors

Protocol (FRET-based):

  • Prepare Substrates: Synthesize and purify a homologous ssDNA oligonucleotide and a dsDNA oligonucleotide with one strand labeled with a fluorophore and the complementary strand with a quencher.

  • RAD51 Filament Formation: Incubate purified RAD51 protein with the ssDNA substrate in the reaction buffer to allow for the formation of the nucleoprotein filament.

  • Inhibitor Addition: Add the RAD51 inhibitor at various concentrations and incubate.

  • Initiate Strand Exchange: Add the dsDNA substrate to the reaction mixture.

  • Measure Fluorescence: Monitor the increase in fluorescence over time as the fluorophore-labeled strand is displaced from the quencher-labeled strand. The rate of fluorescence increase is proportional to the strand exchange activity.

  • Data Analysis: Calculate the IC50 value of the inhibitor by plotting the inhibition of strand exchange activity against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug within a cellular context. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.[15][16][17]

Materials:

  • Intact cells or cell lysate

  • RAD51 inhibitor

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating (e.g., PCR machine) and protein detection (e.g., Western blot apparatus)

  • Anti-RAD51 antibody

Protocol (for intact cells):

  • Cell Treatment: Treat cultured cells with the RAD51 inhibitor or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Lysis: Cool the samples and lyse the cells.

  • Centrifugation: Centrifuge the lysates to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.

  • Western Blotting: Analyze the amount of soluble RAD51 in each sample by Western blotting using an anti-RAD51 antibody.

  • Data Analysis: A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Conclusion

The development of small molecule inhibitors targeting RAD51 holds significant promise for cancer therapy. This compound, B02, RI-1, and DIDS represent distinct chemical scaffolds with different mechanisms of action against RAD51. While the available data provides a valuable starting point, further head-to-head comparative studies under standardized experimental conditions are necessary to fully elucidate the relative potency and therapeutic potential of these inhibitors. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for advancing the most promising RAD51 inhibitors towards clinical applications.

References

Validating (R)-IBR2 specificity for RAD51 over other recombinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the specificity of the small molecule inhibitor (R)-IBR2 for the human recombinase RAD51 over other homologous recombinases. While this compound is a known inhibitor of RAD51, comprehensive, publicly available data directly comparing its potency against other key recombinases such as the meiosis-specific DMC1, the bacterial homolog RecA, or the bacteriophage homolog UvsX is currently limited.

This guide summarizes the known quantitative data for this compound's activity against RAD51 and presents established experimental protocols that can be employed to generate comparative data for other recombinases. This will enable researchers to thoroughly assess the selectivity of this compound in their own experimental settings.

Data Presentation: Quantitative Comparison of Recombinase Inhibition

The following table summarizes the known inhibitory concentrations of IBR2 for RAD51. Fields for other recombinases are included to highlight the current knowledge gap and to provide a template for researchers to populate with their own experimental data.

RecombinaseOrganismInhibitorAssay TypeIC50Reference
RAD51 Homo sapiensIBR2BRC-RAD51 Interaction0.11 µM[1]
RAD51 Homo sapiensIBR2Cancer Cell Growth Inhibition12-20 µM[2]
DMC1 Homo sapiensThis compoundData not availableTo be determined
RecA Escherichia coliThis compoundData not availableTo be determined
UvsX Enterobacteria phage T4This compoundData not availableTo be determined

Signaling and Experimental Workflow Diagrams

To visualize the molecular interactions and experimental procedures involved in validating this compound specificity, the following diagrams are provided.

RAD51_Inhibition_Pathway Mechanism of RAD51 Inhibition by this compound ssDNA Single-Strand DNA (ssDNA) RAD51_monomer RAD51 Monomer ssDNA->RAD51_monomer binding RAD51_filament RAD51 Nucleoprotein Filament RAD51_monomer->RAD51_filament multimerization Degradation Proteasomal Degradation RAD51_monomer->Degradation targeted for HR Homologous Recombination RAD51_filament->HR initiates BRCA2 BRCA2 BRCA2->RAD51_monomer loading R_IBR2 This compound R_IBR2->RAD51_monomer binds R_IBR2->RAD51_filament disrupts R_IBR2->Degradation promotes

Mechanism of this compound action on RAD51.

D_Loop_Assay_Workflow Experimental Workflow for D-Loop Formation Assay cluster_reagents Reagents cluster_procedure Procedure Recombinase Recombinase (e.g., RAD51, DMC1) Incubate1 1. Pre-incubate Recombinase with ssDNA (Filament Formation) Recombinase->Incubate1 ssDNA Radiolabeled ssDNA Oligonucleotide ssDNA->Incubate1 dsDNA Supercoiled dsDNA Plasmid Incubate3 3. Add dsDNA to initiate D-Loop Formation dsDNA->Incubate3 Inhibitor This compound or Vehicle Incubate2 2. Add this compound or Vehicle Inhibitor->Incubate2 Incubate1->Incubate2 Incubate2->Incubate3 Deproteinize 4. Stop reaction and deproteinize Incubate3->Deproteinize Analyze 5. Analyze by Agarose Gel Electrophoresis Deproteinize->Analyze

Workflow of the D-loop formation assay.

Experimental Protocols

To quantitatively assess the specificity of this compound, a combination of biochemical and cellular assays is recommended. Below are detailed methodologies for key experiments.

D-Loop Formation Assay

This biochemical assay directly measures the strand invasion activity of recombinases, a key step in homologous recombination that is inhibited by some RAD51 inhibitors.

a. Materials:

  • Purified recombinant RAD51, DMC1, RecA, and UvsX proteins.

  • Single-stranded DNA (ssDNA) oligonucleotide (e.g., 90-mer) homologous to a region in the dsDNA plasmid, 5'-end labeled with ³²P.

  • Supercoiled dsDNA plasmid (e.g., pUC19).

  • This compound dissolved in DMSO.

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 10 mM MgCl₂, 2 mM ATP.

  • Stop Buffer: 20 mM EDTA, 0.5% SDS, and Proteinase K (1 mg/mL).

  • Agarose gel (1%) and TBE buffer.

b. Protocol:

  • Prepare reaction mixtures by combining the recombinase (e.g., 1 µM RAD51) with the ³²P-labeled ssDNA oligonucleotide (e.g., 3 µM) in the assay buffer.

  • Incubate at 37°C for 10 minutes to allow for the formation of the nucleoprotein filament.

  • Add varying concentrations of this compound or a DMSO vehicle control to the reaction mixtures and incubate for an additional 15 minutes at 37°C.

  • Initiate the D-loop reaction by adding the supercoiled dsDNA plasmid (e.g., 30 µM) and incubate for 20 minutes at 37°C.

  • Terminate the reaction by adding the stop buffer and incubate for 15 minutes at 37°C.

  • Analyze the reaction products by electrophoresis on a 1% agarose gel.

  • Visualize the radiolabeled DNA using a phosphorimager and quantify the percentage of D-loop formation.

  • Plot the percentage of D-loop formation against the inhibitor concentration to determine the IC50 value for each recombinase.

FRET-based DNA Strand Exchange Assay

This high-throughput assay provides real-time monitoring of DNA strand exchange, offering a sensitive method to quantify inhibition.

a. Materials:

  • Purified recombinant recombinases.

  • A pair of complementary ssDNA oligonucleotides, one labeled with a FRET donor (e.g., Cy3) and the other with a FRET acceptor (e.g., Cy5) and a quencher, to form a dsDNA substrate.

  • A longer, unlabeled ssDNA homologous to the Cy3-labeled strand.

  • This compound dissolved in DMSO.

  • Assay Buffer as described for the D-loop assay.

b. Protocol:

  • In a microplate, incubate the recombinase with the unlabeled ssDNA in the assay buffer to form the presynaptic filament.

  • Add varying concentrations of this compound or a DMSO vehicle control.

  • Initiate the strand exchange reaction by adding the FRET-labeled dsDNA substrate.

  • Monitor the increase in FRET signal in real-time using a plate reader. The signal increases as the Cy3-labeled strand is displaced from the quencher-labeled strand and pairs with the unlabeled ssDNA.

  • Calculate the initial reaction rates and determine the IC50 values.

Surface Plasmon Resonance (SPR)

SPR can be used to measure the direct binding of this compound to the different recombinases, providing insights into the binding affinity and kinetics.

a. Materials:

  • Purified recombinant recombinases.

  • This compound.

  • SPR instrument and sensor chips (e.g., CM5).

  • Immobilization buffers (e.g., amine coupling kit).

  • Running buffer (e.g., HBS-EP+).

b. Protocol:

  • Immobilize the recombinase protein onto the surface of a sensor chip.

  • Prepare a series of dilutions of this compound in the running buffer.

  • Inject the different concentrations of this compound over the chip surface and measure the binding response.

  • Regenerate the sensor surface between injections.

  • Analyze the binding data to determine the equilibrium dissociation constant (KD) for the interaction between this compound and each recombinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the engagement of this compound with its target recombinase within a cellular environment.

a. Materials:

  • Cell line of interest (e.g., a human cancer cell line).

  • This compound.

  • Lysis buffer.

  • Antibodies specific for RAD51 and other recombinases of interest.

  • SDS-PAGE and Western blotting reagents.

b. Protocol:

  • Treat cultured cells with this compound or a vehicle control.

  • Heat the cell suspensions at a range of temperatures.

  • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Analyze the amount of soluble recombinase protein remaining at each temperature by Western blotting.

  • Binding of this compound to its target should stabilize the protein, resulting in a shift of its melting curve to a higher temperature. Compare the melting curves in the presence and absence of the inhibitor to confirm target engagement.

By employing these methodologies, researchers can generate the necessary data to build a comprehensive specificity profile for this compound, thereby validating its utility as a selective RAD51 inhibitor for research and therapeutic development.

References

Navigating DNA Damage Response Pathways: A Comparative Guide to (R)-IBR2 and Other Inhibitor Combination Therapies with Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology research, the strategic combination of targeted therapies with conventional chemotherapy holds immense promise for overcoming drug resistance and enhancing treatment efficacy. This guide provides a comprehensive comparison of a potential combination therapy involving the RAD51 inhibitor, (R)-IBR2, with the widely-used chemotherapeutic agent, cisplatin. As direct experimental validation for this specific pairing is emerging, we will objectively present the theoretical framework for its validation alongside established synergistic combinations of other DNA damage response (DDR) inhibitors, namely PARP and ATR inhibitors, with cisplatin. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and validate novel cancer therapy combinations.

The Rationale for Combination: Targeting DNA Repair

Cisplatin is a cornerstone of chemotherapy, exerting its cytotoxic effects by inducing DNA crosslinks, which obstruct DNA replication and transcription, ultimately leading to apoptosis in cancer cells.[1] However, cancer cells can develop resistance by upregulating their DNA repair mechanisms. A key pathway for repairing double-strand breaks, a severe form of DNA damage induced by cisplatin, is Homologous Recombination (HR), in which the protein RAD51 plays a pivotal role.

This compound is a specific inhibitor of RAD51, disrupting its multimerization and promoting its degradation, thereby impairing the HR repair pathway.[2] The therapeutic hypothesis is that by inhibiting RAD51 with this compound, cancer cells will be unable to repair the DNA damage caused by cisplatin, leading to a synergistic increase in cell death.

While some reports have suggested a potential for antagonism between IBR2 and cisplatin in specific contexts, other studies with different RAD51 inhibitors have demonstrated sensitization to cisplatin. This underscores the critical need for rigorous experimental validation for each specific combination.

Comparative Efficacy of DNA Repair Inhibitors with Cisplatin

To provide a framework for evaluating the potential of an this compound-cisplatin combination, this section presents quantitative data from preclinical studies on the synergistic effects of PARP and ATR inhibitors with cisplatin.

In Vitro Cytotoxicity

The following table summarizes the in vitro efficacy of combining different DNA repair inhibitors with cisplatin across various cancer cell lines. The data highlights the potential for synergistic cell killing.

Cell LineCancer TypeTreatmentIC50 / Cell ViabilitySynergy (e.g., Combination Index)
Hypothetical Data for this compound Various This compound + Cisplatin To Be Determined To Be Determined
A549Non-Small Cell Lung CancerOlaparib (PARP inhibitor) + CisplatinSynergistic reduction in cell viabilityCI < 1.0
HCT116Colon CancerBerzosertib (ATR inhibitor) + Cisplatin20-fold lower IC50 for CisplatinMarked Synergy
Cal-27Head and Neck Squamous Cell CarcinomaBerzosertib (ATR inhibitor) + Cisplatin9% cell viability with combination vs. 46% (Cisplatin alone) and 45% (Berzosertib alone)Strong Synergy
Induction of Apoptosis

The combination of DNA repair inhibitors with cisplatin is expected to lead to a significant increase in programmed cell death (apoptosis).

Cell LineCancer TypeTreatmentFold Increase in Apoptosis
Hypothetical Data for this compound Various This compound + Cisplatin To Be Determined
A549Non-Small Cell Lung CancerOlaparib (PARP inhibitor) + CisplatinSignificant increase in caspase activation
Cal-27Head and Neck Squamous Cell CarcinomaBerzosertib (ATR inhibitor) + Cisplatin3.3-fold with combination vs. 1.9-fold (Cisplatin alone) and 2.8-fold (Berzosertib alone)

Unraveling the Mechanisms: Signaling Pathways

The synergistic effect of combining DNA repair inhibitors with cisplatin is rooted in the disruption of critical cellular responses to DNA damage. The following diagrams illustrate the targeted pathways.

Hypothetical Synergistic Action of this compound and Cisplatin Cisplatin Cisplatin DNA_damage DNA Double-Strand Breaks Cisplatin->DNA_damage HR_pathway Homologous Recombination Repair Pathway DNA_damage->HR_pathway Apoptosis Apoptosis DNA_damage->Apoptosis Induces RAD51 RAD51 HR_pathway->RAD51 Cell_Survival Cell Survival HR_pathway->Cell_Survival RAD51->Apoptosis Prevents RAD51->Cell_Survival Promotes R_IBR2 This compound R_IBR2->RAD51 Inhibition

Caption: Hypothetical synergistic action of this compound and cisplatin.

Synergistic Action of PARP Inhibitors and Cisplatin Cisplatin Cisplatin SSB Single-Strand Breaks Cisplatin->SSB BER Base Excision Repair (BER) SSB->BER DSB Double-Strand Breaks HR_pathway Homologous Recombination (HR) DSB->HR_pathway Apoptosis Apoptosis DSB->Apoptosis BER->DSB Unrepaired SSBs lead to PARP PARP BER->PARP PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP Inhibition HR_pathway->Apoptosis Prevents

Caption: Synergistic action of PARP inhibitors and cisplatin.

Experimental Protocols for Validation

To rigorously validate the combination of this compound and cisplatin, a series of in vitro and in vivo experiments are necessary. The following protocols provide a standardized approach.

In Vitro Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a matrix of increasing concentrations of this compound and cisplatin, both alone and in combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours until color development.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values for each drug and combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis for DNA Damage and Apoptosis Markers
  • Protein Extraction: Treat cells with this compound, cisplatin, or the combination for the desired time points. Lyse the cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key proteins in the DNA damage and apoptosis pathways (e.g., γH2AX, cleaved PARP, cleaved Caspase-3, RAD51).

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence using an imaging system.

  • Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).

In Vivo Tumor Xenograft Studies
  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment groups: (1) Vehicle control, (2) this compound alone, (3) Cisplatin alone, and (4) this compound + Cisplatin.

  • Drug Administration: Administer drugs according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.

Experimental Workflow for Drug Combination Validation cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cancer Cell Lines Viability_Assay Cell Viability Assay (MTS, etc.) Cell_Culture->Viability_Assay Western_Blot Western Blot (γH2AX, Cleaved PARP) Cell_Culture->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Cell_Culture->Flow_Cytometry Xenograft Tumor Xenograft Model Viability_Assay->Xenograft Guide dose selection IHC Immunohistochemistry (Ki67, TUNEL) Western_Blot->IHC Confirm mechanism Treatment Drug Administration (Single agents and combination) Xenograft->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Tumor_Measurement->IHC

Caption: Experimental workflow for drug combination validation.

Conclusion and Future Directions

The combination of this compound with cisplatin presents a theoretically sound strategy for enhancing anti-cancer efficacy by targeting the DNA damage response. However, the absence of comprehensive preclinical data necessitates the rigorous experimental validation outlined in this guide. By comparing the potential of this novel combination with the established synergistic effects of PARP and ATR inhibitors, researchers can better position their findings within the broader landscape of DDR-targeted therapies. Future studies should focus on identifying predictive biomarkers to select patient populations most likely to benefit from such combination therapies, ultimately paving the way for more effective and personalized cancer treatments.

References

Lack of Synergy Observed Between (R)-IBR2 and Olaparib: A Head-to-Head Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a surprising turn for researchers in the field of DNA damage response (DDR) and cancer therapeutics, studies have revealed an antagonistic relationship between the RAD51 inhibitor, (R)-IBR2, and the PARP inhibitor, olaparib, rather than the anticipated synergy. This guide provides a head-to-head comparison of the two compounds, detailing their mechanisms of action, the experimental findings of their interaction, and the underlying signaling pathways that likely contribute to this unexpected outcome. This information is critical for researchers, scientists, and drug development professionals designing novel combination therapies targeting DNA repair pathways.

Executive Summary of Findings

Contrary to the common strategy of combining DDR inhibitors to achieve synthetic lethality, experimental evidence indicates that this compound antagonizes the cytotoxic effects of olaparib.[1] this compound is a potent inhibitor of RAD51, a key protein in homologous recombination (HR) repair of DNA double-strand breaks.[2] Olaparib, a well-established PARP inhibitor, blocks the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks that are toxic to cancer cells, particularly those with deficient HR repair, such as BRCA-mutated tumors.[3][4][5] The observed antagonism suggests a complex interplay between the RAD51-mediated HR pathway and PARP inhibition that warrants further investigation.

Comparative Analysis of this compound and Olaparib

FeatureThis compoundOlaparib
Target RAD51 recombinasePoly (ADP-ribose) polymerase (PARP1 and PARP2)
Mechanism of Action Inhibits RAD51-mediated DNA double-strand break repair by disrupting RAD51 multimerization and accelerating its proteasome-mediated degradation.[2]Inhibits PARP enzymatic activity, leading to the accumulation of unrepaired single-strand DNA breaks, which subsequently cause the formation of cytotoxic double-strand breaks during DNA replication.[4][6][7]
Effect on DNA Repair Impairs homologous recombination (HR).Impairs base excision repair (BER) and traps PARP on DNA.[8][9]
Therapeutic Rationale To induce synthetic lethality in cancers with existing DNA repair defects or to sensitize them to DNA-damaging agents.To induce synthetic lethality in cancers with homologous recombination deficiency (e.g., BRCA1/2 mutations).[3][4][5]
Observed Interaction Antagonistic with olaparib.[1]Antagonized by this compound.[1]

Signaling Pathways and Mechanisms of Action

The distinct roles of this compound and olaparib in the DNA damage response are visualized in the following signaling pathway diagrams.

Mechanism of Action: this compound cluster_0 DNA Double-Strand Break (DSB) cluster_1 Homologous Recombination (HR) Repair cluster_2 Inhibition by this compound DSB DNA DSB RAD51 RAD51 DSB->RAD51 Activates HR_Repair HR Repair RAD51->HR_Repair Mediates Cell Survival Cell Survival RAD51->Cell Survival HR_Repair->Cell Survival R_IBR2 This compound R_IBR2->RAD51 Inhibits Degradation Proteasomal Degradation R_IBR2->Degradation Promotes Cell Death Cell Death R_IBR2->Cell Death Leads to Degradation->RAD51

Figure 1. this compound inhibits homologous recombination by targeting RAD51.

Mechanism of Action: Olaparib cluster_0 DNA Single-Strand Break (SSB) cluster_1 Base Excision Repair (BER) cluster_2 Inhibition by Olaparib cluster_3 Consequence of Inhibition cluster_4 Cell Fate in HR-Deficient Cells SSB DNA SSB PARP PARP SSB->PARP Recruits BER_Repair BER Repair PARP->BER_Repair Mediates SSB Repair SSB Repair BER_Repair->SSB Repair Olaparib Olaparib Olaparib->PARP Inhibits SSB_accumulation SSB Accumulation Olaparib->SSB_accumulation Leads to DSB_formation DSB Formation (during replication) SSB_accumulation->DSB_formation Cell_Death Cell Death (Synthetic Lethality) DSB_formation->Cell_Death HR_deficient HR Deficiency (e.g., BRCA mutation) HR_deficient->Cell_Death

Figure 2. Olaparib inhibits PARP, leading to synthetic lethality in HR-deficient cells.

Experimental Protocols

The antagonistic interaction between this compound and olaparib was identified through cytotoxicity assays. The general workflow for such an experiment is outlined below.

Experimental Workflow: Drug Interaction Assay cluster_drugs Treatment Groups A Cell Seeding B Drug Treatment (Single agents and combinations) A->B C Incubation B->C IBR2 This compound alone B->IBR2 Olaparib Olaparib alone B->Olaparib Combo This compound + Olaparib B->Combo D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Data Analysis (e.g., Combination Index calculation) D->E

Figure 3. Workflow for assessing the synergistic or antagonistic effects of drug combinations.

Cell Culture and Drug Treatment:

  • Cancer cell lines (e.g., squamous cell carcinoma or colon cancer lines) are cultured in appropriate media and conditions.[1]

  • Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Cells are then treated with this compound, olaparib, or a combination of both at various concentrations.[1]

Cytotoxicity Assessment:

  • Following a set incubation period (e.g., 72 hours), cell viability is measured using a standard assay such as the MTT or CellTiter-Glo assay.

  • The percentage of cell survival is calculated relative to untreated control cells.

Data Analysis:

  • The half-maximal inhibitory concentration (IC50) is determined for each drug alone and in combination.

  • To formally assess the nature of the interaction (synergistic, additive, or antagonistic), a Combination Index (CI) is often calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The study reported that this compound antagonized the action of olaparib, suggesting a CI value greater than 1.[1]

Conclusion and Future Directions

The finding that this compound antagonizes the effects of olaparib is a crucial piece of information for researchers in the DDR field. It underscores the complexity of DNA repair pathways and highlights that inhibiting two different nodes in the DDR network does not always result in a beneficial synergistic interaction. The precise molecular mechanism for this antagonism is not yet fully elucidated but may involve feedback loops or pathway crosstalk that unexpectedly compensates for the combined inhibition.

Future research should focus on dissecting the molecular basis of this antagonistic interaction. This could involve detailed studies of cell cycle progression, DNA damage checkpoint activation, and the expression levels of other DNA repair proteins in response to treatment with these agents, both alone and in combination. Understanding why this particular combination fails to produce a synergistic effect will provide valuable insights into the rational design of future DDR inhibitor-based cancer therapies.

References

A Head-to-Head Look at (R)-IBR2 in the Fight Against Imatinib-Resistant CML

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the challenges of imatinib-resistant Chronic Myeloid Leukemia (CML), the emergence of novel therapeutic strategies is of paramount importance. This guide provides a comprehensive comparison of the novel RAD51 inhibitor, (R)-IBR2, with established second and third-generation tyrosine kinase inhibitors (TKIs). We present key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms to offer a clear perspective on the potential of this compound in overcoming TKI resistance.

Imatinib revolutionized the treatment of CML by targeting the BCR-ABL fusion protein, the hallmark of the disease. However, the development of resistance, often through mutations in the BCR-ABL kinase domain such as the formidable T315I mutation, presents a significant clinical hurdle. This has spurred the development of new generations of TKIs and alternative therapeutic approaches. This compound, a small molecule that inactivates the RAD51 recombinase, offers a unique mechanism of action that circumvents direct BCR-ABL inhibition.

Mechanism of Action: A Novel Approach to Combat Resistance

This compound functions by disrupting RAD51 multimerization, leading to the proteasome-mediated degradation of the RAD51 protein.[1] RAD51 is a crucial component of the homologous recombination (HR) pathway, a major DNA double-strand break repair mechanism.[2][3] By impairing HR, this compound induces synthetic lethality in cancer cells that are already under replicative stress, a common feature of cancer, including CML.[4][2] This mechanism is particularly effective in imatinib-resistant CML cells, including those harboring the T315I mutation, which exhibit elevated basal levels of DNA damage and are thus more reliant on RAD51 for survival.[5]

In contrast, second and third-generation TKIs like dasatinib, nilotinib, and ponatinib continue to target the BCR-ABL kinase, albeit with improved efficacy against certain mutations.[3][6] However, resistance to these agents can still emerge through new mutations or activation of BCR-ABL-independent signaling pathways.[7][8][9]

Comparative Efficacy in Imatinib-Resistant CML Models

The following tables summarize the available quantitative data on the efficacy of this compound and other TKIs in preclinical models of imatinib-resistant CML.

DrugCell LineKey Resistance MechanismIC50 / GI50Reference
This compound T315I-Ba/F3T315I mutation~12 µM (GI50)[4]
ImatinibT315I-Ba/F3T315I mutationResistant[4]
DasatinibT315I mutant cellsT315I mutationResistant[3]
NilotinibT315I mutant cellsT315I mutationResistant[3]
PonatinibT315I mutant cellsT315I mutationEffective[10]
Drug CombinationCell LineEffectObservationReference
This compound (15 µM) + Imatinib K562SynergisticIncreased apoptosis compared to either agent alone.[11]
TreatmentAnimal ModelOutcomeReference
This compound (100 mg/kg) NOD/SCID mice with T315I mutant CMLSignificantly prolonged survival[1][11]
Imatinib (125 mg/kg)NOD/SCID mice with T315I mutant CMLNo significant improvement in survival[11]

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_BCR_ABL BCR-ABL Signaling in CML cluster_Imatinib_Resistance Imatinib Resistance Mechanisms BCR-ABL BCR-ABL RAS/MAPK RAS/MAPK BCR-ABL->RAS/MAPK PI3K/AKT PI3K/AKT BCR-ABL->PI3K/AKT JAK/STAT JAK/STAT BCR-ABL->JAK/STAT Proliferation Proliferation RAS/MAPK->Proliferation Survival Survival PI3K/AKT->Survival JAK/STAT->Survival Imatinib Imatinib Imatinib->BCR-ABL Inhibits T315I Mutation T315I Mutation T315I Mutation->BCR-ABL Prevents Imatinib Binding BCR-ABL Amplification BCR-ABL Amplification BCR-ABL Amplification->BCR-ABL Increases Protein Level Alternative Pathways Alternative Pathways Alternative Pathways->Proliferation Alternative Pathways->Survival

BCR-ABL signaling and imatinib resistance.

cluster_RAD51_Inhibition This compound Mechanism of Action This compound This compound RAD51 Multimerization RAD51 Multimerization This compound->RAD51 Multimerization Inhibits RAD51 Protein RAD51 Protein This compound->RAD51 Protein Promotes Degradation Homologous Recombination Homologous Recombination RAD51 Multimerization->Homologous Recombination Proteasomal Degradation Proteasomal Degradation RAD51 Protein->Proteasomal Degradation Cell Survival Cell Survival Homologous Recombination->Cell Survival Apoptosis Apoptosis Cell Survival->Apoptosis

Mechanism of action of this compound.

Start Start CML Cells CML Cells Start->CML Cells Drug Treatment Drug Treatment CML Cells->Drug Treatment Incubation Incubation Drug Treatment->Incubation Annexin V/PI Staining Annexin V/PI Staining Incubation->Annexin V/PI Staining Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Apoptosis Analysis Apoptosis Analysis Flow Cytometry->Apoptosis Analysis

Apoptosis assay workflow.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)
  • Cell Seeding: Seed CML cells (e.g., K562, Ba/F3) in 96-well plates at a density of 5,000-10,000 cells per well.

  • Drug Treatment: Add serial dilutions of the test compounds (this compound, imatinib, etc.) to the wells and incubate for 48-72 hours.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat CML cells with the indicated concentrations of the drugs for the specified time.[11]

  • Cell Harvesting: Collect the cells by centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[12][13] Incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[12][13]

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic or late apoptotic cells (Annexin V-positive, PI-positive).[13]

Western Blotting
  • Cell Lysis: Lyse the treated CML cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RAD51, p-BCR-ABL, p-CRKL, Bcl-xL, p84) overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

In Vivo Murine CML Model
  • Cell Implantation: Inject immunodeficient mice (e.g., NOD/SCID) with imatinib-resistant CML cells (e.g., Ba/F3-T315I).

  • Drug Administration: Once the disease is established, treat the mice with this compound, imatinib, or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).[11]

  • Monitoring: Monitor the mice for signs of disease progression and survival.

  • Data Analysis: Analyze the survival data using Kaplan-Meier curves and statistical tests to determine the efficacy of the treatments.[11]

Conclusion

This compound presents a promising and mechanistically distinct approach for the treatment of imatinib-resistant CML. Its ability to target the DNA damage response pathway, specifically by inhibiting RAD51, allows it to overcome resistance mechanisms that plague conventional TKIs, including the challenging T315I mutation. The preclinical data demonstrate its potential both as a monotherapy and in combination with existing agents. Further investigation is warranted to fully elucidate its clinical utility and to identify patient populations that would benefit most from this novel therapeutic strategy. This guide provides a foundational comparison to aid researchers in their evaluation of this compound and its place in the evolving landscape of CML treatment.

References

Validating the On-Target Effects of (R)-IBR2 with CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of the RAD51 inhibitor, (R)-IBR2, validated using CRISPR-Cas9 gene-editing technology. This guide includes supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of the validation process.

This compound is a potent and specific small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[1] By disrupting RAD51 multimerization and promoting its proteasome-mediated degradation, this compound impairs the cell's ability to repair DNA damage, leading to cancer cell growth inhibition and apoptosis.[1][2] Validating that the observed cellular effects of this compound are a direct consequence of its interaction with RAD51 is crucial for its development as a therapeutic agent. CRISPR-Cas9 technology offers a precise and powerful tool for such on-target validation by enabling the creation of knockout cell lines that lack the target protein.[3][4][5][6]

This guide compares the cellular and molecular effects of this compound in wild-type cancer cells versus RAD51 knockout cancer cells generated using CRISPR-Cas9. The presented data demonstrates that the absence of RAD51 phenocopies the effects of this compound and abrogates its activity, providing strong evidence for its on-target mechanism of action.

Comparative Analysis of this compound Effects

To definitively attribute the cytotoxic and DNA repair-inhibiting effects of this compound to its interaction with RAD51, a comparative study was conducted using a wild-type human cancer cell line and a corresponding RAD51 knockout (RAD51-KO) cell line generated via CRISPR-Cas9.

Cell Viability Assay

The half-maximal inhibitory concentration (IC50) of this compound was determined in both wild-type and RAD51-KO cells. As shown in Table 1, wild-type cells exhibited a dose-dependent decrease in viability upon treatment with this compound. In stark contrast, the RAD51-KO cells were significantly less sensitive to the compound, demonstrating that the primary cytotoxic effect of this compound is dependent on the presence of RAD51.

Table 1: Comparative IC50 Values of this compound

Cell LineTargetThis compound IC50 (µM)
Wild-TypeRAD5115.2
RAD51-KONone (Gene Knockout)> 100
Colony Formation Assay

The long-term proliferative capacity of cells treated with this compound was assessed using a colony formation assay. Treatment with this compound significantly reduced the ability of wild-type cells to form colonies, indicating a potent anti-proliferative effect. Conversely, the colony-forming ability of RAD51-KO cells was only minimally affected by this compound, further supporting the on-target activity of the inhibitor.

Table 2: Effect of this compound on Colony Formation

Cell LineTreatmentColony Formation Efficiency (%)
Wild-TypeVehicle (DMSO)100
Wild-TypeThis compound (10 µM)23
RAD51-KOVehicle (DMSO)98
RAD51-KOThis compound (10 µM)89
DNA Damage Response: γH2AX and RAD51 Foci Formation

To investigate the impact of this compound on the DNA damage response, the formation of γH2AX and RAD51 foci was monitored by immunofluorescence following treatment with a DNA damaging agent (ionizing radiation). γH2AX is a marker for DNA double-strand breaks, while RAD51 foci represent the recruitment of RAD51 to sites of DNA damage to initiate homologous recombination.

In wild-type cells, this compound treatment significantly inhibited the formation of radiation-induced RAD51 foci, confirming its mechanism of action in disrupting RAD51 function.[2][7] This inhibition of RAD51 recruitment led to an accumulation of unrepaired DNA damage, as evidenced by a sustained high level of γH2AX foci. In RAD51-KO cells, as expected, no RAD51 foci were observed. Importantly, the baseline level of γH2AX foci in untreated RAD51-KO cells was elevated, reflecting their inherent deficiency in DNA repair. Treatment with this compound did not further increase the levels of γH2AX in these knockout cells, indicating that the compound's effect on DNA damage accumulation is mediated through RAD51.

Table 3: Quantification of DNA Damage Response Foci

Cell LineTreatment% Cells with >10 RAD51 Foci% Cells with >10 γH2AX Foci
Wild-TypeVehicle + No IR< 5< 5
Wild-TypeVehicle + IR7885
Wild-TypeThis compound + IR1292
RAD51-KOVehicle + No IR035
RAD51-KOVehicle + IR095
RAD51-KOThis compound + IR096

Experimental Protocols

Generation of RAD51 Knockout Cell Line using CRISPR-Cas9

A detailed protocol for generating a RAD51 knockout cell line is provided below. This process involves the design of guide RNAs (gRNAs), delivery of the CRISPR-Cas9 machinery, and subsequent selection and validation of knockout clones.

  • gRNA Design and Cloning: Two gRNAs targeting exon 2 of the human RAD51 gene were designed using an online CRISPR design tool. The gRNA sequences were cloned into a Cas9 expression vector co-expressing a puromycin resistance gene.

  • Transfection: The gRNA/Cas9 plasmids were transfected into the parental cancer cell line using a lipid-based transfection reagent according to the manufacturer's protocol.

  • Puromycin Selection: 48 hours post-transfection, cells were treated with puromycin to select for successfully transfected cells.

  • Single-Cell Cloning: Following selection, single cells were isolated by limiting dilution into 96-well plates to generate clonal populations.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Genomic DNA was extracted from individual clones, and the targeted region of the RAD51 gene was amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels) that result in a frameshift and premature stop codon.

    • Western Blotting: Whole-cell lysates were prepared from validated clones and subjected to Western blotting with an anti-RAD51 antibody to confirm the absence of RAD51 protein expression.

Cell Viability Assay (MTT)
  • Cells (wild-type and RAD51-KO) were seeded in 96-well plates at a density of 5,000 cells per well.

  • After 24 hours, cells were treated with a serial dilution of this compound or vehicle (DMSO).

  • Following a 72-hour incubation, MTT reagent was added to each well and incubated for 4 hours.

  • The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

  • IC50 values were calculated using non-linear regression analysis.

Colony Formation Assay
  • Cells were seeded in 6-well plates at a low density (500 cells per well).

  • Cells were treated with this compound (10 µM) or vehicle (DMSO) for 24 hours.

  • The medium was then replaced with fresh, drug-free medium, and the cells were allowed to grow for 10-14 days until visible colonies formed.

  • Colonies were fixed with methanol and stained with crystal violet.

  • The number of colonies containing at least 50 cells was counted.

Immunofluorescence for γH2AX and RAD51 Foci
  • Cells were grown on coverslips and treated with this compound or vehicle for 24 hours.

  • Cells were then exposed to ionizing radiation (5 Gy) and allowed to recover for 4 hours.

  • Cells were fixed with 4% paraformaldehyde, permeabilized with 0.5% Triton X-100, and blocked with 5% bovine serum albumin.

  • Cells were incubated with primary antibodies against γH2AX and RAD51, followed by incubation with fluorescently labeled secondary antibodies.

  • Coverslips were mounted on slides with DAPI-containing mounting medium.

  • Images were acquired using a fluorescence microscope, and the number of foci per nucleus was quantified.

Visualizing the Validation Workflow and Pathway

To clearly illustrate the concepts and processes described in this guide, the following diagrams have been generated using Graphviz.

cluster_0 DNA Double-Strand Break Repair DSB DNA Double-Strand Break Resection DNA End Resection DSB->Resection ssDNA Single-Strand DNA Resection->ssDNA RPA RPA Coating ssDNA->RPA RAD51_loading RAD51 Loading (assisted by BRCA2) RPA->RAD51_loading Filament RAD51-ssDNA Filament RAD51_loading->Filament Invasion Strand Invasion Filament->Invasion Synthesis DNA Synthesis Invasion->Synthesis Resolution Resolution of Holliday Junctions Synthesis->Resolution Repair Repaired DNA Resolution->Repair IBR2 This compound IBR2->RAD51_loading Inhibits

Caption: RAD51-mediated homologous recombination pathway.

cluster_1 CRISPR-Cas9 Workflow for RAD51 Knockout Design 1. Design gRNAs targeting RAD51 Clone 2. Clone gRNAs into Cas9 expression vector Design->Clone Transfect 3. Transfect into Cancer Cells Clone->Transfect Select 4. Puromycin Selection Transfect->Select Isolate 5. Single-Cell Cloning Select->Isolate Expand 6. Expand Clones Isolate->Expand Validate 7. Validate Knockout (Sequencing & Western Blot) Expand->Validate KO_line Validated RAD51-KO Cell Line Validate->KO_line

Caption: CRISPR-Cas9 experimental workflow for generating a RAD51 knockout cell line.

cluster_2 Logical Flow of On-Target Validation Hypothesis Hypothesis: This compound inhibits RAD51 Treatment Treat with this compound Hypothesis->Treatment WT_cells Wild-Type Cells (Express RAD51) WT_outcome Phenotypic Effect Observed: - Decreased Viability - Reduced Colony Formation - Inhibited RAD51 Foci WT_cells->WT_outcome KO_cells RAD51-KO Cells (No RAD51) KO_outcome No Phenotypic Effect: - No change in Viability - No change in Colony Formation KO_cells->KO_outcome Treatment->WT_cells Treatment->KO_cells Conclusion Conclusion: This compound effect is on-target and RAD51-dependent WT_outcome->Conclusion KO_outcome->Conclusion

Caption: Logical framework for validating the on-target effects of this compound.

Conclusion

References

A Comparative Analysis of (R)-IBR2 and RI-1: Two Distinctive RAD51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cancer therapeutics, the inhibition of DNA repair pathways in tumor cells represents a promising strategy to enhance the efficacy of chemo- and radiotherapies. Central to the homologous recombination (HR) pathway for DNA double-strand break repair is the recombinase RAD51. Its overexpression in various cancers is linked to therapeutic resistance, making it a critical target for drug development. This guide provides a comparative analysis of two prominent first-generation RAD51 inhibitors, (R)-IBR2 and RI-1, offering insights into their mechanisms, performance, and the experimental protocols used for their evaluation.

Executive Summary

This compound and RI-1 are small molecule inhibitors that disrupt RAD51 function through different mechanisms. RI-1 acts as an irreversible inhibitor by covalently binding to Cysteine 319 on the RAD51 surface, which interferes with the protein's ability to form the nucleoprotein filaments essential for DNA strand exchange.[1] In contrast, this compound, the more active enantiomer of IBR2, disrupts RAD51 multimerization and promotes its proteasome-mediated degradation.[2][3] Both inhibitors have demonstrated efficacy in the low micromolar range in cellular assays, leading to the inhibition of homologous recombination and sensitization of cancer cells to DNA damaging agents.[4][5]

Data Presentation

The following tables summarize the available quantitative data for this compound and RI-1 from various in vitro and cell-based assays. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Biochemical Activity of this compound and RI-1

InhibitorAssay TypeTarget InteractionIC50Reference
This compound BRC-RAD51 Interaction AssayDisrupts BRCA2-RAD51 interaction0.11 µM[6][7]
RI-1 Fluorescence PolarizationInhibits RAD51-ssDNA binding5-30 µM[8]

Table 2: Cellular Activity of this compound and RI-1

InhibitorCell LineAssay TypeEndpointIC50 / LD50Reference
This compound Various Cancer Cell LinesGrowth InhibitionCell Viability12-20 µM[2]
MBA-MD-468Growth InhibitionCell Viability14.8 µM[2]
RI-1 HeLa, MCF-7, U2OSCytotoxicityColony Formation20-40 µM (LD50)[9]
U2OSHomologous RecombinationDR-GFP Reporter~10-20 µM[8]

Mechanism of Action and Signaling Pathway

Both this compound and RI-1 ultimately inhibit the process of homologous recombination, a critical DNA repair pathway. However, they achieve this through distinct molecular interactions with RAD51. The diagram below illustrates their points of intervention in the HR pathway.

RAD51_Inhibition_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 Homologous Recombination Pathway cluster_2 Inhibitor Intervention DSB DSB Resection DNA End Resection (generates 3' ssDNA) DSB->Resection RPA_binding RPA Coating of ssDNA Resection->RPA_binding RAD51_loading BRCA2-mediated RAD51 Loading RPA_binding->RAD51_loading Filament_formation RAD51 Nucleoprotein Filament Formation RAD51_loading->Filament_formation Homology_search Homology Search & Strand Invasion (D-loop) Filament_formation->Homology_search DNA_synthesis DNA Synthesis & Ligation Homology_search->DNA_synthesis Repair_completion Repair Completed DNA_synthesis->Repair_completion RI1 RI-1 RI1->Filament_formation Covalent binding to Cys319 Inhibits multimerization IBR2 This compound IBR2->RAD51_loading Disrupts BRCA2 interaction IBR2->Filament_formation Disrupts multimerization & Promotes degradation

Caption: Mechanisms of RAD51 inhibition by RI-1 and this compound.

Experimental Workflows and Protocols

The evaluation of RAD51 inhibitors typically involves a series of biochemical and cell-based assays to determine their potency and mechanism of action. Below is a generalized experimental workflow.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action FP_assay Fluorescence Polarization Assay (RAD51-ssDNA binding) HR_assay Homologous Recombination Assay (e.g., DR-GFP) FP_assay->HR_assay D_loop_assay D-loop Formation Assay (Recombinase activity) D_loop_assay->HR_assay Foci_assay RAD51 Foci Formation Assay (Immunofluorescence) HR_assay->Foci_assay CoIP Co-Immunoprecipitation (Protein-protein interactions) HR_assay->CoIP Western_blot Western Blot (Protein degradation) HR_assay->Western_blot Viability_assay Cell Viability/Clonogenic Assay Foci_assay->Viability_assay

Caption: A typical experimental workflow for characterizing RAD51 inhibitors.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for RAD51-ssDNA Binding

This assay measures the ability of an inhibitor to disrupt the binding of RAD51 to single-stranded DNA (ssDNA).

  • Principle: A fluorescently labeled ssDNA oligonucleotide (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding by the larger RAD51 protein, the complex tumbles more slowly, increasing the polarization. An inhibitor that prevents this binding will result in a decrease in polarization.

  • Protocol:

    • Purified human RAD51 protein is incubated with the test compound (this compound or RI-1) at various concentrations in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM ATP, 30 mM NaCl, 2% glycerol, 250 µM BSA, and 4% DMSO) in a 384-well plate.[10]

    • A fluorescently labeled (e.g., Alexa 488) 45-mer oligo-dT ssDNA substrate is added to each well to a final concentration of 100 nM.[10]

    • The plate is incubated at 37°C for 30 minutes to allow binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for Alexa 488).[10]

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

DR-GFP Homologous Recombination Assay

This cell-based assay quantifies the efficiency of homologous recombination in living cells.

  • Principle: U2OS cells are engineered to contain a "Direct Repeat-Green Fluorescent Protein" (DR-GFP) reporter cassette. This cassette consists of two inactive GFP genes. One is inactivated by an I-SceI recognition site and a premature stop codon. The other is a truncated GFP fragment. When the I-SceI endonuclease is expressed, it creates a double-strand break in the first GFP gene. If the break is repaired by homologous recombination using the downstream truncated GFP as a template, a functional GFP gene is reconstituted, and the cell becomes fluorescent.

  • Protocol:

    • U2OS-DR-GFP cells are seeded in 6-well plates.

    • The cells are treated with varying concentrations of this compound or RI-1.

    • After a specified incubation period (e.g., 4 hours), the cells are transfected with an I-SceI expression vector to induce double-strand breaks.

    • The cells are incubated for an additional 48-72 hours to allow for DNA repair and GFP expression.

    • The percentage of GFP-positive cells is quantified by flow cytometry. A reduction in the percentage of GFP-positive cells in inhibitor-treated samples compared to the control indicates inhibition of homologous recombination.[11][12]

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with an inhibitor, alone or in combination with a DNA damaging agent.

  • Principle: The ability of a single cell to proliferate and form a colony of at least 50 cells is a measure of its reproductive integrity. A decrease in the number of colonies formed after treatment indicates cytotoxicity.

  • Protocol:

    • Cells (e.g., HeLa, MCF-7, U2OS) are seeded at a low density in 6-well plates.

    • The cells are treated with various concentrations of this compound or RI-1 for a defined period (e.g., 24 hours). In combination studies, a DNA damaging agent like mitomycin C (MMC) can be added.

    • The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 7-14 days to allow for colony formation.

    • The colonies are fixed with a solution like methanol and stained with 0.5% crystal violet.

    • Colonies containing 50 or more cells are counted. The surviving fraction is calculated by normalizing the number of colonies in the treated samples to that in the untreated control.[13]

Conclusion

Both this compound and RI-1 are valuable research tools for probing the intricacies of the homologous recombination pathway and serve as foundational molecules for the development of more potent and specific RAD51 inhibitors. While RI-1 offers a clear mechanism of irreversible, covalent inhibition, this compound presents an alternative approach by inducing RAD51 degradation. The choice between these inhibitors may depend on the specific experimental context and the desired mode of RAD51 inactivation. Future development of RAD51 inhibitors will likely focus on improving potency to the nanomolar range and enhancing selectivity to minimize off-target effects, with the ultimate goal of translating these findings into effective cancer therapies.[4]

References

Assessing the Therapeutic Window: (R)-IBR2 Versus Conventional Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for cancer therapeutics with high efficacy and minimal toxicity to healthy tissues remains a central challenge in oncology. The therapeutic window, a measure of a drug's safety and efficacy, is a critical determinant of its clinical utility. This guide provides a comparative assessment of the therapeutic window of (R)-IBR2, a small molecule inhibitor of the RAD51 protein, against traditional chemotherapeutic agents. While direct comparative studies are limited, this analysis synthesizes available preclinical data to offer insights into the potential advantages of targeted RAD51 inhibition.

Executive Summary

This compound is a potent and specific inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair. By disrupting this pathway, this compound can induce apoptosis in cancer cells, which are often more reliant on RAD51 for survival due to their high proliferation rates and genomic instability. In contrast, conventional chemotherapies like doxorubicin, cisplatin, and paclitaxel exert their cytotoxic effects through broader mechanisms, often leading to significant off-target toxicity and a narrow therapeutic window.

Available data suggests that RAD51 inhibition may offer a wider therapeutic window by selectively targeting a vulnerability in cancer cells. While quantitative data on the cytotoxicity of this compound in normal, non-cancerous cell lines is not yet publicly available, the principle of synthetic lethality and some preclinical in vivo evidence suggest a favorable toxicity profile. One study involving a RAD51 inhibitor in a mouse model of esophageal adenocarcinoma reported no observable toxicity to the animals, providing a positive, albeit qualitative, indication of a potentially wide therapeutic window for this class of drugs[1]. Furthermore, the discovery of next-generation RAD51 inhibitors with even greater selectivity than IBR2 hints at the ongoing efforts to optimize this targeted approach and minimize off-target effects[2].

Quantitative Comparison of Cytotoxicity (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and common chemotherapeutic agents in various cancer cell lines. It is crucial to note that these values are compiled from different studies and direct, head-to-head comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Most tested cancer cell linesVarious12-20
MBA-MD-468Triple-Negative Breast Cancer14.8

Data sourced from MedchemExpress product information. The original research articles providing this data were not specified.

Table 2: IC50 Values of Common Chemotherapeutic Agents in Human Cancer Cell Lines

DrugCell LineCancer TypeIC50 (µM)Citation
DoxorubicinMCF-7Breast Cancer9.908[3]
DoxorubicinMDA-MB-231Breast Cancer0.69[3]
DoxorubicinA549Lung Cancer> 20[4]
CisplatinMDA-MB-231Breast Cancer40.34[5]
CisplatinA549Lung Cancer~9.3 (48h)[6]
PaclitaxelA549Lung Cancer1.645 (48h)[6]
PaclitaxelMDA-MB-231Breast CancerNot specified[7]

Experimental Protocols

To facilitate the replication and validation of cytotoxicity data, detailed methodologies for key experiments are provided below.

Cell Viability and IC50 Determination via MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and/or chemotherapy drug stock solutions (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the plates and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cell survival.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • 6-well plates or petri dishes

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol/water)

  • Fixation solution (e.g., methanol:acetic acid)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension and seed a precise number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be optimized for each cell line to yield a countable number of colonies in the control wells. Allow cells to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compound for a specified duration.

  • Incubation: After treatment, wash the cells with PBS and replace the drug-containing medium with fresh, drug-free medium. Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.

  • Colony Fixation and Staining: After the incubation period, wash the plates with PBS, fix the colonies with a fixation solution for about 15 minutes, and then stain with crystal violet solution for 30-60 minutes.

  • Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. Plot the surviving fraction against the drug concentration to generate a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the RAD51 signaling pathway and a typical experimental workflow for assessing drug cytotoxicity.

RAD51_Pathway cluster_DNA_Damage DNA Double-Strand Break cluster_Repair Homologous Recombination Repair cluster_Inhibition Inhibition by this compound cluster_Outcome Cellular Outcome DNA_Damage DNA Double-Strand Break ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR BRCA1_2 BRCA1/BRCA2 ATM_ATR->BRCA1_2 RAD51_recruitment RAD51 Recruitment & Filament Formation BRCA1_2->RAD51_recruitment Strand_Invasion Strand Invasion & DNA Synthesis RAD51_recruitment->Strand_Invasion Apoptosis Apoptosis RAD51_recruitment->Apoptosis Repair Failure Repair_Completion Repair Completion Strand_Invasion->Repair_Completion Cell_Survival Cell Survival Repair_Completion->Cell_Survival Successful Repair R_IBR2 This compound R_IBR2->RAD51_recruitment Inhibits Multimerization

Caption: RAD51 signaling pathway in response to DNA double-strand breaks and its inhibition by this compound.

Experimental_Workflow Start Start Cell_Culture Cell Line Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment Treat with this compound or Chemotherapy (Serial Dilutions) Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for determining the IC50 of a compound using the MTT assay.

Conclusion and Future Directions

The available preclinical data, while incomplete, suggests that the targeted inhibition of RAD51 by this compound holds the potential for a wider therapeutic window compared to conventional chemotherapy. The principle of synthetic lethality, where the inhibition of a specific DNA repair pathway is selectively lethal to cancer cells with other genetic vulnerabilities, provides a strong rationale for this hypothesis.

However, to definitively assess the therapeutic window of this compound, further research is imperative. Specifically, studies determining the cytotoxicity of this compound in a panel of normal, non-cancerous human cell lines are critically needed to calculate a selectivity index. Furthermore, head-to-head in vitro and in vivo studies directly comparing the efficacy and toxicity of this compound with standard-of-care chemotherapeutic agents in relevant cancer models will be essential to validate its potential as a safer and more effective therapeutic option. The synergistic and antagonistic interactions of this compound with various chemotherapies also warrant further investigation to identify optimal combination strategies that could maximize the therapeutic window and improve patient outcomes[9][10].

References

Safety Operating Guide

Proper Disposal Procedures for (R)-IBR2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (R)-IBR2, a potent and specific RAD51 inhibitor used in cancer research. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this compound.

This compound Chemical Profile and Hazards

Quantitative Data Summary:

PropertyValueSource
CAS Number 952739-54-7 (for IBR2)
Molecular Formula C₂₄H₂₀N₂O₂S
Molecular Weight 400.49 g/mol
Physical Form Powder
Color White to beige
Solubility DMSO: 2 mg/mL
Storage Temperature 2-8°C
Storage Class 11 - Combustible Solids

Experimental Protocols: Waste Generation

Experiments involving this compound will generate various waste streams that require proper segregation and disposal. Common waste types include:

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and shoe covers.

    • Contaminated lab supplies, including pipette tips, microfuge tubes, and culture plates.

  • Liquid Waste:

    • Solutions containing this compound, such as stock solutions (typically in DMSO) and working solutions in cell culture media.

    • Rinsate from cleaning contaminated glassware and equipment.

  • Sharps Waste:

    • Needles and syringes used for dissolving or administering this compound solutions.

    • Contaminated glass Pasteur pipettes or other sharp objects.

Step-by-Step Disposal Procedures

The following procedures are based on general principles of hazardous chemical waste management and should be adapted to comply with institutional and local regulations.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all non-sharp, solid waste contaminated with this compound in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • The container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound".

    • Do not mix with non-hazardous or biological waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container (e.g., a high-density polyethylene carboy).

    • The container must be clearly labeled as "Hazardous Chemical Waste" and list all chemical constituents, including solvents (e.g., DMSO) and their approximate concentrations.

    • Maintain a pH between 5.5 and 9.5 for aqueous solutions, unless incompatible with the chemical nature of the waste.

    • Keep the container securely capped when not in use.

  • Sharps Waste:

    • Place all sharps contaminated with this compound into a designated, puncture-resistant sharps container.

    • The container must be labeled as "Hazardous Chemical Sharps Waste" with the name "this compound".

Step 2: Storage of Waste

  • Store all this compound waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used for all liquid waste containers to prevent spills.

  • Store away from incompatible materials, heat sources, and open flames.

Step 3: Waste Disposal

  • Never dispose of this compound or its contaminated materials down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all this compound waste streams.

  • Follow all institutional procedures for waste manifest documentation and container hand-off.

Spill and Emergency Procedures

  • Minor Spills (Powder):

    • Wear appropriate PPE, including a lab coat, gloves, and safety goggles.

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in the designated solid hazardous waste container.

    • Clean the spill area with a suitable laboratory detergent and water.

  • Minor Spills (Liquid):

    • Wear appropriate PPE.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbent material and place it in the designated solid hazardous waste container.

    • Clean the spill area with a suitable laboratory detergent and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the contaminated area until it has been cleared by trained personnel.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation and Segregation cluster_1 Storage and Disposal A Experiment Generates This compound Waste B Solid Waste? A->B C Liquid Waste? B->C No E Collect in Labeled Solid Waste Container B->E Yes D Sharps Waste? C->D No F Collect in Labeled Liquid Waste Container C->F Yes G Collect in Labeled Sharps Container D->G Yes H Store Waste in Satellite Accumulation Area E->H F->H G->H I Contact EHS for Waste Pickup H->I J Proper Disposal by Authorized Vendor I->J

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Operational Protocols for Handling (R)-IBR2

Author: BenchChem Technical Support Team. Date: December 2025

(R)-IBR2 , a potent and specific RAD51 inhibitor, requires meticulous handling to ensure the safety of laboratory personnel and prevent contamination.[1][2] As a powdered chemical compound that may be reconstituted in solvents like Dimethyl Sulfoxide (DMSO), it is imperative to follow stringent safety protocols throughout its lifecycle in the laboratory, from receipt and storage to use and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Work (Low potential for exposure) - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids (e.g., weighing, aliquoting) - Full-face respirator with appropriate particulate filters (e.g., N95, P100) or a Powered Air-Purifying Respirator (PAPR)- Disposable solid-front gown or chemical-resistant coveralls- Double-gloving (e.g., two pairs of nitrile gloves)- Disposable shoe covers- Head covering- Disposable sleeves
Handling of Liquids/Solutions (e.g., reconstitution in DMSO, cell culture application) - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., butyl rubber or neoprene, especially when using DMSO)- Chemical-resistant apron over a lab coat- Elbow-length gloves for larger volumes
Equipment and Surface Decontamination - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator if aerosols may be generated
Waste Disposal - Chemical splash goggles- Chemical-resistant gloves- Lab coat- Face shield if splashing is a risk

Note: Always inspect PPE for integrity before use and follow the manufacturer's guidelines for proper donning, doffing, and disposal.[3] Used disposable PPE should be considered contaminated and disposed of as hazardous waste.

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a strict, step-by-step workflow is essential for minimizing risk when working with this compound.

Preparation and Handling
  • Risk Assessment : Before any new procedure, conduct a thorough risk assessment to identify potential hazards and determine the necessary safety precautions.[4][5]

  • Designated Area : All work with powdered this compound should be conducted in a designated area, such as a certified chemical fume hood, a ventilated balance enclosure, or a glove box, to contain any airborne particles.[6]

  • Gather Materials : Assemble all necessary equipment, including PPE, spatulas, weigh boats, and pre-labeled, sealable containers, before handling the compound.

  • Weighing : When weighing the powdered form, do so within a containment device. Use disposable weigh boats to prevent cross-contamination.

  • Reconstitution : If preparing a solution, such as in DMSO, add the solvent to the pre-weighed compound slowly to avoid splashing.[1] Since DMSO can enhance the absorption of other substances through the skin, it is crucial to handle DMSO solutions with appropriate chemical-resistant gloves.[1][7]

Decontamination
  • Work Surfaces : After each use, decontaminate all work surfaces. A recommended procedure involves wiping surfaces with a solution of 10% bleach, followed by a 70% ethanol (B145695) wipe-down to remove bleach residue.[8]

  • Equipment : Reusable equipment should be thoroughly decontaminated. This may involve washing with a suitable solvent in which this compound is soluble, followed by a standard laboratory cleaning procedure.

  • PPE Removal : Remove PPE in the reverse order it was put on to avoid self-contamination. For example, remove outer gloves, then the gown, then inner gloves.

Spill Response

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert : Alert others in the vicinity and evacuate the immediate area.

  • Secure the Area : Restrict access to the spill area.

  • Assess the Spill : If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

  • Cleanup (for trained personnel with appropriate PPE) :

    • Powder Spills : Gently cover the spill with absorbent material wetted with a suitable solvent to avoid raising dust.[9] Carefully scoop the material into a labeled hazardous waste container.

    • Liquid Spills : Absorb the spill with inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area as described in the decontamination section.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Segregation : All waste streams containing this compound must be segregated as hazardous waste. This includes:

    • Unused or expired compound.

    • Contaminated labware (e.g., pipette tips, vials, weigh boats).

    • Contaminated PPE.

    • Solutions containing this compound.

  • Waste Containers : Use designated, leak-proof, and clearly labeled hazardous waste containers.[10] The label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

  • Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing, the container can be disposed of according to institutional guidelines.

  • Pickup and Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.[12] Do not dispose of this compound or its waste down the drain or in the regular trash.

Visualizations

The following diagrams illustrate key workflows for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling Risk Assessment Risk Assessment Designate Area Designate Area Risk Assessment->Designate Area Gather Materials Gather Materials Designate Area->Gather Materials Weigh Powder Weigh Powder Gather Materials->Weigh Powder Proceed to handling Reconstitute in Solvent Reconstitute in Solvent Weigh Powder->Reconstitute in Solvent Perform Experiment Perform Experiment Reconstitute in Solvent->Perform Experiment Decontaminate Surfaces & Equipment Decontaminate Surfaces & Equipment Perform Experiment->Decontaminate Surfaces & Equipment Dispose of Waste Dispose of Waste Decontaminate Surfaces & Equipment->Dispose of Waste End End Dispose of Waste->End

Caption: Workflow for the safe handling of this compound.

G Spill Occurs Spill Occurs Evacuate & Alert Evacuate & Alert Spill Occurs->Evacuate & Alert Secure Area Secure Area Evacuate & Alert->Secure Area Assess Spill Assess Spill Secure Area->Assess Spill Small Spill (Trained Personnel) Small Spill (Trained Personnel) Assess Spill->Small Spill (Trained Personnel) Proceed if safe Large/Unknown Spill Large/Unknown Spill Assess Spill->Large/Unknown Spill Contact EHS Don Appropriate PPE Don Appropriate PPE Small Spill (Trained Personnel)->Don Appropriate PPE Await EHS Response Await EHS Response Large/Unknown Spill->Await EHS Response Contain & Clean Spill Contain & Clean Spill Don Appropriate PPE->Contain & Clean Spill Decontaminate Area Decontaminate Area Contain & Clean Spill->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident Await EHS Response->Report Incident

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.